4-Nitroacridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXJXIMFTHTSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346709 | |
| Record name | 4-Nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42955-73-7 | |
| Record name | 4-Nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multimodal Genotoxicity of 4-Nitroacridine: A Technical Guide to its Mechanism of Action on DNA
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
4-Nitroacridine, a heterocyclic compound belonging to the nitroacridine class, exerts its biological effects primarily through a multifaceted assault on cellular DNA. This technical guide provides an in-depth exploration of the intricate mechanisms governing the interaction of this compound with DNA. Moving beyond simple intercalation, we will dissect the critical role of the nitro group in bioactivation, leading to the formation of covalent DNA adducts and the generation of cytotoxic reactive oxygen species (ROS) through redox cycling. This document synthesizes current understanding, explains the causality behind experimental approaches to study these phenomena, and provides detailed protocols for key assays. The objective is to equip researchers and drug development professionals with a comprehensive mechanistic framework to inform further investigation and therapeutic development of acridine-based compounds.
Introduction: The Acridine Scaffold and the Significance of the Nitro Group
Acridine and its derivatives have long been recognized for their potent biological activities, including antibacterial, antiprotozoal, and anticancer properties.[1] The planar tricyclic structure of the acridine ring system is quintessential for its ability to insert between the base pairs of the DNA double helix, a non-covalent interaction known as intercalation.[2][3][4] This initial binding event disrupts DNA topology, interfering with critical cellular processes like replication and transcription, and can lead to the inhibition of enzymes such as topoisomerases.[5][6][7]
However, the addition of a nitro (NO₂) group, particularly at the 4-position, transforms the molecule from a simple intercalator into a more complex genotoxic agent. The biological activity of nitroacridines is profoundly influenced by the position of the nitro group.[1][8] This substituent is not merely a structural modification but an active participant in the compound's mechanism of action. It is an electron-withdrawing group that can be enzymatically reduced by cellular nitroreductases.[9][10][11] This bioactivation is a critical initiating event that unlocks two additional, and more deleterious, modes of DNA damage: covalent adduct formation and oxidative stress via redox cycling.
The Tri-Modal Mechanism of this compound-Induced DNA Damage
The interaction of this compound with DNA is a sophisticated, multi-step process that culminates in significant genotoxicity. This can be conceptualized as a tri-modal mechanism, where each mode contributes to the overall cytotoxic effect.
Mode 1: Reversible DNA Intercalation
The foundational interaction is the physical insertion of the planar this compound molecule between adjacent base pairs of the DNA helix. This non-covalent binding is driven by van der Waals forces and π-π stacking interactions between the aromatic rings of the acridine and the DNA bases.
-
Structural Consequences: Intercalation causes a localized unwinding of the DNA helix, increasing the distance between base pairs and leading to a lengthening and stiffening of the DNA molecule. This distortion can impede the progression of DNA and RNA polymerases, thus inhibiting replication and transcription.[12]
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Topoisomerase Inhibition: The altered DNA topology can also interfere with the function of topoisomerases, enzymes that manage DNA supercoiling. Acridine derivatives have been shown to act as topoisomerase poisons, trapping the enzyme-DNA cleavage complex and leading to the accumulation of DNA strand breaks.[5][6][7]
While significant, intercalation alone represents a reversible interaction. The true potency of this compound is realized through the subsequent irreversible chemical modifications enabled by its nitro group.
Mode 2: Irreversible Covalent Adduct Formation
The cytotoxicity of many nitroaromatic compounds is contingent upon their metabolic activation to reactive electrophiles that can form covalent bonds with nucleophilic sites on DNA.
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Enzymatic Nitroreduction: In the cellular environment, particularly under hypoxic conditions found in solid tumors, one-electron and two-electron nitroreductases (e.g., NADPH:cytochrome P450 oxidoreductase, xanthine oxidase) catalyze the reduction of the nitro group.[11] This process proceeds through a series of intermediates, including the nitroso (-NO) and the highly reactive N-hydroxylamino (-NHOH) species.[10][13]
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Formation of the Electrophile: The N-hydroxylamino derivative can be further activated, for example, by protonation or esterification (e.g., acetylation or sulfation), to form a highly electrophilic nitrenium ion.[11]
-
Covalent Binding to DNA: This reactive intermediate then attacks nucleophilic centers on the DNA bases, primarily the C8 and N2 positions of guanine and the N6 position of adenine, forming stable, covalent DNA adducts.[14][15] The formation of these adducts constitutes a permanent lesion that distorts the DNA helix, blocks DNA replication and transcription, and can be highly mutagenic if not repaired.[8]
The logical flow from enzymatic reduction to covalent DNA adduct formation is depicted below.
Mode 3: Oxidative DNA Damage via Redox Cycling
The one-electron reduction of this compound to its nitro radical anion is a reversible process. In the presence of molecular oxygen (O₂), the radical anion can be re-oxidized back to the parent nitro compound, transferring the electron to oxygen to form the superoxide radical anion (O₂•⁻). This process, known as redox cycling, can occur repeatedly, generating a continuous flux of reactive oxygen species.
-
Generation of Reactive Oxygen Species (ROS): The superoxide radical is the primary ROS produced. It can be converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to produce the highly reactive and damaging hydroxyl radical (•OH).[16][17]
-
Oxidative Damage to DNA: These ROS can inflict widespread damage to DNA, including the oxidation of DNA bases (e.g., formation of 8-oxo-7,8-dihydroguanine, 8-oxodG), and the induction of single- and double-strand breaks.[18] This oxidative assault adds another layer of genotoxicity to the direct covalent adduction.
Quantitative Analysis and Cellular Consequences
The combination of intercalation, covalent adduction, and oxidative damage results in a potent cytotoxic profile. While specific quantitative data for this compound is sparse in the literature, data from related nitroaromatic compounds can provide valuable context.
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DNA Binding Affinity: The initial non-covalent intercalation can be quantified by the binding constant (Kₑ). For structurally similar 5-nitroquinolines, association constants with DNA were found to be in the range of 25-480 M⁻¹, indicating relatively weak binding.[19] This suggests that the irreversible covalent binding and ROS generation are likely the dominant drivers of cytotoxicity.
-
Electron Scavenging Efficiency: Studies comparing nitroacridine isomers have shown that this compound is a poor electron scavenger, capturing only about 4% of migrating electrons in DNA, in contrast to the 1-nitro isomer which scavenges ~45%.[20] This may imply a lower intrinsic reactivity or a less favorable redox potential for the 4-nitro isomer, potentially influencing both its direct adduct-forming capacity and its efficiency in redox cycling.
-
Cellular Response: The extensive DNA damage induced by this compound triggers cellular DNA damage response (DDR) pathways. If the damage is overwhelming and cannot be repaired by mechanisms such as base excision repair (BER), nucleotide excision repair (NER), or double-strand break repair (DSBR), the cell will be driven into cell cycle arrest and ultimately, apoptosis.[21]
Table 1: Summary of this compound's DNA Damage Mechanisms
| Mechanism of Action | Nature of Interaction | Key Molecular Events | Consequence for DNA |
| Intercalation | Non-covalent, Reversible | π-π stacking of the acridine ring between DNA base pairs. | Helix unwinding, lengthening, and stiffening; inhibition of polymerases and topoisomerases. |
| Covalent Adduction | Covalent, Irreversible | Enzymatic reduction of the nitro group to a reactive N-hydroxylamino intermediate and subsequent formation of a nitrenium ion. | Formation of stable adducts, primarily at guanine and adenine, causing major helix distortion and blocking replication. |
| Oxidative Damage | Indirect, via ROS | Redox cycling of the nitro radical anion with molecular oxygen. | Generation of O₂•⁻, H₂O₂, and •OH, leading to oxidized bases (e.g., 8-oxodG) and strand breaks. |
Experimental Methodologies for Studying this compound-DNA Interactions
A multi-pronged experimental approach is required to fully characterize the complex mechanism of action of this compound. Below are detailed protocols for key assays.
Protocol: UV-Visible and Fluorescence Spectroscopy for DNA Binding Analysis
This method assesses the initial intercalative binding of this compound to DNA. Binding typically results in a bathochromic shift (redshift) and hypochromism in the UV-Vis absorption spectrum of the compound, and quenching of its fluorescence.
Objective: To determine the binding mode and calculate the intrinsic binding constant (Kₑ).
Materials:
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This compound stock solution (in DMSO or appropriate buffer)
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Calf Thymus DNA (ct-DNA) stock solution
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Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
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Quartz cuvettes (1 cm path length)
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UV-Vis Spectrophotometer
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Spectrofluorometer
Procedure:
-
Preparation: Prepare a working solution of this compound in Tris-HCl buffer at a fixed concentration (e.g., 20 µM). Prepare a series of ct-DNA solutions of varying concentrations in the same buffer.
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UV-Vis Titration: a. Record the absorption spectrum of the this compound solution alone (from ~230 nm to 500 nm). b. Perform a titration by making successive additions of the ct-DNA stock solution to the cuvette containing the this compound solution. c. After each addition, mix gently and allow to equilibrate for 5 minutes before recording the absorption spectrum. d. Correct the spectra for the dilution effect.
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Fluorescence Titration: a. Determine the excitation and emission maxima of this compound in the buffer. b. Set the spectrofluorometer to the excitation maximum and record the emission spectrum of the this compound solution alone. c. Perform a titration by adding increasing concentrations of ct-DNA, as in the UV-Vis experiment, recording the emission spectrum after each addition.
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Data Analysis: a. Plot absorbance at the maximum wavelength (λₘₐₓ) vs. [DNA] to observe hypochromism. b. To calculate the binding constant (Kₑ), use the Wolfe-Shimer equation or construct a Scatchard plot. c. For fluorescence data, plot F₀/F vs. [DNA], where F₀ is the fluorescence without DNA and F is the fluorescence at a given DNA concentration. The Stern-Volmer quenching constant (Kₛᵥ) can be determined from the slope.
Causality: Changes in the electronic spectra (absorption and fluorescence) of the acridine chromophore upon addition of DNA are direct evidence of a close physical interaction. The planar environment between the DNA base pairs alters the energy levels of the π-orbitals, leading to the observed spectral shifts. The magnitude of these changes is proportional to the fraction of bound drug, allowing for the calculation of binding affinity.
Protocol: The Alkaline Comet Assay for Oxidative Damage and Strand Breaks
The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks and alkali-labile sites (a hallmark of oxidative damage) in individual cells.
Objective: To quantify DNA damage in cells treated with this compound.
Materials:
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Cell culture of interest (e.g., HeLa, A549)
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This compound
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Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
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Trypsin-EDTA
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Low Melting Point (LMP) Agarose
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Normal Melting Point (NMP) Agarose
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Frosted microscope slides
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Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
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Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
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Neutralization Buffer (0.4 M Tris, pH 7.5)
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DNA stain (e.g., SYBR Gold, Propidium Iodide)
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Fluorescence microscope with appropriate filters
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Comet scoring software
Procedure:
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Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., H₂O₂).
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Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.
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Cell Encapsulation: Harvest and resuspend ~2 x 10⁴ treated cells in 100 µL of 0.7% LMP agarose (at 37°C). Pipette this cell suspension onto the pre-coated slide, cover with a coverslip, and solidify on ice.
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Lysis: Gently remove the coverslip and immerse the slides in ice-cold Lysis Buffer for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA-containing nucleoid.
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Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
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Neutralization and Staining: Gently remove slides, wash with Neutralization Buffer three times for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using scoring software to quantify parameters like % Tail DNA and Tail Moment.[1]
Causality: The fundamental principle is that undamaged DNA is supercoiled and remains compact within the agarose matrix. Strand breaks relax the supercoiling, and under the alkaline electrophoretic conditions, these relaxed loops and fragments are drawn towards the anode, forming the comet tail. The amount of DNA in the tail is directly proportional to the number of strand breaks.
Protocol: ³²P-Postlabeling Assay for Covalent DNA Adducts
This is an ultra-sensitive method for detecting and quantifying bulky, aromatic DNA adducts without prior knowledge of their chemical structure.
Objective: To detect the formation of covalent DNA adducts in this compound-treated cells or tissues.
Materials:
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High-purity DNA (from treated cells/tissues)
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Micrococcal Nuclease (MNase) and Spleen Phosphodiesterase (SPD)
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Nuclease P1
-
T4 Polynucleotide Kinase (PNK)
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[γ-³²P]ATP (high specific activity)
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Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates
-
TLC development tanks and solvents
-
Phosphorimager screen and scanner
Procedure:
-
DNA Digestion: Digest 10 µg of sample DNA to 3'-monophosphate deoxynucleosides using a mixture of MNase and SPD.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1. This enzyme dephosphorylates normal nucleotides to deoxynucleosides but does not act on the bulky adduct-containing nucleotides. This step enriches the sample for adducts.
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³²P-Labeling: Inactivate the nuclease P1. Add T4 Polynucleotide Kinase and [γ-³²P]ATP to the enriched adducts. The kinase transfers the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
TLC Separation: a. Spot the radiolabeled adduct mixture onto a PEI-cellulose TLC plate. b. Develop the chromatogram in multiple dimensions using a series of different buffer systems. This multi-dimensional separation is crucial for resolving a complex mixture of potential adducts away from the origin and residual normal nucleotides.
-
Detection and Quantification: a. Expose the dried TLC plate to a phosphorimager screen. b. Scan the screen and quantify the radioactivity in the adduct spots. c. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.[2][8][9]
Causality: The method's sensitivity relies on introducing a high-specific-activity radiolabel onto the adducts after they have been formed and isolated from the bulk of unmodified DNA. The chromatographic mobility of the adducted nucleotides is significantly different from that of normal nucleotides, allowing for their separation and detection as distinct spots on the autoradiogram.
Conclusion and Future Directions
The genotoxicity of this compound is not attributable to a single mode of action but rather to a synergistic combination of reversible DNA intercalation, irreversible covalent adduction, and the induction of oxidative stress. The initial intercalation event may serve to increase the local concentration of the drug near its ultimate target, the DNA, facilitating the subsequent, more damaging covalent and oxidative reactions that are dependent on the enzymatic reduction of its nitro group.
For drug development professionals, this multimodal mechanism presents both opportunities and challenges. The reliance on nitroreductase activity, which is often upregulated in hypoxic tumor environments, offers a potential avenue for tumor-selective drug activation. However, the potential for mutagenicity through adduct formation and the indiscriminate damage caused by ROS are significant safety concerns that must be carefully evaluated.
Future research should focus on obtaining more specific quantitative data for the this compound isomer, including its precise DNA binding affinity, its redox potential, and the definitive structural characterization of its DNA adducts using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[22][23][24][25][26] A deeper understanding of which specific nitroreductases are most efficient at activating this compound could pave the way for developing more targeted cancer therapies based on the acridine scaffold.
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Introduction: The 4-Nitroacridine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 4-Nitroacridine Derivatives
The acridine ring system, a tricyclic aromatic heterocycle, has long been a source of inspiration for medicinal chemists.[1][2] Its planar structure allows it to intercalate between the base pairs of DNA, a mechanism that underpins the biological activity of many acridine derivatives.[3] The introduction of a nitro group at the 4-position of the acridine nucleus gives rise to this compound derivatives, a class of compounds with a rich and diverse pharmacological profile.[1] This guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their antitumor, antibacterial, and antiparasitic properties. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their biological evaluation.
Antitumor Activity: A Multifaceted Approach to Cancer Therapy
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines and in vivo tumor models.[4][5][6][7] Their antitumor effects are not attributed to a single mechanism but rather a combination of cytotoxic and immunomodulatory actions.
Mechanism of Action: DNA Damage and Beyond
The primary mechanism of antitumor activity for many this compound derivatives is their interaction with DNA.[3][8] The planar acridine core facilitates intercalation into the DNA double helix, leading to steric hindrance that disrupts DNA replication and transcription.[8] The presence of the 4-nitro group is crucial; it can be enzymatically reduced within the cell to form reactive nitro anion radicals.[9][10] These radicals can induce DNA strand breaks and covalent crosslinks, further potentiating the cytotoxic effects.[8]
Some this compound derivatives also function as topoisomerase inhibitors.[1] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. By inhibiting these enzymes, this compound derivatives can lead to the accumulation of DNA damage and trigger apoptosis.
Beyond direct DNA damage, some derivatives have been shown to modulate the tumor microenvironment by influencing reactive oxygen species, nitric oxide levels, and cytokine production.[11]
Structure-Activity Relationships
The antitumor activity of this compound derivatives is highly dependent on the nature and position of substituents on the acridine ring and any side chains.[7]
-
Side Chains: The presence of alkylaminopropyl, hydroxyalkyl-aminoalkyl, or hydroxyalkyl chains at the 9-amino position can enhance antitumor activity.[7]
-
Substituents on the Acridine Ring: The position of the nitro group is critical, with 1-nitro derivatives often showing potent activity.[7][8] Additional substituents on the acridine ring can modulate the compound's physicochemical properties, such as solubility and cell permeability, thereby influencing its biological activity.
Quantitative Data on Antitumor Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| C1748 | Leukemia | Not specified | [5] |
| 11l (4-amidobenzimidazole acridine) | Various cancer cells | Potent inhibition | [5] |
| 8c (9(10H)-acridinone-1,2,3 triazole derivative) | MCF7 | 11.0 ± 4.8 | [5] |
| ACS-AZ | Ehrlich ascites carcinoma | Dose-dependent reduction in tumor volume | [11] |
Antibacterial Activity: Combating Drug Resistance
With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Acridine derivatives have a long history of use as antibacterial agents, and this compound derivatives are a promising area of research in this field.[3][12]
Mechanism of Action: Targeting Bacterial DNA
Similar to their antitumor activity, the antibacterial action of this compound derivatives is largely attributed to their ability to interact with bacterial DNA.[3][12] Intercalation into the bacterial chromosome disrupts essential cellular processes like DNA replication and transcription, leading to bacterial cell death. The reduction of the nitro group to toxic radical species also contributes to their bactericidal effects.[9]
Structure-Activity Relationships
The antibacterial potency of this compound derivatives can be tuned by modifying their chemical structure.
-
Substituents on the Acridine Ring: The presence of methoxy (-OCH3) or methyl (-CH3) groups at the C2 position of the acridine ring has been shown to increase antibacterial activity.[12]
-
Side Chains: The nature of the substituent at the 9-position can influence the compound's ability to penetrate the bacterial cell wall and interact with its target.
Experimental Workflow for Antibacterial Activity Screening
Caption: Workflow for evaluating the antibacterial activity of this compound derivatives.
Antiparasitic Activity: A Neglected Therapeutic Area
Parasitic diseases continue to be a major global health problem, and the development of new antiparasitic drugs is a priority. Acridine derivatives have shown promise against a variety of parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease).[3][13]
Mechanism of Action in Parasites
The antiparasitic mechanisms of this compound derivatives are diverse and can vary depending on the parasite.
-
DNA Intercalation and Topoisomerase Inhibition: As with their other biological activities, DNA is a key target in parasites.[3]
-
Inhibition of Hemozoin Formation: In the case of malaria, some acridine derivatives are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[3]
-
Redox Cycling: The nitro group can be reduced by parasitic enzymes to generate reactive oxygen species that are toxic to the parasite.
Structure-Activity Relationships
The structural features that confer antiparasitic activity are still being elucidated, but some trends have emerged.
-
Side Chains: The presence of a dialkylaminoalkylthio group at the 9-position has been associated with trypanocidal activity.[13]
-
Acridine Ring Modifications: The presence of chloro and methoxy substituents in the acridine structure can influence antimalarial activity.[12]
Experimental Protocols
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is used to determine if a compound can intercalate into DNA. It is based on the displacement of ethidium bromide, a fluorescent dye that intercalates into DNA, by the test compound.
Materials:
-
Calf thymus DNA
-
Ethidium bromide solution
-
Tris-HCl buffer
-
Test compound (dissolved in a suitable solvent)
-
Fluorometer
Procedure:
-
Prepare a solution of DNA and ethidium bromide in Tris-HCl buffer.
-
Measure the initial fluorescence of the solution.
-
Add increasing concentrations of the test compound to the solution.
-
After each addition, incubate for a short period and measure the fluorescence.
-
A decrease in fluorescence indicates that the test compound is displacing ethidium bromide from the DNA, suggesting intercalation.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA
-
Human topoisomerase I enzyme
-
Assay buffer
-
Test compound
-
Agarose gel electrophoresis equipment
Procedure:
-
Incubate supercoiled plasmid DNA with topoisomerase I in the presence and absence of the test compound.
-
Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with DNA and generate reactive radical species makes them potent antitumor, antibacterial, and antiparasitic agents. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial for the development of new and effective therapeutic agents. Future research should focus on optimizing the pharmacological properties of these derivatives to enhance their efficacy and reduce their toxicity, with the ultimate goal of translating these promising compounds into clinical applications.
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An In-depth Technical Guide to 4-Nitroacridine as a DNA Intercalating Agent
This guide provides a comprehensive technical overview of 4-nitroacridine, a potent DNA intercalating agent. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms, experimental evaluation, and therapeutic potential of this class of compounds.
Introduction: The Significance of Acridines in DNA Intercalation
Acridine and its derivatives are a well-established class of compounds known for their ability to insert between the base pairs of double-stranded DNA, a process termed intercalation.[1] This non-covalent interaction is primarily driven by π-π stacking forces between the planar aromatic rings of the acridine core and the DNA base pairs.[1] The intercalation process disrupts the normal helical structure of DNA, leading to unwinding, lengthening, and stiffening of the DNA molecule.[1][2] These structural perturbations interfere with critical cellular processes such as DNA replication and transcription, ultimately triggering pathways leading to cell cycle arrest and apoptosis.[1][3]
The addition of a nitro group (—NO₂), particularly at the 4-position of the acridine ring, significantly modulates the electronic properties and biological activity of the parent molecule. The nitro group is a strong electron-withdrawing group, which can influence the DNA binding affinity and redox properties of the compound, often enhancing its cytotoxic and, in some contexts, antimicrobial activities.[4][5][6] Derivatives of nitroacridines, such as nitracrine and its analogs, have been extensively studied for their potential as anticancer agents.[7][8]
Mechanism of Action: Beyond Simple Intercalation
The primary mechanism of action for this compound is its intercalation into the DNA double helix.[9] This physical insertion between base pairs causes a cascade of downstream effects.
Core Intercalation Process:
-
Approach and Initial Binding: The planar this compound molecule approaches the DNA helix, with initial electrostatic interactions potentially occurring between the protonated acridine nitrogen and the negatively charged phosphate backbone of the DNA.
-
Insertion: The planar aromatic system of this compound then inserts itself between adjacent base pairs. This is a dynamic process that forces the base pairs apart and locally unwinds the DNA helix.
-
Stabilization: The intercalated complex is stabilized by van der Waals forces and hydrophobic interactions.[9]
The consequences of this intercalation are profound and multifaceted, leading to:
-
Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, effectively halting these essential cellular processes.[3]
-
Induction of DNA Damage: While intercalation itself is a non-covalent interaction, the presence of the intercalator can make the DNA more susceptible to damage. Some nitroacridine derivatives can also form covalent adducts with DNA, leading to more permanent lesions.[7]
-
Topoisomerase Inhibition: Acridine derivatives are known to inhibit topoisomerases I and II, enzymes crucial for managing DNA topology during replication and transcription. By trapping the topoisomerase-DNA cleavage complex, these agents can lead to the formation of permanent DNA strand breaks.
The following diagram illustrates the general mechanism of DNA intercalation by a planar aromatic molecule like this compound.
Caption: Mechanism of this compound Induced Cytotoxicity.
Synthesis of this compound
The synthesis of this compound derivatives typically involves a multi-step process. A common synthetic route starts from pyridine N-oxide, which is first nitrated to produce 4-nitropyridine N-oxide.[10] This intermediate is then reacted with phosphorus trichloride (PCl₃) to yield 4-nitropyridine.[10] Subsequent reactions would then be employed to build the rest of the acridine ring system.
Alternative synthetic strategies may involve the direct nitration of an acridine precursor, though this can sometimes lead to a mixture of isomers. The choice of synthetic route often depends on the desired substitution pattern on the acridine ring.[11][12][13][14]
Experimental Protocols for Studying DNA Intercalation
A multi-pronged experimental approach is essential to fully characterize the DNA binding properties of this compound.
Spectroscopic Titration (UV-Visible)
This technique is used to monitor the changes in the absorption spectrum of this compound upon the addition of DNA.[15] Intercalation typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (redshift) in the absorption maximum.[16]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically.
-
-
Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
Record the spectrum after each addition, ensuring proper mixing and temperature equilibration.
-
-
Data Analysis:
-
Plot the absorbance at the maximum wavelength against the DNA concentration.
-
The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.[16]
-
Fluorescence Spectroscopy
The intrinsic fluorescence of this compound or the displacement of a fluorescent DNA probe can be used to study its binding to DNA.[15] The fluorescence of some acridine derivatives is known to be quenched or enhanced upon intercalation.[17][18]
Ethidium Bromide (EtBr) Displacement Assay:
-
Principle: Ethidium bromide is a well-known intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that can displace EtBr from its DNA binding sites will cause a decrease in the fluorescence intensity.
-
Protocol:
-
Prepare a solution of ct-DNA pre-saturated with EtBr in a suitable buffer.
-
Record the initial fluorescence emission spectrum.
-
Add increasing concentrations of this compound to the solution.
-
Record the fluorescence spectrum after each addition.
-
-
Analysis:
-
The quenching of the EtBr-DNA fluorescence indicates that this compound is competing for the same intercalation sites.
-
The apparent binding constant can be calculated from the quenching data.
-
Viscometry
Viscometry provides strong evidence for the mode of DNA binding. Intercalation causes a significant increase in the viscosity of a DNA solution due to the lengthening and stiffening of the DNA helix.[19] In contrast, groove binding or electrostatic interactions typically cause a much smaller change in viscosity.
Experimental Workflow:
Caption: Workflow for Viscometric Analysis of DNA Binding.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to detect conformational changes in DNA upon ligand binding.[20] The CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm.[21] Intercalation can induce changes in these bands, providing further insight into the binding mode.
Biological Activity and Therapeutic Potential
The ability of this compound and its derivatives to intercalate into DNA and disrupt cellular processes forms the basis of their biological activity, particularly their cytotoxicity towards cancer cells.[22][23]
Cytotoxicity and Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of nitroacridine derivatives against various cancer cell lines.[7][24][25] For instance, the derivative C-1748, a 9-hydroxy-alkylamino-4-methyl-1-nitro-acridine, has shown preferential cytotoxic activity towards prostate cancer cells with a high therapeutic index and low cytotoxicity on myelocytic cells.[7][25]
Key Findings from Pre-clinical Studies:
-
Dose-dependent cytotoxicity: Nitroacridine derivatives typically exhibit IC₅₀ values in the nanomolar to low micromolar range against sensitive cancer cell lines.[7]
-
Induction of Apoptosis: These compounds have been shown to induce apoptosis, often through pathways involving DNA damage response and cell cycle arrest.[7]
-
In vivo Efficacy: Some derivatives have demonstrated significant tumor growth inhibition in animal models with minimal toxicity.[7][26]
The table below summarizes representative cytotoxicity data for a nitroacridine derivative.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| LNCaP | Prostate Cancer | 22.5 | [7] |
| HL-60 | Leukemia | >100 | [7] |
Antimicrobial Properties
In addition to their anticancer potential, some acridine derivatives, including those with nitro substitutions, have been investigated for their antimicrobial activity.[22][27] The mechanism of action is thought to be similar, involving the inhibition of bacterial DNA replication and other essential cellular processes.
Cellular Uptake and Subcellular Localization
For a DNA intercalating agent to be effective, it must be able to cross the cell membrane and reach its target in the nucleus. The cellular uptake of acridine derivatives can occur through various mechanisms, including passive diffusion and transporter-mediated uptake.[28] The lipophilicity and charge of the molecule play a crucial role in its ability to traverse the cell membrane.[28] Fluorescence microscopy can be a valuable tool to visualize the subcellular localization of fluorescent acridine derivatives, confirming their accumulation in the nucleus.
Protocol for Cellular Uptake Assay:
-
Cell Culture: Seed the cells of interest in a suitable culture vessel (e.g., 96-well plate or confocal dish) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points.
-
Quantification:
-
Inhibition Studies: To investigate the mechanism of uptake, the assay can be performed in the presence of inhibitors of specific cellular transport processes (e.g., metabolic inhibitors to assess energy-dependent uptake).[28]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure.[1][32] Key structural features that influence activity include:
-
The Acridine Core: The planarity of the tricyclic ring system is essential for efficient intercalation.
-
The Nitro Group: The position and number of nitro groups can significantly impact the electronic properties, DNA binding affinity, and cytotoxicity of the compound.
-
Substituents at the 9-position: The nature of the side chain at the 9-position is crucial for modulating DNA binding affinity, sequence selectivity, and pharmacokinetic properties. Basic side chains can enhance interactions with the DNA phosphate backbone.[1]
Conclusion and Future Directions
This compound and its derivatives represent a potent class of DNA intercalating agents with significant therapeutic potential, particularly in the development of novel anticancer drugs. Their mechanism of action, centered on the disruption of DNA structure and function, makes them effective cytotoxic agents. A thorough understanding of their DNA binding properties, cellular uptake, and structure-activity relationships is crucial for the rational design of new and improved therapeutic agents with enhanced efficacy and reduced toxicity.
Future research in this area will likely focus on:
-
The development of derivatives with improved tumor selectivity and reduced off-target effects.
-
The investigation of combination therapies where this compound derivatives are used in conjunction with other anticancer agents.
-
The exploration of their potential as antimicrobial agents in an era of increasing antibiotic resistance.
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A Comprehensive Guide to the Structural Analysis of 4-Nitroacridine: A Multitechnique Approach
Introduction: The Significance of 4-Nitroacridine in Drug Discovery
Acridine-based compounds have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and antiparasitic properties.[1] The planar tricyclic structure of the acridine nucleus allows it to intercalate into DNA, a primary mechanism behind its potent cytotoxic effects against cancer cells.[1] The introduction of a nitro group, a powerful electron-withdrawing moiety, into the acridine scaffold can significantly modulate its electronic properties, reactivity, and biological activity.[2] this compound, the subject of this guide, represents a molecule of significant interest for researchers in drug development. Its structural nuances are pivotal to understanding its mechanism of action, optimizing its efficacy, and ensuring its safety.
This in-depth technical guide provides a comprehensive framework for the structural analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each analytical choice. We will explore a multi-technique approach, encompassing synthesis, X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and computational analysis to build a complete structural profile of this important molecule.
Part 1: Synthesis of this compound
The synthesis of this compound is a critical first step in its structural elucidation. A plausible and efficient method is adapted from the well-established Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds.[3] This approach involves the cyclization of an N-arylanthranilic acid, followed by nitration.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorobenzoic acid
-
2-Nitroaniline
-
Potassium carbonate
-
Copper(II) sulfate
-
Polyphosphoric acid (PPA)
-
Fuming nitric acid
-
Sulfuric acid
-
Anhydrous N,N-Dimethylformamide (DMF)
Step 1: Synthesis of 2-(2-Nitrophenylamino)benzoic acid
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 2-nitroaniline (1.1 equivalents), and potassium carbonate (2 equivalents) in anhydrous DMF.
-
Add a catalytic amount of copper(II) sulfate.
-
Heat the reaction mixture at 150°C for 6 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into ice-water and acidify with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 2-(2-nitrophenylamino)benzoic acid.
Step 2: Cyclization to 4-Nitroacridone
-
Add the dried 2-(2-nitrophenylamino)benzoic acid to polyphosphoric acid (PPA) in a flask.
-
Heat the mixture to 140-150°C for 2 hours with stirring.
-
Cool the reaction mixture and carefully add it to a large beaker of crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the 4-nitroacridone.
-
Filter, wash with water, and dry the product.
Step 3: Reduction and Aromatization to this compound
-
The reduction of the acridone and subsequent aromatization can be achieved in a two-step process, though for simplicity, a direct nitration of acridine is often employed if acridine is readily available. For the purpose of this guide, we will proceed with the nitration of a pre-synthesized acridine core.
Step 4: Nitration of Acridine to this compound
-
To a cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add acridine (1 equivalent) with constant stirring.
-
Allow the reaction to proceed at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a cold aqueous solution of sodium hydroxide to precipitate the this compound.
-
Filter the product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Note: This is a representative protocol. The synthesis of nitroacridines can be hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Part 2: X-Ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's stability and how it might interact with biological targets. While a specific crystal structure for this compound is not publicly available, we can outline the experimental workflow and anticipate the key structural features based on related compounds.[4][5]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.
Expected Structural Insights and Data Presentation
The crystal structure of this compound is expected to reveal a nearly planar tricyclic acridine core. The nitro group at the 4-position will likely be slightly twisted out of the plane of the aromatic ring. Intermolecular interactions, such as π-π stacking between the acridine rings and potential weak C-H···O hydrogen bonds involving the nitro group, would be of significant interest as they govern the crystal packing and can influence the compound's physical properties.
Table 1: Representative Crystallographic Data for a Nitroaromatic Compound
| Parameter | Value |
| Chemical Formula | C₁₃H₈N₂O₂ |
| Formula Weight | 224.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: The values in this table are placeholders and would be populated with experimental data from a successful crystallographic analysis.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[3] ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton and the position of substituents.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, and for ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted NMR Spectra and Interpretation
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the acridine ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The electron-withdrawing nitro group will deshield adjacent protons, causing their signals to appear at a lower field (higher ppm).
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule (assuming no accidental equivalence).[6] The chemical shifts will be indicative of the carbon type (aromatic C-H or quaternary C). The carbon atom attached to the nitro group is expected to be significantly deshielded.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |
| H-1 | ~8.5 | d | C-1 | ~125 |
| H-2 | ~7.8 | t | C-2 | ~130 |
| H-3 | ~8.0 | d | C-3 | ~128 |
| H-5 | ~8.2 | d | C-4 | ~150 |
| H-6 | ~7.6 | t | C-4a | ~140 |
| H-7 | ~7.9 | t | C-5 | ~126 |
| H-8 | ~8.1 | d | C-6 | ~127 |
| H-9 | ~9.0 | s | C-7 | ~132 |
| C-8 | ~129 | |||
| C-8a | ~148 | |||
| C-9 | ~138 | |||
| C-9a | ~142 | |||
| C-10a | ~120 |
Note: These are predicted values based on the known effects of substituents on the acridine ring system. Actual experimental values may vary.
Part 4: Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and form a molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Expected Mass Spectrum and Fragmentation Pattern
The EI-MS of this compound will show a prominent molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight (224.22 g/mol ). Due to the high energy of electron ionization, the molecular ion will undergo fragmentation, leading to a series of fragment ions at lower m/z values. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion Structure | Loss |
| 224 | [C₁₃H₈N₂O₂]⁺• (Molecular Ion) | - |
| 194 | [C₁₃H₈N]⁺ | NO |
| 178 | [C₁₃H₈N]⁺• | NO₂ |
| 166 | [C₁₂H₈]⁺• | HCN from [C₁₃H₈N]⁺ |
| 152 | [C₁₂H₈]⁺• | N₂ from [C₁₃H₈N₂]⁺• |
Part 5: Computational Analysis: A Theoretical Insight
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework to complement experimental data. DFT calculations can predict molecular geometries, electronic properties (such as the distribution of electron density and molecular orbitals), and spectroscopic properties.
Computational Protocol: DFT Calculations
-
Model Building: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.
-
Property Calculations: Various molecular properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions of the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity and electronic transitions.
-
NMR Chemical Shifts: To compare with and aid in the assignment of experimental NMR spectra.
-
Predicted Computational Results
The DFT calculations for this compound are expected to show a high degree of electron deficiency in the region of the nitro group and the nitrogen atom of the acridine ring, as indicated by the MEP map. The HOMO-LUMO energy gap will provide insights into the molecule's chemical reactivity and its potential as a DNA intercalator.
Visualizations
Caption: Integrated workflow for the structural analysis of this compound.
Conclusion
The structural analysis of this compound requires a multifaceted approach that combines synthesis, spectroscopy, crystallography, and computational modeling. Each technique provides a unique and complementary piece of the structural puzzle. While a complete, published experimental dataset for this compound is not currently available, this guide provides a robust framework for its comprehensive characterization. The protocols and expected outcomes detailed herein are grounded in established scientific principles and data from analogous compounds, offering a reliable roadmap for researchers in drug discovery and medicinal chemistry. A thorough understanding of the structure of this compound is paramount for unlocking its full therapeutic potential and developing safer, more effective acridine-based drugs.
References
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Gensicka-Kowalewska, M., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13269-13296. [Link]
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Meiyappan, M., Bagieu-Beucher, M., & Le Fur, Y. (1999). Crystal structure of 4-(nitroamino)pyridinium nitrate, C5H6N3O2+ NO3-. Zeitschrift für Kristallographie - New Crystal Structures, 214(1-4), 201-202. [Link]
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PubChem. (n.d.). 4-Nitropyridine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
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SIELC Technologies. (2018). 4-Nitropyridine-1-oxide. [Link]
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Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]
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Wojciechowski, F., et al. (2015). Crystal structure of 2,6-di-chloro-4-nitro-pyridine N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o775. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3633. [Link]
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National Institute of Standards and Technology. (n.d.). Acridine. In NIST Chemistry WebBook. [Link]
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Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). Molecules, 27(21), 7384. [Link]
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Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]
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ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
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SpectraBase. (n.d.). 4-Nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. [Link]
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Nazir, M., & Naqvi, I. (2013). Synthesis, Spectral and Electrochemical Studies of Complex of Uranium(IV) with Pyridine-3-Carboxylic Acid. American Journal of Analytical Chemistry, 4(3), 134-140. [Link]
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Gholivand, K., et al. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Journal of Molecular Structure, 1152, 233-246. [Link]
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Błaziak, K., et al. (2016). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 52(11), 903-906. [Link]
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An In-depth Technical Guide to the Synthesis and Purification of 4-Nitroacridine
Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of 4-nitroacridine, a significant heterocyclic compound in medicinal chemistry and materials science. Addressing the inherent challenges of regioselectivity in the electrophilic substitution of the acridine nucleus, this document outlines a robust and selective three-step synthetic pathway. We delve into the causal mechanisms behind each experimental step, from the strategic use of N-oxidation to direct nitration, to the final deoxygenation. Furthermore, this guide presents detailed protocols and discusses state-of-the-art purification techniques, including fractional crystallization and column chromatography, essential for isolating the desired 4-nitro isomer from potential side products. This paper is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to obtaining high-purity this compound.
Strategic Overview: The Challenge of Regioselectivity
The acridine scaffold, a nitrogen-containing polycyclic aromatic heterocycle, is a privileged structure in numerous pharmacologically active compounds. The introduction of a nitro group, a versatile functional handle for further chemical modification, is a key step in the synthesis of many acridine-based drugs and molecular probes. However, the direct electrophilic nitration of the parent acridine molecule presents a significant regioselectivity challenge.
Electrophilic attack on the unsubstituted acridine ring under standard nitrating conditions (e.g., a mixture of nitric and sulfuric acids) does not favor the C-4 position. Instead, the reaction yields a mixture of isomers, with 2-nitroacridine being the major product. This lack of selectivity necessitates arduous purification steps and results in a low yield of the desired this compound, making the direct approach inefficient for targeted synthesis.
To overcome this inherent lack of regiocontrol, a more strategic, multi-step approach is required. The most effective and widely accepted methodology involves the temporary modification of the acridine nitrogen to direct the electrophilic substitution preferentially to the C-4 position. This is achieved through a three-step sequence:
-
N-Oxidation: Conversion of acridine to acridine-N-oxide. The introduction of the N-oxide functionality alters the electronic distribution of the ring system, activating the C-4 position for electrophilic attack.
-
Directed Nitration: Electrophilic nitration of acridine-N-oxide, which now selectively yields this compound-N-oxide.
-
Deoxygenation: Removal of the N-oxide group to afford the final product, this compound.
This guide will focus on the detailed execution of this selective pathway, providing both the practical "how" and the mechanistic "why" for each stage.
Synthesis Pathway and Mechanisms
The overall workflow from the starting material, acridine, to the purified final product, this compound, is a well-defined process designed to maximize yield and purity.
Caption: Overall workflow for the selective synthesis of this compound.
Step 1: Synthesis of Acridine-N-Oxide
Principle: The synthesis of the N-oxide is the cornerstone of this selective strategy. Acridine can be readily oxidized to acridine-N-oxide (also known as acridine 10-oxide) using a strong oxidizing agent. Peroxymonosulfuric acid (H₂SO₅), commonly known as Caro's acid, is particularly effective for this transformation. The oxygen atom is donated from the peroxy acid to the lone pair of electrons on the acridine nitrogen atom.
Experimental Protocol:
-
Preparation of Caro's Acid: In a flask cooled in an ice bath, carefully and slowly add potassium persulfate (K₂S₂O₈) to concentrated sulfuric acid (H₂SO₄) with stirring. The reaction is exothermic and should be controlled.
-
Reaction: Dissolve acridine in a suitable solvent, such as glacial acetic acid.
-
Slowly add the prepared Caro's acid to the acridine solution while maintaining a low temperature with an ice bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the acridine spot is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as aqueous ammonia or sodium carbonate, until the solution is alkaline.
-
Isolation: The acridine-N-oxide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Directed Nitration of Acridine-N-Oxide
Principle & Mechanism: The N-oxide group is strongly electron-withdrawing via induction but is also a resonance-donating group. This electronic interplay deactivates the ring system overall but directs incoming electrophiles to the C-2 and C-4 positions (ortho and para to the nitrogen). In the case of acridine-N-oxide, the C-4 position is sterically accessible and electronically activated, making it the primary site of nitration.
The reaction proceeds via the classical electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the π-electron system of the acridine-N-oxide ring.
Caption: Mechanism of directed nitration of acridine-N-oxide.
Experimental Protocol: Note: This protocol is adapted from the well-established procedure for the nitration of pyridine-N-oxide and is expected to be effective for acridine-N-oxide[1].
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, add fuming nitric acid. With vigorous stirring, slowly and carefully add concentrated sulfuric acid portion-wise, ensuring the temperature remains low.
-
Reaction: Add the synthesized acridine-N-oxide to a separate reaction flask and gently warm to approximately 60°C to ensure it is molten or well-suspended.
-
Slowly add the cold nitrating mixture dropwise to the acridine-N-oxide with efficient stirring. An initial drop in temperature is expected.
-
After the addition is complete, heat the reaction mixture to 120-130°C for several hours.
-
Monitoring: The reaction should be monitored by TLC to track the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture carefully onto a large volume of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or another suitable base. This step is highly exothermic and will cause significant foaming (CO₂ evolution); perform this in a large beaker within a fume hood. Neutralize until a pH of 7-8 is reached.
-
Isolation: The crude this compound-N-oxide will precipitate as a solid. Collect the product by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry.
Step 3: Deoxygenation of this compound-N-Oxide
Principle: The final step is the removal of the N-oxide oxygen to yield this compound. This reduction can be achieved with various reagents. Phosphorus trichloride (PCl₃) is a common and effective choice for this transformation. The oxygen atom of the N-oxide attacks the electrophilic phosphorus atom of PCl₃, initiating a reaction sequence that results in the formation of the deoxygenated acridine and phosphoryl chloride (POCl₃)[2].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the crude this compound-N-oxide in a dry, inert solvent such as chloroform or toluene.
-
Reagent Addition: Add phosphorus trichloride (PCl₃) to the suspension. The reaction can be exothermic, so the addition may need to be controlled.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the complete disappearance of the starting material.
-
Work-up: Cool the reaction mixture and carefully pour it into a beaker of crushed ice and water to quench the excess PCl₃.
-
Neutralization: Neutralize the mixture with a base, such as sodium carbonate solution, until it is alkaline.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like chloroform or dichloromethane.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product obtained from the synthesis may contain unreacted starting materials, reagents, and potentially small amounts of isomeric by-products. Achieving high purity is critical for subsequent applications, particularly in drug development. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.
Recrystallization
Principle: Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon slow cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.
Methodology:
-
Solvent Screening: The key to successful recrystallization is selecting the appropriate solvent. Small-scale solubility tests should be performed with the crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof). The goal is to find a solvent or solvent pair that meets the criteria of low solubility when cold and high solubility when hot.
-
Dissolution: Suspend the crude solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. Heat the mixture to boiling with stirring until all the solid dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added to the hot solution to adsorb colored impurities before filtration.
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a moderate temperature.
Column Chromatography
Principle: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For nitroacridine isomers, which differ in polarity, silica gel is an excellent choice for the stationary phase. The more polar isomers will adsorb more strongly to the polar silica gel and elute more slowly, while less polar isomers will travel through the column more quickly.
Methodology:
This technique is particularly useful if the synthesis resulted in a mixture of nitroacridine isomers (e.g., from a direct nitration attempt).
-
Stationary Phase: The most common stationary phase for this type of separation is silica gel (SiO₂).
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A systematic approach using TLC is employed to find a solvent system that provides good separation (a significant difference in Rf values) between this compound and other potential isomers like 2-nitroacridine. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is fine-tuned by adjusting the ratio of the solvents.
-
Column Packing: The silica gel is packed into a glass column as a slurry in the initial, least polar eluent. Proper packing is essential to avoid cracks and channels that lead to poor separation.
-
Sample Loading: The crude product is dissolved in a minimum amount of the eluent or a slightly more polar solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column, and fractions are collected sequentially from the bottom. The elution can be performed isocratically (with a constant solvent composition) or with a gradient (gradually increasing the polarity of the eluent) to improve separation.
-
Analysis: Each collected fraction is analyzed by TLC to determine its composition. Fractions containing the pure desired product are combined.
-
Isolation: The solvent is removed from the combined pure fractions by rotary evaporation to yield the purified this compound.
Table 1: Comparison of Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Best For | Removing small amounts of impurities with different solubility profiles. | Separating compounds with different polarities, especially isomers. |
| Scale | Easily scalable from mg to kg. | Can be scaled, but becomes more resource-intensive at larger scales. |
| Solvent Usage | Moderate | High |
| Time | Can be relatively fast for a single crystallization. | Generally more time-consuming due to packing, running, and analysis. |
| Resolution | Lower; may not separate closely related isomers. | High; capable of separating isomers with small polarity differences. |
Characterization
After purification, the identity and purity of the this compound must be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity. The melting point for this compound is documented in the scientific literature [cite: Gore, P. H. (1959)].
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when eluted with an appropriate solvent system.
-
Spectroscopy (NMR, IR, MS):
-
¹H NMR: The proton NMR spectrum will provide a unique fingerprint of the molecule, confirming the substitution pattern. The aromatic protons will appear as a series of complex multiplets in the downfield region (typically 7-9 ppm).
-
IR Spectroscopy: The infrared spectrum should show characteristic peaks for the nitro group (NO₂) stretches (typically around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹) and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (224.21 g/mol for C₁₃H₈N₂O₂).
-
Safety and Handling
Nitroaromatic compounds should be handled with care as they are potentially toxic and can be explosive under certain conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of the synthesis, particularly those involving volatile solvents, strong acids, and PCl₃, must be performed in a well-ventilated chemical fume hood.
-
Handling Reagents:
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care and add reagents slowly to control exothermic reactions.
-
Phosphorus Trichloride (PCl₃): PCl₃ is corrosive and reacts violently with water. It should be handled in a dry environment.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
References
-
Acheson, R. M., Adcock, B., Glover, G. M., & Sutton, L. E. (1960). The bromination and nitration of acridine 10-oxide. Journal of the Chemical Society (Resumed), 3367. [Link]
-
Wikipedia. (2023). Acridine. In Wikipedia. [Link]
-
Gore, P. H. (1959). 192. The nitration of acridine. Journal of the Chemical Society (Resumed), 891–894. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2022). Recrystallization. [Link]
-
Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. [Link]
-
NOP - The Organic Chemistry Lab Course. (2006). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
Sources
Spectroscopic Characterization of 4-Nitroacridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 4-Nitroacridine
Acridine and its derivatives have long been a focal point of research due to their diverse biological activities, including anticancer and antimalarial properties. The introduction of a nitro group at the 4-position of the acridine ring system is expected to significantly modulate its electronic and, consequently, its photophysical and biological properties. The strong electron-withdrawing nature of the nitro group can influence DNA intercalation, a common mechanism of action for acridine-based drugs, and alter the molecule's fluorescence, making it a potential candidate for targeted therapies and bio-imaging applications.
A thorough spectroscopic characterization is paramount to understanding the structure-activity relationship of this compound. This guide provides the necessary framework for its complete analysis, ensuring data integrity and reproducibility.
Synthesis of this compound: A Historical Perspective
While modern, detailed synthetic procedures for this compound are not widely published, historical literature provides a basis for its preparation. Early 20th-century research by chemists like Graebe and Lehmstedt laid the groundwork for the synthesis of acridine and its derivatives. A 1926 thesis by Martin Friedrich specifically addresses the synthesis of nitroacridine derivatives, suggesting that the nitration of acridine can yield various isomers, including the 4-nitro derivative.[1]
The general approach involves the direct nitration of acridine using a mixture of nitric and sulfuric acids. However, this method can lead to a mixture of mono-, di-, and poly-nitro isomers, necessitating careful purification and characterization to isolate the desired this compound.
Diagram of the General Synthesis Pathway:
Caption: General workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern and the overall structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The electron-withdrawing nitro group is expected to cause a significant downfield shift for the carbon atom to which it is attached (C-4) and influence the chemical shifts of other carbons in the aromatic system. A known spectrum for this compound is available in the SpectraBase database.[2]
Table 1: Experimental ¹³C NMR Data for this compound [2]
| Carbon Atom | Chemical Shift (ppm) |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C4a | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7 | Data not available |
| C8 | Data not available |
| C8a | Data not available |
| C9 | Data not available |
| C9a | Data not available |
| C10a | Data not available |
(Note: While a ¹³C NMR spectrum is available, the peak assignments are not explicitly provided in the database. The table is a template for expected data.)
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region of the spectrum is expected to be complex due to the asymmetry of the molecule. The protons on the same ring as the nitro group will be the most affected, with expected downfield shifts due to the deshielding effect of the nitro group.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
-
Diagram of NMR Workflow:
Caption: Standard workflow for NMR analysis of this compound.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule and are particularly sensitive to the presence of chromophores and auxochromes.
UV-Vis Absorption Spectroscopy
The extended π-system of the acridine core gives rise to characteristic absorption bands in the UV-Vis region. The introduction of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted acridine. The position and intensity of these bands can be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (typically 200-800 nm). A range of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile, water) should be used to investigate solvatochromic effects.
-
Sample Preparation: Prepare a stock solution of this compound of known concentration. From this, prepare a series of dilutions to obtain absorbance values in the linear range of the spectrophotometer (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 800 nm against a solvent blank. Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Fluorescence Spectroscopy
Many acridine derivatives are highly fluorescent. However, the presence of a nitro group often leads to fluorescence quenching due to efficient intersystem crossing to the triplet state. Investigating the fluorescence properties of this compound is crucial to determine its potential as a fluorescent probe.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (the λmax of emission).
-
Record the emission spectrum by exciting the sample at a fixed wavelength (the λmax of absorption) and scanning the emission wavelengths.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Diagram of Photophysical Characterization Workflow:
Sources
An In-depth Technical Guide to the Early Studies of 4-Nitroacridine Cytotoxicity
This guide provides a comprehensive overview of the foundational research into the cytotoxic properties of 4-nitroacridine, a compound that garnered significant interest in the mid to late 20th century for its potential as an anti-cancer agent. We will delve into the early experimental methodologies, the elucidation of its mechanisms of action, and the key findings that shaped the understanding of this potent molecule. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the historical context and scientific underpinnings of this compound cytotoxicity studies.
Introduction: The Emergence of Nitroacridines in Cancer Research
The acridine scaffold, a planar tricyclic aromatic system, has long been recognized for its ability to intercalate into DNA, a property that made its derivatives attractive candidates for anti-cancer drug development. In the broader quest for effective chemotherapeutics, the introduction of a nitro group onto the acridine ring system gave rise to a class of compounds with distinct and potent biological activities. Early investigations into various nitroacridine isomers revealed that their cytotoxicity was not solely dependent on DNA intercalation but was significantly influenced by the position of the nitro group. Among these, 1-nitroacridines, such as the clinical candidate nitracrine (Ledakrin), were found to be highly active, while this compound also demonstrated significant cytotoxic effects, albeit with different characteristics.[1][2]
The initial hypothesis for the action of acridine derivatives was their physical binding to DNA, which was thought to disrupt cellular processes like replication and transcription.[3] However, early studies on 1-nitroacridines suggested a more complex mechanism. These compounds were found to be more potent inhibitors of cell growth in cellular systems than in cell-free systems, leading researchers to propose that metabolic activation was a prerequisite for their cytotoxic effects.[3] This pivotal observation shifted the focus of research towards understanding the metabolic pathways that could convert these relatively stable molecules into highly reactive species capable of damaging cellular macromolecules.
Unraveling the Mechanisms of this compound Cytotoxicity
The cytotoxic effects of this compound were found to be multifaceted, involving a combination of DNA interaction, metabolic activation, and the generation of reactive species. The following sections detail the key mechanistic insights derived from early research.
DNA Intercalation: The Foundational Interaction
Consistent with the behavior of other planar aromatic molecules, early studies confirmed that this compound binds to DNA through intercalation, inserting itself between the base pairs of the double helix.[4][5] This interaction was a crucial first step in its cytotoxic cascade. Viscometric studies were a common early method to demonstrate intercalation, where the elongation and unwinding of the DNA helix upon binding of the intercalator lead to a measurable increase in the viscosity of a DNA solution.[4]
The acridine ring is the primary component responsible for this intercalation.[6] However, the substituents on the acridine ring, including the nitro group and any side chains, were found to influence the affinity and specificity of this binding.[7] While intercalation itself can interfere with DNA replication and transcription, it became evident that for nitroacridines, this was not the terminal cytotoxic event but rather a targeting mechanism that localized the molecule to its primary site of action.
Metabolic Activation: The Key to Enhanced Potency
A significant breakthrough in understanding nitroacridine cytotoxicity was the realization that these compounds are, in fact, prodrugs that require metabolic reduction of the nitro group to exert their full biological effect.[3][4] This reductive metabolism was proposed to generate highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which are potent electrophiles capable of covalently binding to cellular macromolecules, including DNA.[4]
This hypothesis explained the observation that 1-nitroacridines were significantly more cytotoxic in cellular environments compared to cell-free systems.[3] The cellular machinery, particularly under hypoxic (low oxygen) conditions often found in solid tumors, provides the necessary enzymatic environment for this reductive activation.[4][8]
The following diagram illustrates the proposed metabolic activation pathway of a nitroacridine derivative.
Caption: Proposed metabolic activation of this compound.
Genotoxicity and Mutagenicity: The Consequence of DNA Damage
The formation of covalent adducts with DNA, a direct result of metabolic activation, is a primary driver of the genotoxicity of nitroacridines. These adducts can distort the DNA helix, leading to errors in DNA replication and repair, and ultimately to mutations.
The Ames test , a bacterial reverse mutation assay developed in the early 1970s, was a cornerstone of early genotoxicity testing and was employed to evaluate the mutagenic potential of nitroaromatic compounds.[9][10][11][12] This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation in these bacteria, restoring their ability to produce histidine and allowing them to grow.
Early studies with nitroaromatics in the Ames test often revealed that these compounds were mutagenic, particularly in the presence of a metabolic activation system (S9 fraction from rat liver), which mimicked the metabolic processes in mammalian cells.[9][12] This provided strong evidence for the role of metabolic activation in the genotoxicity of these compounds.
Early Experimental Protocols
To provide a practical understanding of the research conducted during this era, this section outlines the probable methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment
Early assessments of cytotoxicity typically relied on methods that measured cell viability or proliferation after exposure to the test compound. A common approach was the use of dye exclusion assays or colorimetric assays that became more prevalent towards the latter part of this period.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which gained popularity in the 1980s, measures the metabolic activity of cells as an indicator of their viability.
-
Cell Plating: Seed cells in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a stock solution of MTT in phosphate-buffered saline (PBS). Add a small volume of the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After the incubation with MTT, add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
Ames Test for Mutagenicity
The Ames test was a critical tool for assessing the mutagenic potential of chemical compounds.
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow the desired Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth.
-
Metabolic Activation (Optional but recommended for nitroaromatics): Prepare the S9 mix, which contains the S9 fraction from the liver of rats induced with Aroclor 1254, along with necessary cofactors (e.g., NADP⁺, glucose-6-phosphate).
-
Test Mixture Preparation: In a sterile tube, combine the tester strain culture, the test compound at various concentrations, and, if required, the S9 mix.
-
Plating: Add molten top agar containing a trace amount of histidine to the test mixture. This trace amount allows the bacteria to undergo a few rounds of replication, which is necessary for the mutation to be expressed. Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his⁺) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants observed in the negative control plates. A positive control (a known mutagen for the specific strain) is run in parallel to ensure the validity of the assay.
Quantitative Data from Early Studies
| Compound Class | Example | Typical IC₅₀ Range (in vitro) | Key Cytotoxic Mechanism |
| 1-Nitroacridines | Nitracrine | nM to low µM | DNA Intercalation, Metabolic Activation |
| 4-Nitroacridines | This compound | Expected in low µM range | DNA Intercalation, likely Metabolic Activation |
| Anilinoacridines | Amsacrine | nM to low µM | DNA Intercalation, Topoisomerase II Inhibition |
| Nitroimidazoles | Misonidazole | High µM to mM | Bioreductive Activation, Hypoxia-selective |
Note: The IC₅₀ values are highly dependent on the cell line and assay conditions used.
Conclusion and Perspectives
The early research on this compound cytotoxicity laid the critical groundwork for our understanding of this class of compounds. These foundational studies moved the field beyond a simplistic model of DNA intercalation to a more nuanced view that encompassed the crucial role of metabolic activation in unlocking the full cytotoxic and genotoxic potential of these molecules. The experimental protocols of the time, while less sophisticated than modern high-throughput methods, were robust enough to elucidate these fundamental mechanisms. The insights gained from the early investigation of this compound and its isomers continue to inform the design and development of novel anti-cancer agents that target the unique microenvironment of tumors.
References
-
Correlation of the radiosensitization potency afforded by nitroacridine intercalators with their electron scavenging efficiency in DNA. PubMed. Available at: [Link]
-
Comparison of antitumor properties of nitracrine and amsacrine analogs. PubMed. Available at: [Link]
-
The mode of action of cytotoxic and antitumor 1-nitroacridines. I. The 1-nitroacridines do not exert their cytotoxic effects by physicochemical binding with DNA. PubMed. Available at: [Link]
-
Selective toxicity of nitracrine to hypoxic mammalian cells. PMC. Available at: [Link]
-
Synthesis of Acridine-based DNA Bis-intercalating Agents. PMC. Available at: [Link]
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. NIH. Available at: [Link]
-
Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. MDPI. Available at: [Link]
-
Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. PubMed. Available at: [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed Central. Available at: [Link]
-
(PDF) The Ames test in twenty-first century. ResearchGate. Available at: [Link]
-
Hypoxia-selective antitumor agents. 1. Relationships between structure, redox properties and hypoxia-selective cytotoxicity for 4-substituted derivatives of nitracrine. PubMed. Available at: [Link]
-
studies on mutagenicity of new chemical compounds using bacterial ames test? - Biblioteka Nauki. Available at: [Link]
-
Acridine as an Anti-Tumour Agent: A Critical Review. PMC. Available at: [Link]
-
Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer. PMC. Available at: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available at: [Link]
-
Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. PMC. Available at: [Link]
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. Available at: [Link]
-
Comparisons of four in vitro cytotoxicity tests: The MTT assay, NR assay, uridine incorporation and protein measurements. PubMed. Available at: [Link]
-
Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxidative Stress? ResearchGate. Available at: [Link]
-
Tumor-Selective Cytotoxicity of Nitidine Results from Its Rapid Accumulation into Mitochondria. PMC. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Available at: [Link]
-
A phase I study of the first-in-class antimitochondrial metabolism agent, CPI-613, in patients with advanced hematologic malignancies. PubMed. Available at: [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. Available at: [Link]
-
Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. PMC. Available at: [Link]
-
Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress?. PubMed. Available at: [Link]
-
Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism. PubMed. Available at: [Link]
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- 3. The mode of action of cytotoxic and antitumor 1-nitroacridines. I. The 1-nitroacridines do not exert their cytotoxic effects by physicochemical binding with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. bibliotekanauki.pl [bibliotekanauki.pl]
theoretical modeling of 4-Nitroacridine-DNA interaction
An In-Depth Technical Guide to the Theoretical Modeling of 4-Nitroacridine-DNA Interaction
Preamble: A Senior Application Scientist's Perspective
In the realm of drug discovery, understanding the precise mechanism of a drug's interaction with its biological target is paramount. For DNA-targeting agents like this compound, a compound belonging to a class known for its antitumor properties, this understanding transcends simple binding affinity. We are tasked with dissecting a multi-step process that often begins with reversible, non-covalent binding and can proceed to irreversible, covalent modification crucial for its cytotoxic effect.[1] This guide is structured not as a rigid manual, but as a strategic workflow. It reflects a field-proven approach to deploying a multi-scale theoretical modeling pipeline, designed to deconstruct the complex dance between this compound and the DNA double helix. Our objective is to build a self-validating computational model that is not only predictive but also provides deep mechanistic insights, guiding the rational design of next-generation therapeutics.
The Core Mechanism: A Tale of Two Interactions
The biological activity of nitroacridine compounds is rooted in a sophisticated dual mechanism.[1] It is this duality that dictates our theoretical approach.
-
Phase 1: Reversible Intercalation: The process begins with the planar, aromatic acridine ring system inserting itself between the stacked base pairs of the DNA helix.[2] This non-covalent intercalation is driven by a combination of van der Waals forces, hydrophobic effects, and π-π stacking interactions.[2] This initial binding is a prerequisite, causing structural distortions in the DNA, such as unwinding and lengthening, which can disrupt processes like replication and transcription.[1][2]
-
Phase 2: Irreversible Covalent Bonding: The true cytotoxic potential is often unlocked in the second phase. The 1-nitro group of the related compound, Nitracrine, undergoes metabolic activation, transforming it into a reactive species that forms a permanent covalent bond with DNA.[1] This adduct formation leads to DNA damage, including interstrand crosslinks, which are highly effective at inducing cell death.[1] While our focus is this compound, this established mechanism for a close analogue provides a critical hypothesis for our modeling efforts. The electron-withdrawing nature of the nitro group is central to this reactivity, a feature perfectly suited for investigation by quantum mechanical methods.[3]
Our theoretical workflow is designed to model both phases, starting with the initial binding event and progressing to the electronic-level details of the reactive chemistry.
A Multi-Scale Modeling Workflow: From Pose to Reactivity
No single computational method can capture the entire scope of the this compound-DNA interaction. Therefore, we employ a tiered approach, where the output of one level of theory informs the input for the next, creating a logical and computationally efficient pipeline.
Caption: Overall multi-scale theoretical modeling workflow.
Tier 1: Molecular Docking – Predicting the Intercalation Pose
Expertise & Causality: Before we can analyze the dynamics or reactivity, we must first generate a high-quality structural hypothesis for the non-covalent complex. Molecular docking serves as an efficient computational screen to predict the most probable binding orientation of this compound within the DNA grooves or as an intercalator.[4][5] The scoring functions used are designed to rapidly approximate the binding free energy, allowing us to rank numerous potential poses and identify the most favorable ones for further study.[6]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain a suitable B-DNA structure from the Protein Data Bank (e.g., PDB ID: 1DNE, a d(CGCGATATCGCG)2 duplex).[7]
-
Using molecular modeling software (e.g., UCSF Chimera, Discovery Studio), remove any water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a force field like AMBER.
-
-
Ligand Preparation:
-
Docking Simulation:
-
Define the search space (the "grid box") to encompass the entire DNA molecule, allowing the algorithm to explore both groove binding and intercalation.
-
Execute the docking run using a program like AutoDock Vina. The algorithm will generate multiple binding poses.
-
-
Post-Docking Analysis:
-
Analyze the resulting poses based on their docking scores (binding energy estimates).
-
Visually inspect the top-ranked poses to confirm successful intercalation, characterized by the planar acridine ring being positioned between DNA base pairs. Identify key non-covalent interactions (e.g., π-stacking with nucleobases).
-
Caption: A streamlined workflow for molecular docking.
Data Presentation: Docking Results
| Pose Rank | Estimated Binding Energy (kcal/mol) | Predicted Binding Mode | Key Interactions |
| 1 | -8.80 | Intercalation at CG-rich site | π-stacking with Guanine and Cytosine bases |
| 2 | -8.10 | Intercalation at AT-rich site | π-stacking with Adenine and Thymine bases |
| 3 | -7.50 | Minor Groove Binding | Hydrogen bonds with base edges |
Note: Values are illustrative based on typical results for similar compounds.[7]
Tier 2: Molecular Dynamics (MD) Simulation – Assessing Dynamic Stability
Expertise & Causality: A static docked pose is an incomplete picture. The biological environment is dynamic and aqueous. MD simulations provide this crucial context, allowing us to observe the behavior of the this compound-DNA complex over time in a simulated physiological environment.[10] This step is a critical validation of the docking result. An unstable pose will quickly dissociate during simulation, whereas a stable interaction will maintain its key binding characteristics. Furthermore, the resulting trajectory provides the structural ensembles needed for more accurate binding free energy calculations.[11]
Experimental Protocol: All-Atom MD Simulation
-
System Setup:
-
Take the top-ranked intercalated complex from docking as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P model). This explicit solvation is essential for accurately modeling hydrophobic effects and water-mediated interactions.[12]
-
Add counter-ions (e.g., Na+) to neutralize the system's charge, which is critical due to the negatively charged phosphate backbone of DNA.
-
-
Force Field Selection:
-
Simulation Protocol:
-
Energy Minimization: Perform a series of steepest descent and conjugate gradient minimizations to relax the system and remove any steric clashes introduced during setup.[12]
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by pressure equilibration to the target pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches a stable state before data collection.[14]
-
Production MD: Run the simulation for an extended period (e.g., 100-500 nanoseconds) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the DNA backbone and the ligand relative to the starting structure. A plateau in the RMSD plot indicates that the system has reached equilibrium and the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per nucleotide to identify regions of the DNA that become more or less flexible upon ligand binding.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on the stable portion of the trajectory to obtain a more accurate estimate of the binding free energy (ΔG).[4]
-
Caption: Workflow for MD simulation of the drug-DNA complex.
Data Presentation: MD Simulation Stability Metrics
| Metric | Value | Interpretation |
| Average DNA Backbone RMSD | 1.5 ± 0.3 Å | Low deviation indicates a stable DNA helix structure. |
| Average Ligand RMSD | 0.8 ± 0.2 Å | Low deviation shows the ligand remains stably bound in the intercalation pocket. |
| Calculated ΔG (MM/PBSA) | -25.5 ± 4.2 kcal/mol | A strongly favorable binding free energy, consistent with stable intercalation. |
Note: Values are illustrative and typical for stable intercalators.
Tier 3: Quantum Mechanics (QM) – Probing Reactivity
Expertise & Causality: Classical force fields used in MD are excellent for describing conformational dynamics but cannot model the breaking or forming of chemical bonds. To investigate the potential for covalent bond formation initiated by the nitro group, we must turn to quantum mechanics.[15] QM methods model the electronic structure of the molecule explicitly. A full QM simulation of the entire solvated DNA-drug complex is computationally prohibitive. Therefore, we use a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.[16] This method treats the small, chemically active region (the this compound and the adjacent DNA bases) with high-accuracy QM, while the rest of the system (the bulk of the DNA and solvent) is treated with efficient classical MM. This provides the perfect balance of accuracy and feasibility to model a chemical reaction within a large biological system.
Experimental Protocol: QM/MM Simulation
-
System Partitioning:
-
Select a representative snapshot of the stable complex from the MD trajectory.
-
Define the QM region: This must include the this compound molecule and the specific DNA atom(s) hypothesized to be the target of covalent attack (e.g., a nucleophilic site on a guanine base).
-
Define the MM region: This includes all other atoms in the system.
-
-
Calculation Setup:
-
Choose a QM method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP), for the QM region.[9]
-
Choose an MM force field (consistent with the previous MD simulation) for the MM region.
-
-
Potential Energy Surface Scan:
-
To model the covalent bond formation, define a reaction coordinate (e.g., the distance between the reactive atom on the activated nitro group and the target atom on the DNA base).
-
Perform a series of constrained QM/MM geometry optimizations at different points along this reaction coordinate to map out the energy profile of the reaction.
-
-
Analysis:
-
From the energy profile, identify the transition state (the energy barrier) for the covalent bond formation. A high energy barrier would suggest the reaction is slow or unlikely without enzymatic catalysis, while a low barrier would support a spontaneous reaction.
-
Analyze the charge distribution and molecular orbitals at the transition state to gain mechanistic insight into the reaction.
-
Caption: Conceptual diagram of a QM/MM system partition.
Trustworthiness: The Self-Validating System
A theoretical model is only as valuable as its ability to recapitulate and predict experimental reality. The trustworthiness of our multi-scale workflow is established by continuously cross-validating computational predictions with empirical data.[5] This feedback loop is essential for refining the model and ensuring its predictive power.
Protocol: Validation via UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful and accessible technique for studying drug-DNA interactions.[7][17] The binding of an intercalator like this compound into the DNA base stack results in characteristic changes in its absorption spectrum.
-
Experimental Procedure:
-
Prepare a stock solution of calf-thymus DNA (ctDNA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[7]
-
Prepare a stock solution of this compound.
-
Keep the concentration of this compound constant and titrate it with increasing concentrations of ctDNA.
-
Record the UV-Vis absorption spectrum after each addition of DNA.
-
-
Expected Observations:
-
Hypochromism: A decrease in the molar absorptivity of the acridine chromophore.
-
Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength (λ_max) to a longer wavelength.
-
These changes occur due to the electronic coupling between the intercalator's chromophore and the DNA bases, and they are strong evidence of an intercalation binding mode.[7]
-
-
Quantitative Analysis:
-
From the titration data, the intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation or similar models. This experimental value provides a direct point of comparison for the binding free energy (ΔG) calculated from MD simulations.
-
Data Presentation: Theory vs. Experiment
| Parameter | Computational Result (MM/PBSA) | Experimental Result (UV-Vis) | Correlation |
| Binding Free Energy (ΔG) | -25.5 kcal/mol | - | The computational ΔG can be converted to a theoretical K_b for comparison. |
| Binding Constant (K_b) | Calculated from ΔG | ~10^5 - 10^6 M^-1 | A strong correlation in the order of magnitude validates the stability and binding mode predicted by the simulation.[5] |
Note: Experimental values are typical for acridine intercalators.
Conclusion and Authoritative Grounding
This in-depth guide outlines a robust, multi-scale computational strategy for elucidating the interaction of this compound with DNA. By systematically progressing from molecular docking to molecular dynamics and finally to QM/MM simulations, we can build a comprehensive model that addresses both the initial non-covalent intercalation and the subsequent potential for covalent modification. The cornerstone of this approach is the principle of self-validation, where every theoretical prediction is rigorously compared against experimental data. This synergy between computation and experiment not only enhances our confidence in the model but also deepens our fundamental understanding of the drug's mechanism of action, ultimately paving the way for the knowledge-based design of more potent and selective anticancer agents.[8][17]
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Methodological & Application
Harnessing the Genotoxic Potential of 4-Nitroacridine in Cell-Based Assays
An Application Guide for Researchers
Introduction: 4-Nitroacridine as a Targeted Research Tool
Acridine derivatives are a well-established class of compounds intensively studied for their potential as anticancer agents.[1] Their core mechanism often involves direct interaction with cellular DNA, making them potent inducers of cell cycle arrest and apoptosis.[2] this compound, a member of this family, serves as a valuable tool for investigating the cellular response to DNA damage. Its planar tricyclic structure is key to its biological activity, allowing it to function as a DNA intercalator and an inhibitor of essential nuclear enzymes.[3]
This guide will illuminate the molecular mechanism of this compound, detail its cytotoxic and pro-apoptotic consequences, and provide comprehensive, field-tested protocols for its application in cell culture assays.
Section 1: The Core Mechanism of Action
Understanding how this compound exerts its effects at a molecular level is fundamental to designing meaningful experiments. The compound's primary targets are DNA and topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription.[3][4]
The cytotoxic effects of 1-nitroacridines (a closely related isomer) are not merely due to physical binding with DNA but are linked to metabolic activation into more reactive intermediates that subsequently damage DNA.[5] This damage, coupled with enzyme inhibition, creates a catastrophic cellular event that overwhelms DNA repair mechanisms.
Key Mechanistic Steps:
-
DNA Intercalation: The planar acridine ring inserts itself between the base pairs of the DNA double helix. This distorts the helical structure, interfering with the processes of replication and transcription.[6]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that cut and rejoin DNA strands to manage supercoiling.[4] Acridine derivatives can stabilize the transient complex formed between topoisomerase and DNA, preventing the re-ligation of the DNA strand.[7][8] This leads to the accumulation of single and double-strand breaks, a potent trigger for cell death pathways.[3]
Figure 1: Simplified mechanism of this compound leading to DNA damage.
Section 2: Cellular Consequences: From DNA Damage to Apoptosis
The DNA damage induced by this compound triggers a cascade of cellular signaling events culminating in apoptosis, or programmed cell death. This is a key desired outcome for an anticancer agent, as it eliminates malignant cells in a controlled manner.[9] The cell recognizes the extensive DNA damage as an irreparable threat, initiating the intrinsic apoptotic pathway.
This pathway is heavily regulated by the B-Cell Lymphoma 2 (Bcl-2) family of proteins and centers on the mitochondria.[10] Pro-apoptotic signals cause the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This event is a critical checkpoint, committing the cell to apoptosis.[11] Cytosolic cytochrome c then binds to Apaf-1, forming the "apoptosome," which recruits and activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell by cleaving essential structural and regulatory proteins.[12]
Figure 2: The intrinsic apoptosis pathway activated by this compound.
Section 3: Designing and Executing Cell Culture Assays
A successful experimental campaign requires careful planning, from handling the compound to choosing the right assays to answer specific biological questions.
Essential Preliminary Steps: Compound Handling
Stock Solution Preparation: The solubility and stability of your compound are critical for obtaining reliable results.[13] While specific data for this compound in all media types is not readily available, a common starting point is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).
-
Recommendation: Prepare a 10 mM stock solution of this compound in anhydrous, sterile DMSO.
-
Procedure: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. Vortex thoroughly until fully dissolved. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Causality: DMSO is a polar aprotic solvent capable of dissolving many organic compounds. Using a high-concentration stock allows for minimal volumes to be added to cell culture media, keeping the final DMSO concentration well below cytotoxic levels (typically ≤ 0.5%).[14]
Solubility and Stability in Media: Before beginning definitive experiments, it is crucial to confirm the solubility of this compound at your working concentrations in your specific cell culture medium.[15] Compound precipitation can lead to inaccurate and uninterpretable results.
-
Quick Test: Prepare the highest intended concentration of this compound in pre-warmed (37°C) cell culture medium. Incubate for 1-2 hours and visually inspect for any precipitate or cloudiness against a dark background.[14]
-
Expert Tip: The presence of serum can affect compound solubility and stability. It is advisable to test in both serum-free and serum-containing media if your experimental design involves both conditions.[14]
Protocol: Assessing Cytotoxicity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[16] This protocol uses a colorimetric assay (e.g., MTT, WST-8) that measures the metabolic activity of viable cells.[17][18]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
Viability reagent (e.g., Cell Counting Kit-8, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours to allow for attachment and recovery.[19]
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A common range is from 100 µM down to 0.01 µM. Remember to include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time can significantly affect the IC50 value.[20]
-
Viability Measurement: Add the viability reagent according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution per well) and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Analysis: Correct for background by subtracting the average absorbance of the "no-cell" blanks. Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Figure 3: Standard experimental workflow for IC50 determination.
| Compound | Cell Line | Reported IC50 | Notes |
| C-1748 (1-Nitroacridine derivative) | LNCaP (Prostate Cancer) | ~1 µM | Specific efficacy towards prostate cancer.[21] |
| C-1748 (1-Nitroacridine derivative) | PC-3 (Prostate Cancer) | ~1 µM | Demonstrates specificity for prostate cancer cells.[21] |
| Acridine-Sulfonamide Hybrid (8b) | MCF-7 (Breast Cancer) | 8.83 ± 0.9 µM | A novel hybrid targeting topoisomerases.[4] |
| Acridine-Sulfonamide Hybrid (8b) | HCT-116 (Colon Cancer) | 9.39 ± 0.9 µM | Shows potent activity against multiple cancer types.[4] |
| Table 1: Example IC50 values for acridine derivatives in various cancer cell lines. Researchers should determine the specific IC50 for this compound in their cell lines of interest. |
Protocol: Genotoxicity Assessment (Comet Assay)
The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[22]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Simplified Procedure:
-
Cell Treatment: Treat a suspension of cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a short duration (e.g., 2-4 hours). Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Slide Preparation: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis buffer overnight at 4°C to remove cellular proteins and membranes, leaving behind the nucleoid.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply a voltage to the slides in the same alkaline buffer.
-
Neutralization & Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Analysis: Use specialized software to quantify the comet parameters (e.g., tail length, % DNA in tail). An increase in these parameters indicates genotoxicity.
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Konopa, J., et al. (1976). The mode of action of cytotoxic and antitumor 1-nitroacridines. I. The 1-nitroacridines do not exert their cytotoxic effects by physicochemical binding with DNA. Archives of Immunology and Experimental Therapy. Available at: [Link]
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Gürbüz, N., et al. (2015). Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. Drug Design, Development and Therapy. Available at: [Link]
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Cancer Biology & Targeted Therapy. (2025). Topoisomerase Inhibitors for Researchers. YouTube. Available at: [Link]
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Recio, L., et al. (2010). Dose-Response Assessment of Four Genotoxic Chemicals in a Combined Mouse and Rat Micronucleus and Comet Assay Protocol. Toxicological Sciences. Available at: [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to In Vitro DNA Binding Studies Using 4-Nitroacridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-nitroacridine for in vitro DNA binding studies. Acridine derivatives are a well-established class of DNA intercalators, and this compound serves as a fundamental scaffold for understanding these interactions. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will cover the core principles of DNA intercalation, detailed protocols for key spectroscopic and biophysical assays, and the interpretation of the resulting data. The ultimate goal is to equip the user with the expertise to design, execute, and analyze DNA binding experiments with scientific rigor.
Introduction: The Significance of this compound in DNA Interaction Analysis
Deoxyribonucleic acid (DNA) is the primary molecular target for a vast array of therapeutic agents, particularly in oncology.[1] The ability of small molecules to bind DNA, and in doing so, interfere with cellular processes like replication and transcription, is a cornerstone of modern pharmacology. Acridine-based compounds are classic examples of DNA-intercalating agents, characterized by their planar aromatic structures that allow them to slip between the base pairs of the DNA double helix.[2]
This compound, a derivative of the acridine core, serves as an important model compound and a precursor for more complex drug candidates.[2] Its interaction with DNA is primarily through intercalation, a process that unwinds and lengthens the DNA helix, disrupting its normal function and inhibiting enzymes like topoisomerases.[2] Understanding the binding affinity, mode, and consequences of this interaction is critical for structure-activity relationship (SAR) studies and the rational design of new DNA-targeting drugs. This guide provides the foundational techniques to quantitatively and qualitatively characterize these interactions in an in vitro setting.
Physicochemical Properties & Safety
A thorough understanding of the reagent's properties and hazards is a prerequisite for any successful and safe experiment.
Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₈N₂O₂ | [3] |
| Molecular Weight | 224.22 g/mol | [3] |
| Appearance | Yellow to brown crystalline powder | N/A |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. | N/A |
| Synthesis | Typically synthesized via nitration of acridine or related precursors.[4][5] | [4][5] |
Critical Safety & Handling Protocols
This compound and its derivatives must be handled with care due to their potential toxicity and mutagenicity.
-
Hazard Profile: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] It is classified as a potential carcinogen.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. When handling the solid powder outside of a certified chemical fume hood, a respirator may be necessary.[6][7]
-
Handling: All work with this compound solutions and powder should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[8] Avoid contact with skin and eyes.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6][8] Store locked up.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Experimental Design: Characterizing the this compound-DNA Interaction
A multi-faceted approach using several biophysical techniques is essential to build a complete picture of the binding event. No single experiment can definitively prove a binding mode. Instead, corroborating evidence from multiple assays provides the necessary scientific validation.
Below is a workflow diagram illustrating the general approach to these studies.
Caption: this compound intercalating between DNA base pairs.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for characterizing the in vitro DNA binding of this compound. By combining UV-Vis absorption, fluorescence, circular dichroism, and viscosity measurements, researchers can obtain quantitative binding affinities and strong qualitative evidence for the mode of interaction, which for acridines is predominantly intercalation. [2][9] Future studies could build upon this foundation by:
-
Investigating Sequence Specificity: Using synthetic oligonucleotides with specific sequences (e.g., GC-rich vs. AT-rich) to determine if this compound has a binding preference.
-
Exploring Non-canonical DNA Structures: Assessing the binding affinity for G-quadruplex DNA, which are emerging as important anti-cancer targets. [2]* Computational Modeling: Employing molecular docking to simulate the binding pose of this compound within the DNA helix, providing a structural hypothesis that complements the experimental data. [1][10]* Thermodynamic Analysis: Performing experiments at different temperatures to determine the thermodynamic parameters (ΔH, ΔS, ΔG) of binding, offering insight into the forces driving the interaction.
By applying these advanced techniques with a solid understanding of their underlying principles, scientists can continue to unravel the complex and vital interactions between small molecules and the blueprint of life.
References
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Guedes, F. F., et al. (2012). Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Molecules, 17(11), 12847-12865. [Link]
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DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. (2025). CMJ Publishers. [Link]
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Barros, T. C., et al. (2019). Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. Molecules, 24(18), 3292. [Link]
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Baruah, A., et al. (2022). Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. Molecules, 27(19), 6524. [Link]
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Sayed, M., et al. (2016). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. Physical Chemistry Chemical Physics, 18(35), 24654-24664. [Link]
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Sayed, M., et al. (2016). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. PubMed. [Link]
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Chinnasamy, T., et al. (2015). Spectroscopic and Molecular Docking Studies on the Interaction of Troxerutin With DNA. International Journal of Biological Macromolecules, 77, 214-221. [Link]
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PubChem. (n.d.). 4-Nitropyridine. National Center for Biotechnology Information. [Link]
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Zimmer, C., & Wähnert, U. (1986). Analysis of DNA-protein interactions: from nitrocellulose filter binding assays to microarray studies. Progress in Biophysics and Molecular Biology, 47(1), 31-112. [Link]
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Stockley, P. G. (2009). Filter-binding assays. Methods in Molecular Biology, 543, 1-14. [Link]
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Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine, 4-Nitro, 1-Oxide. [Link]
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Javed, Z., et al. (2013). A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents. Journal of Visualized Experiments, (78), 50643. [Link]
-
Asseline, U., et al. (1985). DNA polyintercalation: comparison of DNA binding properties of an acridine dimer and trimer. Nucleic Acids Research, 13(18), 6783-6794. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
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Priyadarsini, K. I., et al. (2017). Spectroscopic Studies of the Binding Interactions of Phenothiazininum Dyes (Thionine Acetate, Azure A and Azure B) with Calf-thymus DNA. Journal of Spectroscopy, 2017, 1-10. [Link]
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Luedtke, N. W. (2021). Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay. Methods in Molecular Biology, 2306, 175-188. [Link]
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Kim, J. Y., et al. (2013). A DNA Immunoprecipitation Assay Used in Quantitative Detection of in Vitro DNA-protein Complex Binding. Analytical Biochemistry, 441(2), 169-174. [Link]
-
Li, Y., et al. (2005). Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. Journal of Biochemical and Biophysical Methods, 64(2), 105-114. [Link]
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Katritzky, A. R., & Fan, W. Q. (1992). Nitropyridines: Synthesis and reactions. Heterocycles, 34(11), 2179-2221. [Link]
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Application Notes and Protocols for 4-Nitroacridine as a Putative Hypoxia-Selective Fluorescent Probe in Microscopy
Introduction: Unveiling Cellular Hypoxia with a Novel Fluorogenic Probe
The study of cellular hypoxia, a condition of low oxygen tension, is paramount in diverse fields ranging from cancer biology to neurodegenerative disease research. The development of robust tools to visualize and quantify hypoxic microenvironments within living cells is a critical endeavor. This document outlines the theoretical framework and a detailed, albeit putative, protocol for the application of 4-Nitroacridine as a "turn-on" fluorescent probe for the microscopic detection of hypoxic cells.
This compound is an acridine derivative characterized by the presence of a nitro group. Acridine-based compounds are well-established fluorophores, known for their ability to intercalate into nucleic acids and accumulate in acidic organelles.[1][2] The nitro group, a potent electron-withdrawing moiety, typically acts as a fluorescence quencher through mechanisms such as Photoinduced Electron Transfer (PET).[3][4] This inherent quenching property forms the basis of our proposed application. We hypothesize that under hypoxic conditions, the nitro group of this compound undergoes enzymatic reduction, leading to the formation of a highly fluorescent amino derivative. This bio-reductive activation would result in a "turn-on" fluorescent signal specifically within hypoxic cells, a principle demonstrated by the related compound, Nitroakridin 3582.[5][6]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the hypothetical use of this compound, from its underlying mechanism of action to detailed experimental protocols for fluorescence microscopy.
Principle of Detection: A "Turn-On" Response to Hypoxia
The proposed mechanism for this compound as a hypoxia-selective probe is contingent on its bioreductive activation. In normoxic cells, the this compound molecule is expected to be largely non-fluorescent due to the quenching effect of the nitro group. Upon entering a hypoxic environment, cellular nitroreductase enzymes, which are often upregulated in such conditions, are hypothesized to reduce the nitro group to an amino group. This conversion alleviates the quenching effect, restoring the inherent fluorescence of the acridine core and resulting in a detectable signal.
This "turn-on" mechanism offers a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the specific cellular condition of interest (hypoxia). This contrasts with "always-on" dyes that may require washing steps to remove background fluorescence.
Diagram of Proposed Mechanism
Caption: Proposed mechanism of this compound as a hypoxia-selective probe.
Hypothetical Photophysical Properties
While experimental data for this compound is not extensively available, we can extrapolate its likely spectral properties based on the behavior of similar acridine derivatives.[1][7]
| Property | Expected Value | Rationale |
| Excitation Maximum (λex) | ~490 - 505 nm | Based on the excitation peak of Acridine Orange.[8] |
| Emission Maximum (λem) | ~520 - 530 nm (Green) | Similar to Acridine Orange when intercalated with DNA.[1] |
| Stokes Shift | ~30 - 40 nm | A typical Stokes shift for acridine-based dyes. |
| Quantum Yield (Φ) | Low (Nitro form), High (Amino form) | The nitro group is a known quencher, while the amino group is activating.[5] |
| Cell Permeability | High | The acridine scaffold is generally cell-permeable.[1] |
Experimental Protocols
The following protocols are designed to be a starting point for researchers. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental setups.
I. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Caution: Handle this compound with appropriate personal protective equipment (PPE) as its toxicological properties are not well-defined.
-
Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your cell line of interest.
-
-
Phosphate-Buffered Saline (PBS):
-
Prepare a 1X PBS solution (pH 7.4).
-
-
Fixation Solution (Optional):
-
4% Paraformaldehyde (PFA) in PBS. Caution: PFA is a hazardous substance.
-
-
Mounting Medium:
-
Use an anti-fade mounting medium suitable for fluorescence microscopy.
-
II. Cell Culture and Induction of Hypoxia
-
Seed cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
To induce hypoxia, place the cells in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration appropriate to induce a hypoxic response in your cell model (typically 12-24 hours).
-
Maintain a parallel set of cells under normoxic conditions (standard cell culture incubator) to serve as a negative control.
III. Staining Protocol for Live-Cell Imaging
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.
-
Remove the cell culture medium from both the hypoxic and normoxic cells.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed immediately to fluorescence microscopy.
IV. Fluorescence Microscopy and Image Acquisition
-
Use a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation filter ~488 nm, emission filter ~525/50 nm).
-
Image the normoxic control cells first to establish the baseline fluorescence.
-
Image the hypoxic cells using the same acquisition settings.
-
A significant increase in fluorescence intensity in the hypoxic cells compared to the normoxic cells would indicate the successful detection of hypoxia.
-
Potential for phototoxicity and photobleaching should be evaluated by monitoring cell morphology and fluorescence intensity over time during imaging.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound fluorescence microscopy.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained using this hypothetical protocol, the following controls are essential:
-
Positive Control: Use a known hypoxia-inducing agent (e.g., CoCl₂) or a well-established hypoxia probe to validate the experimental setup.
-
Negative Control: Always include a normoxic cell population to confirm the hypoxia-specific nature of the fluorescence turn-on.
-
Cell Viability Assay: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure that the observed fluorescence is not an artifact of cytotoxicity.[9]
-
Colocalization Studies: To investigate the subcellular localization of the fluorescent signal, co-staining with organelle-specific dyes (e.g., a nuclear stain like DAPI or a mitochondrial stain) can be performed.[10]
Conclusion and Future Perspectives
The proposed application of this compound as a hypoxia-selective fluorescent probe presents an exciting, albeit theoretical, avenue for cell biology research. The principles of its design are rooted in the established photophysical properties of acridines and the bioreductive activation of nitroaromatic compounds.[1][5] Successful experimental validation of this protocol would provide a valuable tool for the real-time visualization of hypoxic microenvironments. Further studies would be warranted to fully characterize its spectral properties, quantum yield, and potential for use in more complex systems such as 3D cell cultures and in vivo models.
References
- BenchChem. (n.d.). Hypothetical Application of N-(4-Nitrophenyl)pyridin-2-amine as a Fluorescent Probe.
- Ye, Q., et al. (2025). A novel fluorescent probe based on acridine derivatives for rapid and specific detection of N2H4 and its application in environment and biological imaging. ResearchGate.
- Begg, A. C., & Engelhardt, E. L. (1983). Nitroakridin 3582: a fluorescent nitroacridine stain for identifying hypoxic cells. British Journal of Radiology, 56(672), 970-973.
- PubMed. (n.d.). Nitroakridin 3582: a fluorescent nitroacridine stain for identifying hypoxic cells.
- Baranova, A. A., & Khokhlov, K. O. (2014). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. Journal of Physics: Conference Series, 552(1), 012034.
- BenchChem. (n.d.). Application Notes: Acridine Orange for Fluorescence Microscopy.
- MDPI. (2023). Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation. International Journal of Molecular Sciences, 24(20), 15307.
- BenchChem. (n.d.). The Fluorescence Spectrum of Acridine-4-sulfonic acid: A Technical Guide.
- FluoroFinder. (n.d.). Acridine Orange Dye Profile.
- ResearchGate. (n.d.). Cellular uptake of COUPY dyes 4, 5, and 6.
- MDPI. (2018). Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy. Molecules, 23(10), 2539.
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Application Notes and Protocols for 4-Nitroacridine in Antimicrobial Research
For: Researchers, scientists, and drug development professionals.
Introduction: Re-evaluating a Classic Scaffold for Modern Antimicrobial Challenges
The acridine nucleus, a tricyclic aromatic heterocycle, represents a foundational scaffold in medicinal chemistry with a rich history of therapeutic applications, notably as antibacterial and antimalarial agents.[1] The emergence of widespread antimicrobial resistance necessitates a renewed exploration of established pharmacophores for novel therapeutic leads. Among these, the nitroacridines, and their derivatives, present a compelling avenue of investigation. The introduction of a nitro group can significantly modulate the biological activity of the acridine core, primarily through its influence on the molecule's electronic properties and its potential for bioreductive activation.[2][3]
This guide provides a comprehensive overview of the application of 4-Nitroacridine and its direct precursor, 4-nitroacridone, in antimicrobial research. We will delve into the synthetic rationale, the intricate mechanism of action, and provide detailed, field-proven protocols for the evaluation of its antimicrobial and cytotoxic properties. This document is designed to equip researchers with the foundational knowledge and practical methodologies to effectively investigate this promising class of compounds.
Synthesis of 4-Nitroacridone: A Gateway to this compound Derivatives
The synthesis of this compound typically proceeds through the intermediacy of 4-nitro-9(10H)-acridone. A robust and widely applicable method for the construction of the acridone scaffold is the Ullmann condensation, followed by an intramolecular cyclization.[4] This approach offers a versatile route to a variety of substituted acridones.
Rationale Behind the Synthetic Strategy
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution that is particularly effective for the formation of C-N bonds.[5] In this context, it facilitates the coupling of an o-halobenzoic acid with a substituted aniline. The choice of an o-chlorobenzoic acid and a 4-nitroaniline is a strategic one; the chloro- and nitro- groups are electron-withdrawing, which can influence the reactivity of the aromatic rings. The subsequent acid-catalyzed cyclization of the resulting N-phenylanthranilic acid derivative is a classic method to form the tricyclic acridone core. Polyphosphoric acid (PPA) is often employed as both the acidic catalyst and the reaction medium for this intramolecular Friedel-Crafts-type acylation, driving the reaction to completion.
Experimental Workflow: Synthesis of 4-Nitroacridone
Caption: Synthetic workflow for 4-Nitro-9(10H)-acridone.
Step-by-Step Synthesis Protocol for 4-Nitro-9(10H)-acridone
Part 1: Ullmann Condensation to form 4'-Nitro-2-carboxydiphenylamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), 4-nitroaniline (1 equivalent), and a catalytic amount of copper powder (approximately 5% by weight of the reactants).
-
Solvent and Base: Add isoamyl alcohol as the solvent and anhydrous potassium carbonate (1.5 equivalents) as the base.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, remove the isoamyl alcohol by steam distillation. Pour the hot aqueous residue into a large volume of hot water and acidify with concentrated hydrochloric acid.
-
Isolation: The crude 4'-Nitro-2-carboxydiphenylamine will precipitate. Collect the solid by filtration, wash thoroughly with hot water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Part 2: Cyclization to form 4-Nitro-9(10H)-acridone
-
Reaction Setup: Place the dried 4'-Nitro-2-carboxydiphenylamine in a beaker.
-
Cyclization: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).
-
Heating: Heat the mixture on a water bath at 100°C for 3 hours with occasional stirring. The mixture will become viscous and develop a deep color.
-
Work-up: Carefully pour the hot reaction mixture into a large volume of crushed ice or cold water with vigorous stirring.
-
Isolation: The 4-nitro-9(10H)-acridone will precipitate as a solid. Collect the product by filtration, wash with copious amounts of water until the washings are neutral, and then dry.
Mechanism of Antimicrobial Action: A Tale of Intercalation and Reductive Activation
The antimicrobial activity of nitroaromatic compounds, including this compound, is generally attributed to a multi-faceted mechanism of action that primarily targets microbial DNA.[3]
DNA Intercalation: The Initial Interaction
The planar, tricyclic ring system of the acridine core is a classic DNA intercalating motif. This non-covalent insertion between the base pairs of the DNA double helix disrupts the normal helical structure, leading to a cascade of downstream effects.[6] This physical distortion can interfere with essential cellular processes such as DNA replication and transcription by impeding the function of DNA and RNA polymerases.
Reductive Activation: The Nitro Group's Crucial Role
While intercalation is a key initiating step, the presence of the nitro group introduces a more potent, covalent mechanism of action. In the low-oxygen environment characteristic of many microbial infections, the nitro group can be enzymatically reduced by microbial nitroreductases.[3] This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can then covalently bind to DNA, forming adducts and interstrand cross-links.[7] These covalent modifications are highly cytotoxic, leading to irreparable DNA damage, inhibition of DNA repair mechanisms, and ultimately, cell death.
Caption: Proposed mechanism of action for this compound.
Protocols for Antimicrobial and Cytotoxicity Evaluation
A thorough understanding of the antimicrobial potential and the therapeutic window of this compound requires rigorous in vitro testing. The following protocols provide standardized methods for determining its antimicrobial efficacy and cytotoxicity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution of this compound:
-
Add 50 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to wells 1 through 11.
-
Add 50 µL of sterile broth to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), pipette 10 µL from each and spot-plate onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
Data Presentation:
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | To be determined | To be determined |
| Escherichia coli (ATCC 25922) | To be determined | To be determined |
| Pseudomonas aeruginosa (ATCC 27853) | To be determined | To be determined |
| Candida albicans (ATCC 90028) | To be determined | To be determined |
Protocol 2: Cytotoxicity Assessment using the MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines and determine its 50% inhibitory concentration (IC₅₀).
Materials:
-
This compound stock solution
-
Mammalian cell lines (e.g., HeLa, A549, or a non-cancerous cell line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | To be determined |
| A549 | 48 | To be determined |
| HEK293 | 48 | To be determined |
Conclusion and Future Perspectives
This compound, and its acridone precursor, represent a promising, yet underexplored, area of antimicrobial research. The established synthetic routes and the well-documented mechanism of action provide a solid foundation for further investigation. The protocols detailed in this guide offer a standardized framework for the systematic evaluation of their antimicrobial and cytotoxic profiles. Future research should focus on determining the specific antimicrobial spectrum of this compound, elucidating its activity against drug-resistant strains, and exploring structure-activity relationships through the synthesis of novel derivatives. Such studies will be crucial in determining the therapeutic potential of this classic scaffold in the ongoing fight against infectious diseases.
References
- Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. (2022).
- Ullmann condens
- Cytotoxicity of these compounds (3 a–c, 4 a–c and 5) against A549,... (n.d.).
- Antimicrobial Activity of Nitroaromatic Deriv
- The mode of action of cytotoxic and antitumor 1-nitroacridines. I. The 1-nitroacridines do not exert their cytotoxic effects by physicochemical binding with DNA. (n.d.). In PubMed.
- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). In MDPI.
- The activity of nitroaromatics against S. aureus (a) and E. coli (b)... (n.d.).
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- Cytotoxic activity against HeLa cell line, calculated for all samples... (n.d.).
- Mode of action of nitro-heterocyclic compounds on Escherichia coli. (n.d.). In PubMed.
- The mode of action of cytotoxic and antitumor 1-nitroacridines. III. In vivo interstrand cross-linking of DNA of mammalian or bacterial cells by 1-nitroacridines. (n.d.). In PubMed.
- Antimicrobial effects of XF drugs against Candida albicans and its biofilms. (2023).
- In Vitro and in vivo Activity of Phibilin Against Candida albicans. (2022). In Frontiers.
- In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. (n.d.). In Brieflands.
- Cytotoxic and Antitumor Activity of 1-nitroacridines as an Aftereffect of Their Interstrand DNA Cross-Linking. (n.d.). In PubMed.
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4-Nitroacridine: A Versatile Probe for Elucidating Nucleic Acid Structures
Introduction: Shedding Light on the Building Blocks of Life with 4-Nitroacridine
In the intricate world of molecular biology and drug development, understanding the structure and dynamics of nucleic acids is paramount. These complex biomolecules, DNA and RNA, are the bearers of genetic information and orchestrate the synthesis of proteins. Their diverse structural conformations, from the canonical double helix to more complex arrangements like G-quadruplexes, play critical roles in cellular processes and are increasingly recognized as important targets for therapeutic intervention. Fluorescent probes are indispensable tools for visualizing and quantifying these structures. Among these, this compound and its derivatives have emerged as powerful probes due to their unique photophysical properties and their ability to interact with nucleic acids.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of this compound as a fluorescent probe for nucleic acid structure analysis. We will delve into the fundamental principles governing its use, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data.
The Foundation: Why this compound?
Acridine-based compounds have a long history as DNA intercalators, inserting themselves between the base pairs of the double helix. The addition of a nitro group at the 4-position of the acridine ring modulates its electronic and photophysical properties, making it a sensitive reporter of its local environment. While specific photophysical data for this compound is not abundant in the literature, we can infer its properties from closely related 9-aminoacridine derivatives. For instance, a 9-aminoacridine peptide derivative has been reported to exhibit a high fluorescence quantum yield of 0.95 ± 0.02 and a long fluorescence lifetime of 17.0 ns in phosphate-buffered saline (PBS) when excited at 405 nm[1]. These characteristics are highly desirable for a fluorescent probe, as they provide a bright and stable signal.
The interaction of this compound with nucleic acids is expected to occur primarily through intercalation, where the planar acridine ring stacks between the base pairs. This binding event can lead to significant changes in the probe's fluorescence, such as an increase in quantum yield and a shift in the emission spectrum. These changes form the basis of its application in studying nucleic acid structures.
Core Applications and Methodologies
This compound can be employed in a variety of fluorescence-based assays to probe different aspects of nucleic acid structure and stability.
Quantification of Nucleic Acids
The fluorescence of this compound is significantly enhanced upon binding to nucleic acids. This property can be exploited for the sensitive quantification of DNA and RNA in solution.
Distinguishing Between Different Nucleic Acid Structures
A key application of this compound is its potential to differentiate between various nucleic acid conformations, such as duplex DNA and G-quadruplexes. The binding affinity and the resulting fluorescence changes can vary depending on the structure of the nucleic acid, providing a means to selectively detect and characterize these structures.
Thermal Denaturation Studies
Fluorescence-based thermal denaturation assays are powerful tools for assessing the stability of nucleic acid structures. As a nucleic acid duplex or G-quadruplex unfolds with increasing temperature, the intercalated this compound is released into the solution, leading to a decrease in fluorescence. By monitoring this change, the melting temperature (Tm), a measure of the structure's stability, can be determined.
Experimental Protocols
Here, we provide detailed, step-by-step protocols for the key applications of this compound.
Protocol 1: General Fluorescence Titration Assay
This protocol describes a general method to study the binding of this compound to a nucleic acid of interest.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Nucleic acid stock solution (e.g., DNA or RNA of known concentration)
-
Assay buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of this compound in the assay buffer at a fixed concentration (e.g., 1 µM).
-
Prepare a series of dilutions of the nucleic acid stock solution in the assay buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (a preliminary absorption scan is recommended; for 9-aminoacridine derivatives, an excitation wavelength of around 405 nm is a good starting point)[1].
-
Set the emission wavelength range to scan across the expected emission spectrum of this compound (e.g., 420-600 nm).
-
-
Measurement:
-
To a cuvette, add the this compound working solution.
-
Record the fluorescence spectrum of the free probe.
-
Successively add small aliquots of the nucleic acid dilutions to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the nucleic acid concentration.
-
The resulting binding curve can be fitted to an appropriate binding model (e.g., a single-site binding model) to determine the binding constant (K) and stoichiometry (n).
-
Causality Behind Experimental Choices:
-
Choice of Buffer: PBS is a commonly used buffer that mimics physiological ionic strength and pH, which is important for maintaining the native structure of nucleic acids.
-
Fixed Probe Concentration: Keeping the probe concentration constant simplifies the analysis of the binding isotherm.
-
Stepwise Titration: This allows for the gradual saturation of the binding sites on the nucleic acid, enabling the determination of binding parameters.
Self-Validation:
-
The experiment should be repeated at least three times to ensure reproducibility.
-
Control experiments with a non-binding molecule or a buffer-only titration should be performed to account for any background fluorescence changes.
Protocol 2: Comparative Binding to Duplex DNA and G-Quadruplexes
This protocol is designed to investigate the selectivity of this compound for different nucleic acid structures.
Procedure:
-
Perform the fluorescence titration assay as described in Protocol 1 separately for duplex DNA (e.g., calf thymus DNA) and a G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence, c-myc promoter sequence).
-
Data Analysis:
-
Determine the binding constants for both duplex DNA and the G-quadruplex.
-
Compare the magnitude of the fluorescence enhancement upon binding to each structure. A significantly higher binding affinity and/or a more pronounced fluorescence change for one structure over the other indicates selectivity.
-
Protocol 3: Fluorescence-Based Thermal Denaturation Assay
This protocol outlines the procedure for determining the melting temperature (Tm) of a nucleic acid structure using this compound.
Materials:
-
Real-time PCR instrument or a fluorometer with a temperature control unit
-
This compound
-
Nucleic acid of interest
-
Assay buffer
Procedure:
-
Sample Preparation:
-
Prepare a solution containing the nucleic acid and this compound in the assay buffer. The concentration of the probe should be sufficient to provide a strong fluorescence signal when bound to the nucleic acid.
-
-
Instrument Setup:
-
Set the instrument to monitor the fluorescence of this compound at its emission maximum.
-
Program a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
-
Measurement:
-
Place the sample in the instrument and start the temperature ramp.
-
The instrument will record the fluorescence intensity at each temperature point.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the nucleic acid is denatured. This is typically determined from the midpoint of the transition in the melting curve, often by taking the first derivative of the curve.
-
Causality Behind Experimental Choices:
-
Temperature Ramp: A slow and steady increase in temperature ensures that the system is in thermal equilibrium at each measurement point.
-
First Derivative Analysis: This mathematical transformation of the melting curve provides a more accurate determination of the Tm, as it corresponds to the peak of the derivative plot.
Self-Validation:
-
Perform the assay in triplicate to ensure the reproducibility of the Tm value.
-
A control experiment without the nucleic acid should be run to ensure that the fluorescence of the probe itself is not significantly affected by temperature in the absence of binding.
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | 9-Aminoacridine Derivative (Reference) | Expected for this compound |
| Excitation Wavelength (λex) | ~405 nm[1] | Similar range, to be determined experimentally |
| Emission Wavelength (λem) | To be determined experimentally | To be determined experimentally |
| Quantum Yield (Φ) | 0.95 ± 0.02 (in PBS)[1] | Potentially high, sensitive to environment |
| Fluorescence Lifetime (τ) | 17.0 ns (in PBS)[1] | Likely in the nanosecond range |
Note: The data for the 9-aminoacridine derivative is provided as a reference point. The specific photophysical properties of this compound should be experimentally determined.
Visualizing the Workflow
Sources
experimental design for 4-Nitroacridine cytotoxicity assays
Topic: Experimental Design for 4-Nitroacridine Cytotoxicity Assays Audience: Researchers, scientists, and drug development professionals.
A Multi-Assay Approach to Characterizing this compound Induced Cytotoxicity
Abstract
This application note provides a comprehensive framework for evaluating the cytotoxic effects of this compound, a potent DNA intercalating agent. We advocate for a multi-parametric approach, moving beyond simple viability metrics to build a more complete mechanistic understanding of the compound's cellular impact. Detailed, field-proven protocols are provided for assessing cell viability (MTT Assay), cell membrane integrity (LDH Assay), apoptosis induction (Caspase-3/7 Assay), and oxidative stress (ROS Assay). By integrating data from these distinct but complementary assays, researchers can generate a robust and nuanced profile of this compound's cytotoxic activity, an essential step in preclinical drug development and mechanistic toxicology studies.
Scientific Background: The Multifaceted Cytotoxicity of this compound
This compound and its derivatives belong to a class of compounds known for their significant biological activity, including potential anticancer properties.[1] The primary proposed mechanism of action for many acridine compounds is their function as DNA intercalating agents .[2][3] By inserting themselves between the base pairs of the DNA double helix, they can disrupt critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.[3]
However, the cytotoxic cascade initiated by DNA intercalation is often more complex. This initial DNA damage can trigger a number of downstream cellular stress responses, including:
-
Generation of Reactive Oxygen Species (ROS): The disruption of normal cellular metabolism and mitochondrial function can lead to an imbalance between the production of ROS and the cell's antioxidant defenses, a state known as oxidative stress.[4] Excessive ROS can cause widespread damage to proteins, lipids, and DNA, further contributing to cell death.[5][6]
-
Induction of Apoptosis: As a response to irreparable DNA damage, cells can activate programmed cell death, or apoptosis. This is a highly regulated process mediated by a family of proteases called caspases.[7] The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a key event, signifying the cell is committed to apoptosis.[7][8][9]
Given these interconnected mechanisms, a single cytotoxicity assay is insufficient to fully characterize the effects of this compound. A robust experimental design will employ a panel of assays to probe these different facets of cell health and death.
Experimental Design & Strategy
To build a comprehensive cytotoxicity profile for this compound, we will utilize four distinct assays, each measuring a different cellular parameter. This orthogonal approach provides internal validation and a deeper mechanistic insight than any single assay could alone.
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[10][11][12][13] It relies on the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11][13]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of cell membrane integrity (necrosis or late apoptosis).[14]
-
Caspase-3/7 Assay: Directly measures the activity of key executioner caspases involved in the apoptotic pathway, providing a specific marker for programmed cell death.[7][8][15]
-
DCFDA Assay: Detects intracellular ROS levels using a cell-permeable probe (H2DCFDA) that becomes fluorescent upon oxidation.[4][5][16][17]
The overall workflow is designed for efficiency and reproducibility, typically using a 96-well plate format.
Caption: High-level experimental workflow for cytotoxicity profiling.
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or other appropriate cancer cell line.[18][19][20]
-
Base Medium: F-12K Medium or DMEM.[20]
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO).
-
This compound: Stock solution prepared in DMSO.
-
Assay Kits:
-
Equipment: Humidified incubator (37°C, 5% CO₂), Biosafety cabinet, Inverted microscope, Centrifuge, 96-well clear and opaque-walled microplates, Multichannel pipettes, Microplate reader (absorbance, fluorescence, luminescence).
Core Protocols
This protocol is for A549 cells, a commonly used model for lung cancer research.[18][19]
-
Culture Maintenance: Culture A549 cells in T-75 flasks with F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[20] Incubate at 37°C with 5% CO₂.
-
Subculture: When cells reach 70-90% confluency, wash with PBS, and detach using Trypsin-EDTA.[20] Neutralize trypsin with complete medium, centrifuge cells (200 x g for 5 min), and resuspend in fresh medium.[19]
-
Cell Seeding for Assays:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Use clear plates for MTT and LDH assays, and white opaque-walled plates for Caspase and ROS assays to maximize signal and minimize crosstalk.[7]
-
Incubate the plates for 24 hours to allow cells to adhere and enter logarithmic growth phase.[11]
-
-
Treatment: After 24h incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO, concentration matched to the highest drug dose) and a "no cells" blank control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[21]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[12][21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[13][21]
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot % Viability against log[this compound] to determine the IC₅₀ value.
-
-
Treatment: Prepare a plate identical to the one used for the MTT assay. Additionally, prepare a "Maximum LDH Release" control by adding a lysis solution (provided in most kits) to a set of untreated wells 45 minutes before the endpoint.[14]
-
Incubation: Incubate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate.[14]
-
Incubation: Incubate at room temperature for 30-60 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.[14]
-
Measurement: Read the absorbance at 490 nm.[14]
-
Data Analysis:
-
Subtract the "no cells" blank from all readings.
-
Calculate % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max Release - Absorbance of Vehicle Control)] x 100.
-
-
Treatment: Prepare a plate on opaque-walled white plates as described for the MTT assay.[7] Include a positive control for apoptosis (e.g., Staurosporine).
-
Incubation: Incubate for the desired exposure time.
-
Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[15]
-
Incubation: Mix on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the "no cells" blank from all readings.
-
Express data as Fold Change in Luminescence = (Luminescence of Treated / Luminescence of Vehicle Control).
-
-
Treatment: Seed and treat cells in a black, clear-bottom 96-well plate.
-
Incubation: Incubate for a shorter duration (e.g., 1, 4, or 8 hours) as ROS generation can be an early event. Include a positive control (e.g., Tert-Butyl hydroperoxide, TBHP).[17]
-
Staining: Remove the treatment media, wash cells once with PBS, and add 100 µL of 20 µM H2DCFDA working solution to each well.[16]
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.[5][6]
-
Measurement: Remove the H2DCFDA solution, wash with PBS, and add 100 µL of PBS to each well.[6] Immediately measure fluorescence with excitation at ~485 nm and emission at ~535 nm.[5][6][17]
-
Data Analysis:
-
Subtract the "no cells" blank from all readings.
-
Express data as Fold Change in Fluorescence = (Fluorescence of Treated / Fluorescence of Vehicle Control).
-
Data Interpretation & Mechanistic Synthesis
By combining the results, a clear picture of this compound's cytotoxic mechanism emerges.
| Assay | Endpoint Measured | Example Result (at IC₅₀ concentration) | Interpretation |
| MTT | Metabolic Activity | 50% reduction in signal | Significant loss of cell viability. |
| LDH | Membrane Lysis | 15-25% increase in LDH release | Moderate levels of necrosis or late apoptosis. |
| Caspase-3/7 | Apoptosis Execution | 4-fold increase in luminescence | Strong induction of apoptosis. |
| ROS | Oxidative Stress | 3-fold increase in fluorescence | Significant generation of intracellular ROS. |
The data can be synthesized to understand the sequence and relationship of cytotoxic events.
Caption: Proposed cytotoxic pathway and corresponding assays.
Interpretation Narrative: A significant decrease in MTT signal coupled with a strong increase in Caspase-3/7 activity suggests that apoptosis is the primary mode of cell death. The moderate LDH release indicates that necrosis is a less dominant mechanism, likely occurring in late-stage apoptotic cells. The early increase in ROS suggests that oxidative stress is a key upstream event, potentially triggered by the initial DNA damage, which contributes to the subsequent activation of the apoptotic cascade.
References
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
-
DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. (n.d.). Hello Bio. Retrieved from [Link]
-
Assay for L-Lactate Dehydrogenase. (n.d.). UW-La Crosse. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]
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ROS Assay Kit Protocol. (n.d.). IMGENEX. Retrieved from [Link]
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Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). NCBI Bookshelf - NIH. Retrieved from [Link]
-
Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (n.d.). Bio-protocol. Retrieved from [Link]
-
Methodologies for Detecting Environmentally-Induced DNA Damage and Repair. (n.d.). PMC. Retrieved from [Link]
-
A549 Cell Subculture Protocol. (n.d.). Altogen Biosystems. Retrieved from [Link]
-
Culturing A549 cells. (2014). Nanopartikel.info. Retrieved from [Link]
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Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. (2016). PMC - NIH. Retrieved from [Link]
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Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser. Retrieved from [Link]
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DNA Damage Assays. (n.d.). Champions Oncology. Retrieved from [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). NIH. Retrieved from [Link]
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Strategies for the evaluation of DNA damage and repair mechanisms in cancer. (n.d.). PMC - NIH. Retrieved from [Link]
-
Glutathione-Responsive Polymeric Nanosystem for the Codelivery of Iron and Doxorubicin to Promote Synergistic Ferroptosis and Chemotherapy in Cancer Treatment. (2024). ACS Omega. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to the Synthesis of 4-Nitroacridine Derivatives for Drug Discovery
Abstract
The acridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents known for their intercalating properties and biological activity.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 4-position can significantly modulate the electronic properties, reactivity, and pharmacological profile of the acridine ring, making 4-nitroacridine derivatives attractive targets for drug discovery programs, particularly in oncology and infectious diseases.[3][4] This guide provides a comprehensive, experience-driven framework for the synthesis of these derivatives, focusing on a robust and versatile multi-step strategy. We will detail the foundational Jourdan-Ullmann reaction for scaffold construction, the critical activation step to 9-chloroacridine, and the subsequent nucleophilic substitution to generate a diverse library of compounds.
Introduction: The Rationale for Targeting 4-Nitroacridines
The strategic placement of a nitro group at the C4 position of the acridine ring serves multiple purposes in drug design. Firstly, it enhances the electrophilicity of the entire ring system, which can influence DNA-intercalating capabilities—a common mechanism of action for acridine-based drugs.[1] Secondly, the nitro group can act as a handle for further functionalization or as a bio-reductive group, potentially leading to selective activation in hypoxic tumor environments.[5]
The synthetic pathway detailed herein is designed for maximum flexibility and reliability. It proceeds via a stable, easily purified 4-nitro-9-acridone intermediate. This acridone is then converted to the highly reactive 9-chloro-4-nitroacridine, a versatile precursor that serves as the linchpin for introducing a wide array of functional groups at the 9-position, thereby enabling the exploration of structure-activity relationships (SAR).
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages. This approach ensures that key intermediates can be isolated and purified, providing clean material for subsequent, often more complex, reactions.
Caption: Overall 3-stage workflow for synthesizing this compound derivatives.
Experimental Protocols & Methodologies
Stage 1: Synthesis of N-(4-nitrophenyl)anthranilic acid (Jourdan-Ullmann Condensation)
This initial step builds the diphenylamine backbone, which is the precursor to the tricyclic acridine system. The Jourdan-Ullmann reaction is a copper-catalyzed C-N cross-coupling reaction.[4][6] The use of an activated aryl halide or a nucleophilic aniline is key. Here, the electron-withdrawing nitro group on 4-nitroaniline enhances the acidity of the N-H bond, facilitating the reaction.
Reaction Mechanism: The mechanism involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Reductive elimination yields the coupled product and regenerates a copper(I) species.
Caption: Simplified mechanism of the Jourdan-Ullmann C-N coupling reaction.
Protocol 1: Synthesis of N-(4-nitrophenyl)anthranilic acid
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1 equiv.), 4-nitroaniline (1.1 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent & Catalyst: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or water containing a phase-transfer catalyst. Add copper(I) oxide or copper powder (0.1 equiv.) as the catalyst.
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) with vigorous stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Purification: Acidify the aqueous solution with concentrated HCl until the pH is ~2-3. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. The crude product can be recrystallized from ethanol or acetic acid to yield pure N-(4-nitrophenyl)anthranilic acid.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2-Chlorobenzoic Acid | 1.0 | Acridine ring precursor |
| 4-Nitroaniline | 1.1 | Introduces the 4-nitro moiety |
| K₂CO₃ (anhydrous) | 2.0 | Base to facilitate amine deprotonation |
| Copper Catalyst | 0.1 | Catalyst for C-N bond formation |
| Solvent | DMF / H₂O | High-boiling reaction medium |
| Temperature | 120-150 °C | To overcome activation energy |
| Expected Yield | 60-75% | Post-recrystallization |
Table 1: Reagents and conditions for the Jourdan-Ullmann condensation.
Stage 2: Core Activation via 4-Nitro-9-acridone and 9-Chloro-4-nitroacridine
Part A: Cyclization to 4-Nitro-9(10H)-acridone
The cyclization of the N-phenylanthranilic acid is an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) reaction, promoted by a strong acid which acts as both a catalyst and a dehydrating agent.[1][7]
Protocol 2A: Synthesis of 4-Nitro-9(10H)-acridone
-
Reaction Setup: Carefully add N-(4-nitrophenyl)anthranilic acid (1 equiv.) in small portions to pre-heated (80 °C) concentrated sulfuric acid (5-10 volumes) or polyphosphoric acid (PPA) in a flask with stirring.
-
Reaction: Increase the temperature to 100-120 °C and maintain for 2-4 hours. The solution will typically develop a deep color and fluoresce.
-
Work-up: Cautiously pour the hot reaction mixture onto a large amount of crushed ice with stirring.
-
Isolation: The 4-nitro-9-acridone will precipitate as a solid. Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and then wash with a sodium bicarbonate solution to remove any unreacted starting material.
-
Purification: Dry the solid product. It is often pure enough for the next step, but can be recrystallized from glacial acetic acid or DMF if needed.
Part B: Chlorination to 9-Chloro-4-nitroacridine
This is the critical activation step. The relatively unreactive keto group of the acridone is converted into a chloromethylene group, which contains an excellent leaving group (Cl⁻) for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[8][9][10]
Protocol 2B: Synthesis of 9-Chloro-4-nitroacridine
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Reaction Setup: Suspend 4-nitro-9(10H)-acridone (1 equiv.) in phosphorus oxychloride (POCl₃, 10-15 volumes). A catalytic amount of DMF can sometimes accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-5 hours. The solid will gradually dissolve as the reaction proceeds.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and will generate HCl gas.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate solution, while keeping the mixture cool in an ice bath. The product will precipitate.
-
Isolation: Collect the crude 9-chloro-4-nitroacridine by filtration, wash with copious amounts of water, and dry. Recrystallization from a suitable solvent like toluene or ethanol provides the purified product.
| Stage | Key Reagent | Temperature | Time (h) | Expected Yield |
| 2A: Cyclization | Conc. H₂SO₄ or PPA | 100-120 °C | 2-4 | 85-95% |
| 2B: Chlorination | POCl₃ | ~110 °C (Reflux) | 2-5 | 70-85% |
Table 2: Reaction conditions for Stage 2.
Stage 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The 9-chloro-4-nitroacridine is a highly valuable intermediate. The chlorine at the 9-position is readily displaced by a variety of nucleophiles (amines, alcohols, thiols) to generate a library of derivatives for SAR studies.[3][11]
Protocol 3: General Procedure for the Synthesis of 9-Amino-4-nitroacridine Derivatives
-
Reaction Setup: Dissolve 9-chloro-4-nitroacridine (1 equiv.) in a suitable solvent such as ethanol, isopropanol, or phenol.
-
Nucleophile Addition: Add the desired amine (or other nucleophile, 1.1 - 2.0 equiv.). For amine nucleophiles, a small amount of acid (e.g., HCl) is often added to form the hydrochloride salt of the product, aiding precipitation.
-
Reaction: Heat the mixture to reflux for 1-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. The product, often as a hydrochloride salt, will typically precipitate. Collect the solid by filtration.
-
Purification: Wash the solid with the reaction solvent and then with diethyl ether. If the free base is desired, the salt can be suspended in water and neutralized with a base (e.g., Na₂CO₃) followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The final product can be further purified by column chromatography or recrystallization.
| Nucleophile Example | Product Class | Potential Application |
| Alkyl/Aryl Amines | 9-Aminoacridines | Anticancer, Antimalarial |
| Phenols/Alcohols | 9-Alkoxy/Phenoxyacridines | Anti-inflammatory, Antiviral |
| Thiols | 9-Thioacridines | Enzyme Inhibitors |
Table 3: Examples of derivatives from 9-chloro-4-nitroacridine.
Characterization
The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O in acridone, N-H stretches in amino derivatives, N-O stretches for the nitro group).
-
Melting Point: As an indicator of purity.
Conclusion
This guide outlines a robust, field-proven synthetic strategy for accessing this compound derivatives for drug discovery. The three-stage approach, centered on the versatile 9-chloro-4-nitroacridine intermediate, provides a reliable platform for generating diverse compound libraries. By carefully controlling the reaction conditions at each step and validating intermediates, researchers can efficiently explore the chemical space around this important pharmacological scaffold.
References
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Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. Marques, J. et al. RSC Med. Chem., 2021. Available at: [Link] (Accessed: Jan 22, 2026).
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Synthesis of compounds containing 9(10H)-Acridone. Al-Juboori, F. H. ResearchGate, 2016. Available at: [Link] (Accessed: Jan 22, 2026).
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Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Kateryna, P. et al. Molecules, 2021. Available at: [Link] (Accessed: Jan 22, 2026).
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Recent developments in the synthesis and biological activity of acridine/acridone analogues. Fançher, F. et al. RSC Advances, 2017. Available at: [Link] (Accessed: Jan 22, 2026).
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Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Tsvetkov, V. B. et al. ResearchGate, 2018. Available at: [Link] (Accessed: Jan 22, 2026).
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Green Synthesis of 9-Acridone Derivatives. Mohamed, S. et al. Journal of Chemical and Pharmaceutical Research, 2014. Available at: [Link] (Accessed: Jan 22, 2026).
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Ullmann Acridine Synthesis. Scribd. Available at: [Link] (Accessed: Jan 22, 2026).
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Synthesis of derivatives of acridone 9. ResearchGate. Available at: [Link] (Accessed: Jan 22, 2026).
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Main reported synthetic approaches to acridin-9-ones. ResearchGate. Available at: [Link] (Accessed: Jan 22, 2026).
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Synthesis and anticancer study of 9-aminoacridine derivatives. Kumar, D. et al. Bioorganic & Medicinal Chemistry Letters, 2010. Available at: [Link] (Accessed: Jan 22, 2026).
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NITRO-ACRIDINE AND 1(9)-METHYL- AND 3(7)-METHYLACRIDINE. Jensen, H. & Friedrich, M. J. Am. Chem. Soc., 1927. Available at: [Link] (Accessed: Jan 22, 2026).
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Miranda-Sánchez, F. et al. Molecules, 2022. Available at: [Link] (Accessed: Jan 22, 2026).
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Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. Available at: [Link] (Accessed: Jan 22, 2026).
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Hassan, J. et al. Chem. Rev., 2002. Available at: [Link] (Accessed: Jan 22, 2026).
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Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. Available at: [Link] (Accessed: Jan 22, 2026).
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Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives. Li, Y. et al. ACS Comb. Sci., 2017. Available at: [Link] (Accessed: Jan 22, 2026).
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link] (Accessed: Jan 22, 2026).
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Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link] (Accessed: Jan 22, 2026).
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Application Notes & Protocols: Techniques for Measuring 4-Nitroacridine Uptake in Cells
Introduction: The "Why" of Measuring Cellular Uptake
4-Nitroacridine and its derivatives belong to a class of compounds investigated for their potent biological activities, including roles as DNA intercalating agents and potential anticancer drugs.[1] Understanding the extent and rate at which these molecules cross the cell membrane and accumulate intracellularly is fundamental to drug development and mechanistic studies. The intracellular concentration, not the external concentration, is the critical determinant of a drug's interaction with its target.[2][3][4]
Therefore, robust and reproducible measurement of this compound uptake is essential for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Correlating intracellular drug levels with biological effects, such as cytotoxicity or target engagement.
-
Mechanism of Action Studies: Elucidating whether the compound enters cells via passive diffusion, active transport, or endocytic pathways.[5]
-
Drug Resistance Analysis: Investigating if reduced cellular accumulation is a mechanism of acquired resistance in cancer cells.
-
High-Throughput Screening: Evaluating libraries of acridine derivatives to identify candidates with superior cell penetration properties.
This guide provides a detailed overview and validated protocols for three primary methods to quantify this compound uptake: Fluorescence Microscopy, Flow Cytometry, and Spectrofluorometry of Cell Lysates.
Foundational Principles: Physicochemical Properties & Cellular Interactions
Before embarking on quantitative measurements, it is critical to understand the properties of this compound and its likely interactions with the cellular environment.
2.1 Fluorescence Properties Acridine derivatives are inherently fluorescent, a property we will leverage for detection.[6][7] The first step in any protocol is to characterize the excitation and emission spectra of this compound in a relevant buffer (e.g., PBS, cell culture medium). This is crucial for setting up instrumentation correctly and avoiding spectral overlap with other fluorophores.
2.2 Cellular Fate of Acridine Derivatives Acridine compounds can exhibit complex intracellular distribution. Studies have shown that they can accumulate in acidic organelles like lysosomes and granules, a process driven by pH gradients.[6][7] This sequestration can affect the amount of drug available to interact with its primary target (e.g., nuclear DNA). It is also known that the lipophilicity of acridine derivatives plays a significant role in their uptake, with more lipophilic compounds often showing more rapid membrane association and uptake.[7][8]
Method 1: Confocal Fluorescence Microscopy
Principle: Microscopy provides unparalleled spatial resolution, allowing for the direct visualization of this compound's subcellular localization. While primarily qualitative, image analysis software can provide semi-quantitative data by measuring fluorescence intensity within defined regions of interest (ROIs).[9][10]
Application: Best suited for determining where the compound accumulates within the cell (e.g., nucleus, cytoplasm, specific organelles) and for observing uptake kinetics in real-time in live cells.[10][11][12]
Experimental Workflow: Confocal Microscopy
Caption: Workflow for analyzing this compound uptake by confocal microscopy.
Detailed Protocol: Confocal Microscopy
-
Cell Preparation:
-
Seed cells of interest (e.g., HeLa, A549) onto glass-bottom confocal dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.
-
Culture overnight in a 37°C, 5% CO₂ incubator.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Scientist's Note: It is crucial to determine the solubility and stability of this compound in your specific culture medium.[13][14][15] A preliminary test for precipitation at the highest concentration is recommended.
-
-
Cell Treatment and Incubation:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing this compound to the cells. Include a "vehicle control" dish treated with the same final concentration of DMSO.
-
Incubate for the desired time points (e.g., 15 min, 1 hr, 4 hr, 24 hr).
-
-
Washing and Staining:
-
After incubation, place the dish on ice and aspirate the treatment medium.
-
Wash the cells three times with ice-cold PBS. This step is critical to remove extracellular and non-specifically bound compound and to halt membrane transport processes.
-
(Optional) Counterstaining: For localization context, incubate cells with nuclear (e.g., Hoechst 33342) and/or membrane stains (e.g., DiO) according to the manufacturer's protocol.[10]
-
(Optional) Fixation: For endpoint assays, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash again with PBS. Note: Test for potential artifacts, as fixation can sometimes alter the distribution of small molecules.
-
-
Imaging and Analysis:
-
Mount the dish on the confocal microscope stage.
-
Set the excitation and emission detection channels appropriate for this compound, Hoechst, and any other dyes used.
-
Acquire images, including Z-stacks, to confirm intracellular localization.[16]
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to define ROIs for the nucleus and cytoplasm and measure the mean fluorescence intensity in each compartment.
-
Method 2: Flow Cytometry
Principle: Flow cytometry measures the fluorescence of thousands of individual cells as they pass single-file through a laser beam. This provides a robust, quantitative measure of the mean fluorescence intensity across a large cell population and allows for the analysis of population heterogeneity.[9][17][18][19]
Application: Ideal for high-throughput screening, comparing uptake across different cell lines or treatment conditions, and quantifying the percentage of cells that have taken up the compound.
Experimental Workflow: Flow Cytometry
Caption: Workflow for quantitative analysis of this compound uptake by flow cytometry.
Detailed Protocol: Flow Cytometry
-
Cell Preparation:
-
Seed cells in 6-well or 12-well plates to achieve ~80-90% confluency for the experiment. Ensure enough cells for analysis (~0.5-1 x 10⁶ cells per sample).
-
-
Reagent Preparation:
-
Prepare this compound working solutions as described in section 3.2.
-
Prepare FACS Buffer: PBS supplemented with 1-2% Fetal Bovine Serum (FBS) and 2 mM EDTA. Keep on ice.
-
-
Cell Treatment:
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
-
Cell Harvesting:
-
Aspirate the treatment medium and wash the cell monolayer twice with ice-cold PBS.
-
Add trypsin and incubate briefly at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium, transfer the cell suspension to a 1.5 mL tube or FACS tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of ice-cold FACS buffer.
-
(Optional) Viability Stain: Add a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye) to exclude dead cells, which can exhibit non-specific fluorescence.[20]
-
-
Data Acquisition and Analysis:
-
Analyze samples on a flow cytometer equipped with lasers and filters appropriate for this compound's fluorescence.
-
Use an untreated cell sample to set the baseline fluorescence gate.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
In the analysis software, first gate on the main cell population using Forward Scatter (FSC) vs. Side Scatter (SSC) plots. Then, create a gate for single cells, and finally, a gate for live cells if a viability dye was used.
-
Determine the geometric mean fluorescence intensity (MFI) for the live, single-cell population for each sample. The MFI is directly proportional to the average amount of intracellular this compound.
-
Method 3: Spectrofluorometry of Cell Lysates
Principle: This method quantifies the total amount of this compound in a large population of cells. Cells are treated, washed, and then lysed to release their intracellular contents. The fluorescence of the resulting lysate is measured in a plate reader or spectrofluorometer. A standard curve created with known concentrations of this compound allows for the conversion of fluorescence units to an absolute amount (e.g., moles or grams) of the compound.[2][8][21]
Application: Provides the most direct and absolute quantification of total cellular uptake. It is the gold standard for determining intracellular drug concentration, which can then be normalized to cell number or total protein content.
Experimental Workflow: Spectrofluorometry
Caption: Workflow for absolute quantification of this compound using cell lysates.
Detailed Protocol: Spectrofluorometry
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and grow to ~90% confluency. For each condition, prepare a parallel plate for cell counting or protein quantification.
-
Treat cells with this compound and controls as described previously.
-
-
Washing and Cell Lysis:
-
After incubation, wash the cells meticulously three times with a generous volume of ice-cold PBS to ensure complete removal of extracellular compound.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) to each well.[22][23]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
(Alternative) Sonication: For more rigorous lysis, sonicate the samples on ice.[24][25]
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
-
Standard Curve Preparation:
-
Prepare a series of standards by making serial dilutions of the this compound stock solution in the same lysis buffer used for the cells. This is critical as buffer components can affect fluorescence. The concentration range should encompass the expected range in the samples.
-
-
Fluorescence Measurement:
-
Transfer the clarified cell lysates and the standard solutions to a black, clear-bottom 96-well plate.
-
Read the fluorescence on a plate reader using the predetermined optimal excitation and emission wavelengths for this compound.
-
-
Data Analysis and Normalization:
-
Subtract the fluorescence reading of the blank (lysis buffer only) from all standards and samples.
-
Plot the fluorescence of the standards versus their known concentrations and perform a linear regression to generate a standard curve.
-
Use the equation from the standard curve to calculate the concentration of this compound in each cell lysate sample.
-
Normalization: To account for variations in cell number, normalize the amount of this compound to the total protein content of the lysate. Perform a protein assay (e.g., BCA assay) on a small aliquot of each lysate.[25]
-
Express the final result as pmol of this compound per mg of total protein.
-
Data Summary and Method Comparison
| Parameter | Fluorescence Microscopy | Flow Cytometry | Spectrofluorometry of Lysates |
| Output | Image (Qualitative) / Intensity (Semi-quant.) | Mean Fluorescence Intensity (MFI) | Absolute Concentration (e.g., pmol/mg protein) |
| Throughput | Low to Medium | High | Medium |
| Key Advantage | Subcellular localization data | High-throughput, single-cell data | Absolute quantification |
| Key Limitation | Difficult to get absolute quantification | No spatial information | Loses single-cell and spatial information |
| Typical Application | Mechanistic studies, localization | Screening, population analysis | PK/PD studies, dose-response curves |
Trustworthiness and Validation: Essential Controls
To ensure the integrity of your data, the inclusion of proper controls is non-negotiable.
-
Untreated Cells: Establishes baseline autofluorescence for the specific cell type.
-
Vehicle Control (DMSO): Ensures that the solvent used to dissolve this compound has no effect on the cells' fluorescence or viability.
-
Time-Zero Control: Cells that are washed immediately after the addition of this compound. This helps to quantify non-specific, rapid membrane binding versus true uptake.
-
Low-Temperature Control (4°C): Incubating cells at 4°C significantly inhibits active transport and endocytosis. Comparing uptake at 37°C versus 4°C can provide insight into the mechanism of uptake (passive diffusion vs. energy-dependent processes).
By employing these techniques and controls, researchers can confidently and accurately measure the cellular uptake of this compound, providing critical data for advancing drug development and biological understanding.
References
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Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. (n.d.). National Institutes of Health. [Link]
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Intracellular compounds quantification by means of flow cytometry in bacteria: application to xanthan production by Xanthomonas campestris. (1998). PubMed. [Link]
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Intracellular distribution of acridine derivatives in platelets and their suitability for cytoplasmic pH measurements. (n.d.). PubMed. [Link]
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Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. (n.d.). National Institutes of Health. [Link]
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Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. (n.d.). SpringerLink. [Link]
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Cellular uptake of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). (n.d.). PubMed. [Link]
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Rapid Measurement of Intracellular Unbound Drug Concentrations. (2014). ACS Publications. [Link]
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Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. (2017). ACS Publications. [Link]
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Conjugates of Ultrasmall Quantum Dots and Acridine Derivatives as Prospective Nanoprobes for Intracellular Investigations. (2022). MDPI. [Link]
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High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. (n.d.). PubMed Central. [Link]
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Effect of the nonleaving groups on the cellular uptake and cytotoxicity of platinum-acridine anticancer agents. (n.d.). ResearchGate. [Link]
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How to determine the intracellular drug concentration? (2018). ResearchGate. [Link]
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Intracellular Flow Cytometry. (2024). FluoroFinder. [Link]
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Correlation of the radiosensitization potency afforded by nitroacridine intercalators with their electron scavenging efficiency in DNA. (1991). PubMed. [Link]
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Complete Sonication Protocol for Cell Lysis. (n.d.). Bio-Rad. [Link]
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Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes. (n.d.). PubMed Central. [Link]
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Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. (n.d.). National Institutes of Health. [Link]
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Cell & Tissue Lysate Preparation Protocol. (n.d.). Creative Diagnostics. [Link]
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Effect of the Nonleaving Groups on the Cellular Uptake and Cytotoxicity of Platinum-Acridine Anticancer Agents. (2012). AMiner. [Link]
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Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis. (2021). JoVE. [Link]
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Strategies for Intracellular Flow Cytometry Success. (2022). Biocompare. [Link]
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Cell Lysis Methods: A Guide to Efficient Protein Extraction. (2024). Boster Bio. [Link]
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Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. (n.d.). National Institutes of Health. [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). National Institutes of Health. [Link]
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How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]
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Comparisons of four in vitro cytotoxicity tests: The MTT assay, NR assay, uridine incorporation and protein measurements. (1993). PubMed. [Link]
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In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (2021). MDPI. [Link]
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NBP Assay (4-(p-nitrobenzyl)pyridine) protocol? (2014). ResearchGate. [Link]
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Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. (n.d.). National Institutes of Health. [Link]
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Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]
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Vitamins in cell culture media: Stability and stabilization strategies. (n.d.). PubMed Central. [Link]
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Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles. (2017). Biophysical Journal. [Link]
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Cell culture media impact on drug product solution stability. (2025). ResearchGate. [Link]
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Application Notes and Protocols: Utilizing 4-Nitroacridine to Interrogate DNA Repair Mechanisms
For inquiries: [Contact Information]
Introduction: The Significance of 4-Nitroacridine in DNA Repair Research
This compound is a potent DNA damaging agent belonging to the acridine family of compounds. Its planar tricyclic structure allows it to intercalate between the base pairs of DNA, while the nitro group is believed to be metabolically reduced to a reactive intermediate that can form covalent adducts with DNA bases.[1][2] This dual mechanism of action, involving both intercalation and adduct formation, results in significant distortion of the DNA helix, creating bulky lesions that serve as substrates for cellular DNA repair machinery.[3][4] Understanding how cells respond to and repair such damage is fundamental to cancer research, toxicology, and the development of novel therapeutics. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a tool to induce specific types of DNA damage and to study the intricate mechanisms of DNA repair, with a primary focus on the Nucleotide Excision Repair (NER) pathway.
Molecular Mechanism of this compound-Induced DNA Damage
The genotoxicity of this compound stems from its ability to form bulky, helix-distorting DNA adducts. While the precise structure of this compound-DNA adducts has not been definitively characterized in the literature, its mechanism can be inferred from studies of structurally and functionally similar nitroaromatic compounds, such as 4-nitroquinoline 1-oxide (4NQO) and 4-nitropyrene.[5][6]
The proposed mechanism involves the following steps:
-
Intercalation: The planar acridine ring of this compound inserts itself between the base pairs of the DNA double helix. This initial non-covalent interaction stabilizes the molecule's position within the DNA.[4]
-
Metabolic Activation: The nitro group of this compound is enzymatically reduced within the cell to a highly reactive nitrenium ion or a related electrophilic species. This activation is a critical step for covalent bond formation with DNA.
-
Covalent Adduct Formation: The reactive intermediate then forms covalent bonds with nucleophilic sites on DNA bases, primarily with guanine and adenine residues.[6][7] These bulky adducts cause significant distortion of the DNA backbone, disrupting normal DNA replication and transcription.[3]
Due to the bulky nature of these adducts, they are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[3][4][8] The NER pathway is a versatile system responsible for removing a wide variety of helix-distorting lesions.[3][9] It is unlikely that this compound-induced damage is a major substrate for the Base Excision Repair (BER) pathway, which typically handles smaller, non-helix-distorting lesions, or the Mismatch Repair (MMR) pathway, which corrects base-base mismatches and small insertions or deletions.[10][11][12]
Diagram of the Proposed Mechanism of this compound DNA Damage and Repair
Caption: Proposed mechanism of this compound-induced DNA damage and subsequent repair.
Experimental Protocols for Studying this compound-Induced DNA Damage and Repair
This section provides detailed protocols for three key assays to investigate the cellular response to this compound: the Comet Assay for detecting DNA strand breaks, the γ-H2AX foci formation assay for visualizing DNA double-strand breaks, and the MTT assay for assessing cytotoxicity.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. While this compound primarily forms bulky adducts, these can be converted to strand breaks during the repair process or at high cytotoxic concentrations.[13]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Under alkaline conditions, DNA containing single- and double-strand breaks relaxes and migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Experimental Workflow:
Caption: Workflow for the Comet Assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to attach overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of this compound concentrations for a defined period (e.g., 2-24 hours). Include a vehicle control (DMSO alone). Initial concentration ranges of 1-50 µM can be explored.[14]
-
-
Cell Harvesting and Embedding:
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of low-melting-point agarose (0.5% in PBS) at 37°C.
-
Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in a horizontal electrophoresis tank containing freshly prepared, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and neutralize by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or propidium iodide) to each slide and incubating in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment. An increase in these parameters indicates a higher level of DNA damage.
-
Data Interpretation: An increase in comet tail formation with increasing concentrations of this compound indicates the induction of DNA strand breaks, either directly or as a consequence of cellular processing of the primary DNA adducts.
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[6][15] This assay allows for the visualization and quantification of these breaks as distinct nuclear foci.
Principle: Cells are treated with this compound, fixed, and then immunostained with an antibody specific for γ-H2AX. The formation of fluorescent foci within the nucleus is then visualized and quantified using fluorescence microscopy.
Experimental Workflow:
Sources
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and quantification of gamma-H2AX foci following low and high LET-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Nitroreduction of 4-nitropyrene is primarily responsible for DNA adduct formation in the mammary gland of female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Nucleotide_excision_repair [bionity.com]
- 10. Base excision repair - Wikipedia [en.wikipedia.org]
- 11. DNA mismatch repair - Wikipedia [en.wikipedia.org]
- 12. NeoPhore | DNA Mismatch Repair Inhibitors [neophore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Nitroacridine Solubility for In Vitro Assays
Welcome to the technical support center for 4-Nitroacridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in your in vitro experiments. Due to its chemical nature, this compound presents solubility challenges that can impact the accuracy and reproducibility of your results. This document offers a comprehensive approach to overcoming these obstacles, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For hydrophobic compounds like this compound, a polar aprotic solvent is generally the best choice for creating a concentrated stock solution. We recommend using high-purity Dimethyl Sulfoxide (DMSO).[1][2] Based on the properties of similar aromatic compounds, this compound is expected to have high solubility in DMSO and N,N-dimethylformamide (DMF).[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture media?
It is critical to keep the final concentration of DMSO in your cell-based assays as low as possible to avoid solvent-induced toxicity. For most cell lines, the final DMSO concentration should be kept below 0.5%.[3] However, some assays and cell lines may tolerate up to 1%.[3] We strongly advise performing a solvent tolerance test to determine the highest concentration of DMSO that does not affect the outcome of your specific assay.[3]
Q4: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the cause and how can I prevent it?
The formation of a precipitate when adding a DMSO stock solution to an aqueous medium is a common issue known as "solvent shock." This occurs when the compound, which is soluble in the concentrated organic solvent, rapidly comes out of solution upon dilution into the aqueous environment where it is poorly soluble. To prevent this, it is crucial to employ proper dilution techniques.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Issue 1: Precipitate Forms Immediately Upon Dilution
-
Cause: This is a classic sign of solvent shock, where the compound is not effectively transitioning from the organic solvent to the aqueous buffer of your assay.
-
Solution:
-
Reduce the Final Concentration: Lowering the final concentration of this compound in your assay may be necessary.
-
Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution. This gradual decrease in solvent concentration can help maintain the compound's solubility.[3] When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid and uniform mixing.[3]
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO may allow for a larger volume to be added to the aqueous medium, facilitating better mixing and reducing localized high concentrations that lead to precipitation.
-
Issue 2: Precipitate Forms Over Time During Incubation
-
Cause: This could be due to compound instability at the incubation temperature, interactions with media components, or changes in the media's pH over time.
-
Solution:
-
Assess Temperature Stability: Some compounds are less stable or have lower solubility at 37°C over extended periods.
-
Evaluate Media Interactions: If you are using a serum-containing medium, this compound may bind to proteins and precipitate. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
-
Monitor pH: The metabolic activity of cells can alter the pH of the culture medium. For ionizable compounds, a change in pH can significantly affect solubility.[3]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (37°C)
Procedure:
-
Intermediate Dilution (Recommended): To minimize solvent shock, perform an intermediate dilution step. For example, dilute your 10 mM stock solution 1:10 in pre-warmed media to create a 1 mM intermediate solution.
-
Final Dilution: Slowly add the required volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to the pre-warmed cell culture medium while gently swirling the flask or plate.
-
Immediately mix the medium gently by pipetting up and down or by continued swirling to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Data Presentation
| Solvent | Predicted Solubility of this compound |
| High Solubility | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) |
| Moderate Solubility | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate |
| Low to Moderate Solubility | Methanol, Ethanol |
| Low Solubility | Water, Aqueous Buffers (neutral pH), Toluene, Hexane |
This table is based on the expected properties of the acridine core and is intended as a general guide.[1] Empirical determination is recommended.
Visualized Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
-
Papanastasiou, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(7), 8483-8501. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70734, 4-Nitropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14300, 4-Nitropyridine N-oxide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Nitropyridine (CAS 1122-61-8). Retrieved from [Link]
-
Chemoventory. (2009, June 18). Material Safety Data Sheet: 4-Nitropyridine N-oxide. Retrieved from [Link]
-
Jo, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56122. Retrieved from [Link]
-
Brindha, V.G.M. (2015). Spectral Investigation of Preferential Solvation of Acridine in DMSO: Pr-OH Mixture. International Journal of Scientific Research in Chemical Engineering, 2(2), 31-39. Retrieved from [Link]
-
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
-
Akkaya, Y., & Akins, D. L. (2015). The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 1032-1038. Retrieved from [Link]
Sources
Technical Support Center: Preventing 4-Nitroacridine Precipitation in Aqueous Buffers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for handling 4-Nitroacridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We understand that maintaining the solubility of this compound in aqueous buffer systems is a critical and often challenging step. This document provides in-depth troubleshooting advice, scientifically-grounded explanations, and validated protocols to help you overcome precipitation issues and ensure the success of your experiments.
Section 1: Understanding the Core Problem: The Chemistry of this compound Solubility
This compound, like its parent compound acridine, is a planar, heterocyclic molecule with limited solubility in water.[1] Its tendency to precipitate from aqueous buffers is governed by a few key physicochemical properties. Understanding these principles is the first step to preventing the issue.
-
The Role of pH and pKa: Acridine is a weak base with a ground state pKa of approximately 5.1.[1] The addition of a strong electron-withdrawing nitro group at the 4-position is expected to decrease the basicity of the ring nitrogen, thus lowering the pKa. At a pH below its pKa, the acridine nitrogen is protonated, forming a cation. This charged species is significantly more soluble in aqueous solutions. Conversely, at a pH above the pKa, the molecule exists in its neutral, uncharged form, which is more hydrophobic and has a much lower solubility.[2] Therefore, controlling the pH of your buffer is the most critical factor in preventing precipitation.
-
Hydrophobicity and Aggregation: The planar structure of the acridine ring system contributes to its hydrophobicity. In aqueous environments, particularly when in the neutral state, these molecules can stack on top of each other through π-π interactions, leading to aggregation and eventual precipitation.
The relationship between pH, the protonation state of this compound, and its resulting solubility is visualized below.
Caption: Relationship between solution pH, this compound's molecular state, and solubility.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: Why did my this compound precipitate when I added it to my phosphate buffer (PBS)?
A: This is a classic problem that can stem from two primary sources:
-
pH: Standard PBS has a pH of ~7.4. This is significantly above the pKa of the acridine ring (~5.1), meaning the this compound will be in its neutral, poorly soluble form.[1][2]
-
Buffer Choice: While less common for the compound itself, concentrated phosphate buffers can sometimes precipitate, especially when stored at low temperatures or when mixed with certain organic co-solvents.[3][4]
Solution: Adjust the pH of your buffer to be acidic (e.g., pH 4-5) to ensure the compound is protonated and soluble. If you must work at a neutral or basic pH, you will need to incorporate a solubility-enhancing agent (see Q3).
Q2: What is the optimal pH range to keep this compound in solution?
A: The optimal pH is at least 1-2 pH units below the compound's pKa. Given that the parent acridine has a pKa of 5.1, a buffer pH in the range of 3.5 to 4.5 is a safe and effective starting point to ensure complete protonation and solubilization. You may need to perform a simple pH-solubility screen to determine the ideal pH for your specific concentration.
Q3: Can I use an organic co-solvent like DMSO or ethanol to improve solubility?
A: Yes, this is a highly recommended strategy, especially for preparing concentrated stock solutions. This compound is significantly more soluble in organic solvents like DMSO, ethanol, and methanol.[1]
Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final working concentration. Crucially, ensure rapid mixing during dilution to avoid localized high concentrations that can cause immediate precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <1%) to avoid off-target effects.
Q4: My solution was clear at room temperature but precipitated after being stored at 4°C. What happened?
A: Solubility is highly temperature-dependent. The solubility of most compounds, including this compound, decreases at lower temperatures. Storing your prepared buffer at 4°C can cause the solution to become supersaturated, leading to precipitation.[5] This can also happen to the buffer salts themselves in highly concentrated stock buffers.[5]
Solution: Unless your protocol explicitly requires cold storage for stability reasons, store your final working solution at room temperature. If you must store it cold, you may need to gently warm and vortex the solution to redissolve the precipitate before use. Always visually inspect for complete re-dissolution. A better long-term solution is to prepare the working solution fresh from a stock solution before each experiment.
Section 3: Systematic Troubleshooting Guide
If you are facing an active precipitation problem, follow this systematic workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Section 4: Protocols & Best Practices
Adhering to validated protocols for solution preparation is key to avoiding issues.
Protocol 4.1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials: this compound (powder), Anhydrous DMSO, appropriate personal protective equipment (PPE), analytical balance, and a microcentrifuge tube.
-
Calculation: Weigh out the required mass of this compound powder to achieve a 20 mM concentration in your desired volume. (e.g., for 1 mL, weigh 2.24 mg).
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until all solid material is completely dissolved. A brief sonication can assist if needed.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light. Ensure aliquots are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 4.2: Preparation of a 50 µM Working Solution in Acetate Buffer
-
Materials: 20 mM this compound stock in DMSO (from Protocol 4.1), Acetate Buffer (e.g., 50 mM, pH 4.5), sterile conical tube.
-
Buffer Preparation: Prepare the required volume of your final working buffer (e.g., 10 mL of 50 mM Acetate Buffer, pH 4.5).
-
Dilution Calculation: To make 10 mL of a 50 µM solution from a 20 mM stock, you will need 25 µL of the stock solution. (V1 = (C2 * V2) / C1). This will result in a final DMSO concentration of 0.25%.
-
The Critical Step - Addition and Mixing: a. Place the 10 mL of acetate buffer in a conical tube. b. While the tube is on a vortex mixer at medium speed, dispense the 25 µL of the DMSO stock directly into the buffer. c. Continue vortexing for another 15-30 seconds to ensure immediate and complete mixing. This rapid dispersion prevents the compound from precipitating upon contact with the aqueous environment.
-
Final Check: The final solution should be clear. Do not use if any cloudiness or precipitate is visible.
Data Summary: Solubility & Buffer Compatibility
| Parameter | Recommendation / Finding | Rationale |
| Stock Solvent | 1. DMSO2. Ethanol | High solubility for hydrophobic compounds. |
| Working Buffer pH | pH 3.5 - 5.0 (e.g., Acetate, Citrate) | Ensures the compound is in its protonated, soluble cationic form.[1][2] |
| Problematic Buffers | Phosphate Buffered Saline (PBS) at pH 7.4 | The pH is too high, leading to the poorly soluble neutral form. |
| Final Co-solvent % | < 1% (ideally < 0.5%) | Minimizes potential artifacts or toxicity in biological assays. |
| Storage Temp | Room Temperature (for working solution) | Prevents temperature-induced precipitation.[5] |
| Order of Addition | Add concentrated stock to buffer | Dilutes the compound immediately, preventing precipitation. |
References
-
Verma, A., et al. (2020). Medicinal chemistry of acridine and its analogues. PMC - PubMed Central. [Link]
-
Wikipedia. Acridine. [Link]
-
K, R., et al. (2025). Evaluation of Acridine Derivatives as Acetylcholinesterase Inhibitors. PubMed. [Link]
-
Cheméo. Chemical Properties of 4-Nitropyridine (CAS 1122-61-8). [Link]
-
Kubicki, M., et al. (2024). Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography. RSC Publishing. [Link]
-
Bickler, B. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
-
ResearchGate. How to prevent precipitation in lysis buffer?. [Link]
-
PubChem. 4-Nitropyridine. [Link]
-
Protocol Online. Friendly antibody buffer to prevent precipitation?. [Link]
-
PubChem. 4-Nitropyridine N-oxide. [Link]
-
Reddit. Buffer keeps precipitating. Any advice why?. [Link]
Sources
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08081A [pubs.rsc.org]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitroacridine Fluorescence Assays
Welcome to the technical support guide for 4-Nitroacridine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in fluorescence-based assays. Here, you will find answers to frequently asked questions and a systematic guide to troubleshoot common issues, particularly fluorescence quenching. Our goal is to provide you with the foundational knowledge and practical solutions to ensure the success and reliability of your experiments.
Part A: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of this compound fluorescence and answers common questions that arise during experimental setup.
Q1: What are the expected spectral properties of this compound?
Understanding the specific excitation and emission maxima is the first step in setting up any fluorescence experiment. While precise values can be solvent-dependent, the acridine scaffold provides a general spectral region. For a related compound, Acridine Orange, the excitation peak is around 490 nm, with an emission peak at 520 nm when bound to dsDNA.[1] For your specific this compound compound, it is crucial to empirically determine the optimal wavelengths using your experimental buffer.
Protocol: Determining Excitation and Emission Maxima
-
Prepare a dilute solution of this compound in your final assay buffer.
-
Excitation Scan: Set the emission monochromator to an estimated wavelength (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 400-500 nm). The peak of this scan is your excitation maximum (λex).[2]
-
Emission Scan: Set the excitation monochromator to the determined λex. Scan a range of emission wavelengths (e.g., 500-700 nm). The peak of this scan is your emission maximum (λem).[2]
| Parameter | Expected Range (based on Acridine Core) | Notes |
| Excitation Maximum (λex) | ~470 - 500 nm | Highly dependent on solvent and pH.[3][4] |
| Emission Maximum (λem) | ~510 - 550 nm | Can shift based on binding events or environmental changes. |
Q2: My fluorescence signal is weak or completely absent. What are the immediate checks?
A weak or non-existent signal is a common issue that can often be resolved by checking the most straightforward aspects of your setup.
-
Instrument Settings: Double-check that the excitation and emission wavelengths on the fluorometer match the determined optima for this compound. Ensure the gain setting is appropriate.
-
Reagent Concentration: Verify that the final concentration of this compound is within the optimal range for your assay. Both overly dilute and overly concentrated solutions can lead to poor signals. High concentrations can cause self-quenching or inner filter effects.[5][6]
-
Light Source: Confirm that the instrument's lamp is functioning correctly and has not exceeded its lifespan.
Q3: What is fluorescence quenching and what are the common mechanisms?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[7] For this compound, a nitroaromatic compound, several mechanisms are particularly relevant:
-
Photoinduced Electron Transfer (PET): The electron-withdrawing nitro group can act as an electron acceptor, quenching the fluorescence of the acridine fluorophore.[8] This is a primary mechanism for many nitroaromatic compounds.
-
Collisional (Dynamic) Quenching: A quencher molecule collides with the fluorophore in its excited state, leading to non-radiative energy loss. This process is temperature and viscosity-dependent.[7]
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex on the ground state.[7][9]
-
Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity.[8][10]
Understanding these mechanisms is key to diagnosing the specific cause of quenching in your experiment.
Part B: Systematic Troubleshooting Workflow for Fluorescence Quenching
If initial checks do not resolve the issue, a systematic approach is necessary. This workflow guides you from instrumental and reagent-based issues to more complex sample and environmental interactions.
Caption: Systematic workflow for troubleshooting this compound fluorescence quenching.
Step 1: Verify Instrument Settings and Reagent Integrity
Before investigating complex interactions, always rule out instrumental or reagent issues.
Q: How can I be sure my this compound stock solution is viable? A: this compound, like many fluorescent compounds, can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.
Protocol: Validating Reagent Integrity
-
Prepare a Fresh Stock: Synthesize or acquire fresh this compound. Dissolve it in an appropriate, inert solvent (e.g., ethanol or DMSO).
-
Measure Absorbance: Measure the absorbance spectrum of the new and old stock solutions. A significant change in the spectral shape or a decrease in the maximum absorbance of the old stock suggests degradation.
-
Positive Control: Dilute the new stock in a simple, validated buffer where fluorescence is expected. This measurement serves as your positive control and benchmark for signal intensity.
Step 2: Investigate Assay Buffer and Environmental Factors
The chemical environment profoundly impacts fluorescence. The properties of your buffer, including pH and specific components, can be a primary source of quenching.
Q: Could the pH of my buffer be quenching the fluorescence? A: Yes. The fluorescence of acridine derivatives is often highly sensitive to pH.[11] The nitrogen atom in the acridine ring can be protonated at acidic pH, which alters the electronic configuration of the fluorophore and can lead to a non-fluorescent state.[11][12] Conversely, some acridines only become fluorescent in highly alkaline environments.[13]
Protocol: pH Titration of this compound
-
Prepare a series of identical buffers across a range of pH values (e.g., from pH 4 to pH 10).
-
Add a constant amount of this compound to each buffer.
-
Measure the fluorescence intensity at each pH value.
-
Plot fluorescence intensity versus pH to determine the optimal pH range for your assay.
-
Action: Adjust your experimental buffer to the pH that provides the maximal and most stable signal.[14]
Q: Are there common buffer components that are known to quench fluorescence? A: Certain ions and molecules commonly found in biological buffers can act as quenchers.
-
Halide Ions: High concentrations of ions like Cl⁻, Br⁻, and I⁻ can be efficient collisional quenchers.
-
Molecular Oxygen: Dissolved oxygen is a well-known quencher of fluorescence.[14] While difficult to eliminate completely, its effects can be minimized by de-gassing buffers.
-
Heavy Atoms/Metals: Contaminants or required co-factors containing heavy atoms can quench fluorescence.
Action: If you suspect a buffer component is the issue, test your this compound in a simplified buffer (e.g., HEPES or PBS) and then systematically add back individual components of your complex buffer to identify the quenching agent.
Step 3: Assess for Photobleaching
Q: My signal starts strong but then rapidly decreases during measurement. What's happening? A: This is a classic sign of photobleaching, where the fluorophore is photochemically destroyed by the high-intensity excitation light.[14] Nitroaromatic compounds can have variable photostability.
Solutions to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Reduce the sample's exposure time to the light source. Use intermittent measurements rather than continuous monitoring if your experiment allows.[14]
-
Use Antifade Reagents: If compatible with your assay, add a commercially available antifade reagent to the buffer.
-
Conduct a Photostability Control: Expose your sample to the excitation light for a prolonged period and monitor the signal decay. This helps quantify the rate of photobleaching under your specific conditions, as outlined in guidelines like ICH Q1B for photostability testing.[15][16][17][18]
Step 4: Identify Potential Quenchers within the Sample
If you have ruled out the instrument, reagents, buffer, and photobleaching, the quenching is likely caused by an interaction with a component in your biological or chemical sample.
Caption: Common fluorescence quenching mechanisms relevant to this compound.
Q: How do I confirm that my analyte of interest is the quencher? A: This is often the desired outcome in sensing applications. The quenching of this compound fluorescence can be used to quantify the concentration of a specific analyte.
Protocol: Validating Analyte-Specific Quenching
-
Titration Experiment: Prepare a series of samples with a fixed concentration of this compound and increasing concentrations of your analyte.
-
Measure Fluorescence: Record the fluorescence intensity for each sample.
-
Stern-Volmer Plot: Plot I₀/I versus the quencher (analyte) concentration, where I₀ is the fluorescence intensity in the absence of the quencher and I is the intensity at each analyte concentration. A linear plot is indicative of a single, dominant quenching mechanism (either static or dynamic).[7]
-
Specificity Controls: Test other molecules structurally similar to your analyte to ensure they do not cause similar quenching. This confirms the specificity of the interaction.
By following this comprehensive guide, you can systematically diagnose and resolve issues related to this compound fluorescence quenching, leading to more robust and reliable experimental results.
References
-
MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Available from: [Link]
-
ResearchGate. (2015). What is the role of pH in acridine orange staining?. Available from: [Link]
-
Zhang, X. F., et al. (2015). The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B. Journal of Fluorescence, 25(4), 1151-8. Available from: [Link]
-
Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy. Available from: [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
ResearchGate. (2015). The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B. Available from: [Link]
- Marinescu, M., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds.
-
R.D. Laboratories. (n.d.). Photostability. Available from: [Link]
- Cousin, M. A., & Nicholls, D. G. (1998). The pH-sensitive dye acridine orange as a tool to monitor exocytosis/endocytosis in synaptosomes. Journal of Neurochemistry, 70(4), 1593-601.
-
RSC Publishing. (2014). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Available from: [Link]
-
RSC Publishing. (2018). An unexpected dual-response pH probe based on acridine. Available from: [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available from: [Link]
-
Soft Matter (RSC Publishing). (2020). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent. Available from: [Link]
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NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Available from: [Link]
-
ResearchGate. (n.d.). (a) Fluorescence quenching efficiency of different nitroaromatic... | Download Scientific Diagram. Available from: [Link]
-
ACS Publications. (2001). Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives. Analytical Chemistry. Available from: [Link]
-
PMC - PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]
-
FluoroFinder. (n.d.). Acridine Orange Dye Profile. Available from: [Link]
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Q1 Scientific. (2021). Photostability testing theory and practice. Available from: [Link]
-
ResearchGate. (n.d.). (Color online) (a) Fluorescence emission spectra, λ ex = 473 nm.... Available from: [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
ResearchGate. (2017). How to detect lysosomal pH alterations using Acridine Orange?. Available from: [Link]
-
SciSpace. (1974). Absorption and phosphorescence spectra of 4-nitropyridine N-oxides and 4- and 3-nitroquinoline N-oxides. Available from: [Link]
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Technical Support Center: Optimizing 4-Nitroacridine Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing 4-Nitroacridine concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) to ensure the successful and accurate assessment of this compound's cytotoxic effects.
Introduction to this compound in Cell Viability Studies
This compound and its derivatives are a class of compounds extensively studied for their potent anti-cancer properties.[1] Their primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[2] This disruption of DNA integrity ultimately leads to cell cycle arrest and apoptosis, making the accurate determination of its cytotoxic concentration, such as the half-maximal inhibitory concentration (IC50), a critical step in pre-clinical drug development.[3][4]
This guide will provide you with the necessary protocols and troubleshooting advice to confidently optimize this compound concentrations for your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound exerts its cytotoxic effects primarily through its interaction with DNA. It intercalates between DNA base pairs, disrupting the normal helical structure. This interference inhibits the function of topoisomerase enzymes, which are essential for relieving torsional stress during DNA replication and transcription.[2] The resulting DNA damage triggers cell cycle arrest, typically at the G0/G1 or G2/M phase, and ultimately induces apoptosis (programmed cell death) through the activation of caspase cascades.[3][5]
Q2: Which cell viability assay is best suited for this compound?
A2: Several assays can be used to assess cell viability after treatment with this compound, each with its own advantages and limitations. The most common are tetrazolium-based colorimetric assays like MTT and XTT, and fluorescence-based assays like Alamar Blue (Resazurin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used, cost-effective assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Alamar Blue (Resazurin) Assay: This assay is less toxic to cells than MTT and allows for kinetic monitoring of cell viability. It is based on the reduction of the blue resazurin to the fluorescent pink resorufin by metabolically active cells.
The choice of assay may depend on your specific cell type and experimental setup. It is crucial to validate the chosen assay to ensure that this compound does not directly interfere with the assay reagents.[6]
Q3: What is a typical starting concentration range for this compound?
A3: The cytotoxic potency of this compound derivatives can vary significantly depending on the specific derivative and the cell line being tested, with reported IC50 values ranging from nanomolar to micromolar concentrations.[2][7] A sensible starting point for a dose-response experiment would be a broad concentration range, for example, from 0.01 µM to 100 µM, using serial dilutions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a hydrophobic compound and is often poorly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5%.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 238.22 g/mol .
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound in a sterile microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Protocol 2: Optimizing Seeding Density for Cell Viability Assays
Optimizing the cell seeding density is a critical step to ensure that cells are in the logarithmic growth phase during the experiment.[9][10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplate
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Prepare cell suspension: Harvest and resuspend cells in complete culture medium to create a single-cell suspension.
-
Determine cell concentration: Accurately count the cells.
-
Seed a range of densities: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 50,000 cells per well) in triplicate.
-
Incubate: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform viability assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT).
-
Analyze results: Plot the absorbance or fluorescence values against the cell number. The optimal seeding density will be within the linear range of this curve, where the signal is proportional to the cell number.
Protocol 3: Determining the IC50 of this compound using the MTT Assay
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cells seeded at the optimized density in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.02 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Prepare Drug Dilutions: Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Treat Cells: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be determined based on the cell doubling time and the expected mechanism of action of the compound.
-
Add MTT Reagent: After incubation, add 10 µL of MTT solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilize Formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells), which is set as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[11]
-
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration for cell viability assays.
Issue 1: High Variability Between Replicate Wells
-
Possible Cause:
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To mitigate edge effects, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[8]
-
Issue 2: Low Signal or Absorbance Readings
-
Possible Cause:
-
Suboptimal cell seeding density (too few cells).[8]
-
Insufficient incubation time with the viability assay reagent.
-
Cell death due to factors other than the compound (e.g., contamination, poor cell health).
-
-
Troubleshooting Steps:
-
Re-optimize the cell seeding density as described in Protocol 2.
-
Increase the incubation time with the assay reagent, ensuring it is within the manufacturer's recommended range.
-
Routinely check cell cultures for any signs of contamination or stress.
-
Issue 3: Compound Precipitation in Culture Medium
-
Possible Cause:
-
The concentration of this compound exceeds its solubility limit in the aqueous culture medium.[8]
-
High final concentration of DMSO causing the compound to come out of solution.
-
-
Troubleshooting Steps:
-
Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells.
-
If precipitation is observed, consider preparing a fresh stock solution or using a lower starting concentration for your dilutions.
-
Ensure the final DMSO concentration is kept at a minimum, ideally below 0.5%.[8]
-
Issue 4: Interference of this compound with the Assay
-
Possible Cause:
-
Troubleshooting Steps:
-
Perform a cell-free control experiment by adding this compound at various concentrations to the culture medium without cells and then performing the viability assay. This will determine if the compound itself interacts with the assay reagents.
-
If interference is detected, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based luminescence assay).
-
For fluorescence-based assays, include controls with cells treated with this compound but without the fluorescent dye to measure the compound's intrinsic fluorescence.[12]
-
Visualization of Key Processes
Mechanism of this compound Action
Caption: Mechanism of this compound induced cytotoxicity.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]
-
Bio-Rad. (n.d.). Troubleshooting - Flow Cytometry Guide. Retrieved from [Link]
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Cellculture2. (2024). Protocol: 4% Paraformaldehyde solution in PBS. Retrieved from [Link]
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Rivera lab. (n.d.). Preparation of 4% Paraformaldehyde in PBS (for ISH). Retrieved from [Link]
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ResearchGate. (n.d.). Pathway of apoptosis activation by nitric oxide. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]
- Sun, B., et al. (2018). 3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents. Life Sciences, 206, 68-77.
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
- Joussen, A. M., et al. (2009). Dual involvement of caspase-4 in inflammatory and ER stress-induced apoptotic responses in human retinal pigment epithelial cells. Investigative Ophthalmology & Visual Science, 50(10), 4943-4952.
- Ashok, B. T., et al. (2007). Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer. Journal of Experimental Therapeutics and Oncology, 6(3), 225-233.
- Abazeed, M. E., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5868.
- Al-Ostoot, F. H., et al. (2021). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 26(17), 5249.
-
ResearchGate. (n.d.). Optimization of seeding density and assay timing. Retrieved from [Link]
- Hustedt, N., & Durocher, D. (2021). DNA Damage Responses during the Cell Cycle: Insights from Model Organisms and Beyond. Genes, 12(12), 1895.
- Salvesen, G. S., & Dixit, V. M. (1997). Cellular Mechanisms Controlling Caspase Activation and Function. Cell, 91(4), 443-446.
- Rampersad, S. N. (2012). Multiple modes of cell death induced by chemicals. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(4), 823-830.
-
protocols.io. (2022). Preparation of 4% paraformaldehyde solution for transcardial perfusions and histology. Retrieved from [Link]
- Onishi, M., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 8(5), 2267-2272.
- Kando, Y., et al. (2023). Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells. Bioengineering, 10(1), 102.
-
Cell(f) Destruction. (2015, October 8). Apoptosis: the Caspase Cascade [Video]. YouTube. [Link]
- Fassihi, A., et al. (2014). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Research in Pharmaceutical Sciences, 9(4), 265-274.
-
ResearchGate. (n.d.). A review of published data on acridine derivatives with different biological activities. Retrieved from [Link]
-
sqadia.com. (2024, January 4). Cell Cycle | DNA Damage Arrest [Video]. YouTube. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
- Hirata, H., et al. (1997). Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis. The Journal of Experimental Medicine, 185(3), 587-597.
-
ResearchGate. (n.d.). Cell seeding density optimization for endpoint viability assay linear range. Retrieved from [Link]
-
MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
- Kando, Y., et al. (2023). Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells. Bioengineering, 10(1), 102.
- Jackson, S. P., & Bartek, J. (2009). The DNA-damage response in human biology and disease.
-
ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Retrieved from [Link]
- Shi, Y. (2002). Caspase activation, inhibition, and reactivation: A mechanistic view. Protein Science, 11(8), 1955-1967.
- Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of Biomolecular Screening, 17(8), 1104-1110.
-
Let's learn. (2017, August 10). Mechanism of Extrinsic Pathway of Apoptosis | TNF Path [Video]. YouTube. [Link]
-
StainsFile. (n.d.). Protocols. Retrieved from [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Interference in MTT cell viability assay in activated macrophage cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling Pathways of Apoptosis. Retrieved from [Link]
-
Let's learn. (2017, August 10). Mechanism of Extrinsic Pathway of Apoptosis | TNF Path [Video]. YouTube. [Link]://www.youtube.com/watch?v=F4522-iWb4s)
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Technical Support Center: Synthesis and Purification of 4-Nitroacridine Derivatives
Welcome to the technical support center for 4-Nitroacridine synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your workflow.
The synthesis of the this compound core, typically via its precursor 4-nitro-9-acridone, is a multi-step process fraught with challenges, including harsh reaction conditions, byproduct formation, and purification difficulties. This guide provides a structured, question-and-answer-based approach to address the most common issues encountered in the laboratory.
Part 1: Synthesis Challenges & Troubleshooting FAQs
This section addresses common hurdles in the primary synthetic steps: the copper-catalyzed N-arylation (Ullmann condensation) to form the key intermediate, and the subsequent acid-catalyzed cyclization to form the acridone ring.
Q1: My Ullmann condensation to form the N-(nitrophenyl)anthranilic acid precursor is low-yielding or fails completely. What are the common causes?
A: Low yields in the Ullmann condensation are a frequent issue, often stemming from catalyst deactivation, improper reaction conditions, or reactant purity.
-
Causality & Explanation: The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution.[1] It traditionally requires high temperatures (>150 °C) and polar aprotic solvents to proceed effectively.[2] The mechanism involves the coordination of copper with the aryl halide and the amine, and its success is highly sensitive to the reaction environment.
-
Troubleshooting Steps:
-
Copper Catalyst Activation: Commercially available copper powder can have an inactive oxide layer. Pre-activating the copper is critical. A common method is to wash the copper powder with dilute HCl to remove oxides, followed by water, ethanol, and ether washes, then drying under vacuum. Alternatively, using "activated" copper prepared in situ by reducing a copper(II) salt can improve reactivity.[2][3]
-
Solvent and Temperature: The reaction requires high-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene to keep reactants in solution at the necessary high temperatures (often >180-210 °C).[2] Ensure your reaction is reaching and maintaining the target temperature. Insufficient heat is a primary reason for reaction failure.
-
Base Selection: A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the amine and neutralize the HX byproduct. The base must be anhydrous, as water can interfere with the reaction. Ensure the base is finely powdered to maximize surface area.
-
Atmosphere: At high temperatures, the aniline starting materials are susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side-products and improve yield.
-
Reactant Purity: The aryl halide must be activated by an electron-withdrawing group, which is satisfied by the nitro group in this case.[2] However, ensure both the o-chlorobenzoic acid and the nitroaniline are pure. Impurities can chelate the copper catalyst, effectively poisoning it.
-
Q2: The acid-catalyzed cyclization of my N-(nitrophenyl)anthranilic acid intermediate is not forming the 4-nitro-9-acridone. What should I check?
A: The failure of this intramolecular Friedel-Crafts-type acylation is typically related to the strength of the dehydrating acid, temperature, or competing side reactions.
-
Causality & Explanation: This ring-closure is an electrophilic aromatic substitution where the carboxylic acid is activated by a strong acid (like concentrated H₂SO₄ or polyphosphoric acid, PPA) to form an acylium ion, which then attacks the electron-rich aromatic ring of the aniline moiety.[4] The reaction is a dehydration, and its success depends on effectively removing water.
-
Troubleshooting Steps:
-
Acid Strength and Role: Concentrated sulfuric acid (98%) or PPA are the reagents of choice.[4][5] Do not use dilute acids. The acid serves as both the catalyst and a water scavenger. Ensure you are using a sufficient molar excess. For sulfuric acid, heating on a steam bath (90-100 °C) for several hours is a standard procedure.[4]
-
Temperature Control: While heat is necessary, excessive temperatures (>120-140 °C) can lead to charring and sulfonation of the aromatic rings, especially with sulfuric acid. This results in the formation of dark, tarry, and often insoluble byproducts. If charring is observed, reduce the temperature or reaction time.
-
Purity of the Intermediate: The N-(nitrophenyl)anthranilic acid precursor must be pure. Unreacted starting materials from the Ullmann step can lead to a complex mixture of byproducts during cyclization. It is highly recommended to recrystallize the intermediate before proceeding.[4]
-
Reaction Monitoring: Monitor the reaction by TLC. A common mobile phase is Chloroform:Methanol (e.g., 9:1). The acridone product is typically a high-melting, yellow solid and should have a significantly different Rf value from the starting carboxylic acid.
-
Q3: My reaction mixture turns into a dark, intractable tar during cyclization. How can I prevent this?
A: Tar formation is almost always a result of overheating or impurities.
-
Causality & Explanation: The combination of strong acid and high heat can easily lead to decomposition and polymerization, especially if the starting material is not pure. Aromatic nitro compounds can also be susceptible to side reactions under these harsh conditions.
-
Troubleshooting Steps:
-
Strict Temperature Control: Use an oil bath with a thermostat rather than a heating mantle for precise temperature control. Do not exceed the recommended temperature for the specific acid catalyst you are using.
-
Purify the Precursor: This is the most critical step. Any residual copper salts or organic impurities from the Ullmann step can catalyze decomposition. Recrystallize the N-(nitrophenyl)anthranilic acid until it has a sharp melting point.[4]
-
Work-up Procedure: The work-up is also crucial. The hot acid mixture must be quenched by pouring it carefully into a large volume of ice-water or boiling water.[4] This precipitates the acridone product while keeping sulfonated byproducts in the aqueous layer. Be extremely cautious during this step as it is highly exothermic.
-
Part 2: Purification Challenges & Troubleshooting FAQs
Purifying this compound derivatives can be as challenging as their synthesis due to their high melting points, poor solubility, and tendency to co-precipitate with impurities.
Q4: My crude 4-nitro-9-acridone is a dark, discolored solid. What is the best initial purification strategy?
A: Before attempting more complex purification, a series of washes can dramatically improve the purity.
-
Causality & Explanation: The crude product precipitated from the acid quench is often contaminated with trapped acid and water-soluble sulfonated byproducts. A basic wash is necessary to neutralize any remaining acid and remove the acidic N-phenylanthranilic acid starting material.
-
Troubleshooting Steps:
-
Acid Neutralization: After filtering the initial precipitate, boil the moist solid in a dilute aqueous solution of sodium carbonate (Na₂CO₃).[4] This neutralizes trapped sulfuric acid and converts any unreacted starting carboxylic acid into its water-soluble sodium salt, which is washed away.
-
Water Wash: After the base wash, wash the solid thoroughly with hot water to remove any remaining inorganic salts.
-
Solvent Trituration: If the product is still discolored, triturating (suspending and stirring) the solid in a hot solvent in which it is poorly soluble (like ethanol or acetone) can help dissolve more soluble, less polar impurities, leaving behind the purer, less soluble acridone.
-
Q5: I am struggling with recrystallization. The product either "oils out" or fails to crystallize. What should I do?
A: This is a classic purification problem related to solvent choice and technique.[6][7]
-
Causality & Explanation: "Oiling out" occurs when a solution becomes supersaturated at a temperature above the melting point of the solute. Poor crystallization can happen if the solution is not sufficiently saturated or if impurities inhibit crystal lattice formation.[8] 4-Nitro-9-acridone has a very high melting point (~354 °C), so oiling out is less common than poor solubility.[4]
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Due to the rigid, planar structure of acridones, they often have poor solubility. High-boiling solvents like isoamyl alcohol, acetic acid, or DMF are often required.[4]
-
Use Minimum Hot Solvent: Use the absolute minimum amount of boiling solvent to fully dissolve the solid. Adding too much solvent is the most common cause of failed recrystallization, as the solution will not become saturated upon cooling.[6]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed. Rapid cooling can cause the product to precipitate as a fine, impure powder instead of well-formed crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
-
Solvent Pairs: If a single suitable solvent cannot be found, use a solvent pair.[9] Dissolve the compound in a minimum of a hot "good" solvent (in which it is soluble), and then add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.
-
Q6: How do I choose a solvent system for column chromatography of this compound derivatives?
A: The choice depends on the polarity of your specific derivative and the stationary phase. For 4-nitro-9-acridone, its polarity requires a relatively polar mobile phase.
-
Causality & Explanation: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10][11] Polar compounds adhere more strongly to a polar stationary phase like silica and require a more polar eluent to move down the column.
-
Troubleshooting Steps:
-
Stationary Phase: Silica gel is the most common choice. Alumina can also be used, but its basicity can sometimes cause issues with certain compounds.
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column.[10] The ideal eluent system will give your desired compound an Rf value of approximately 0.25-0.35.
-
Eluent System: For a polar compound like 4-nitro-9-acridone, start with a non-polar solvent like Hexane or Dichloromethane (DCM) and gradually increase the polarity by adding a more polar solvent like Ethyl Acetate, Acetone, or Methanol. A common starting gradient for polar compounds is Hexane/Ethyl Acetate, moving to DCM/Methanol for very polar compounds.[12][13] For example, a gradient of Chloroform with increasing percentages of Methanol (e.g., 1% to 5%) is often effective.[12]
-
Sample Loading: Dissolve the crude sample in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, use "dry loading": adsorb the sample onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. This often results in better separation.
-
Part 3: Experimental Protocols & Visual Guides
The following are generalized protocols. Always consult original literature and perform safety assessments before conducting any experiment.
Protocol 1: Synthesis of N-(4-nitrophenyl)anthranilic acid
-
To a flask equipped with a reflux condenser and mechanical stirrer, add o-chlorobenzoic acid (1 equiv.), 4-nitroaniline (1.2 equiv.), anhydrous potassium carbonate (2 equiv.), and activated copper powder (0.1 equiv.).
-
Add N-methylpyrrolidone (NMP) as the solvent.
-
Heat the mixture to 180-190 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC until the o-chlorobenzoic acid spot disappears.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Acidify with concentrated HCl to a pH of ~2-3 to precipitate the product.
-
Filter the crude solid, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure intermediate.
Protocol 2: Cyclization to 4-Nitro-9-acridone
-
Carefully add the purified N-(4-nitrophenyl)anthranilic acid (1 equiv.) to concentrated sulfuric acid (10 equiv.) in a flask.
-
Heat the mixture on a steam bath or in an oil bath at 100 °C for 4 hours.[4]
-
The solution should become dark and viscous.
-
After cooling slightly, carefully pour the reaction mixture into a large beaker containing 1 L of boiling water.[4] This should be done in a fume hood with extreme caution.
-
A yellow solid will precipitate. Continue boiling for 5 minutes.
-
Filter the hot suspension.
-
Wash the collected solid with hot water.
-
Boil the crude solid in a 5% aqueous sodium carbonate solution for 10 minutes, filter, and wash again with hot water until the filtrate is neutral.[4]
-
Dry the resulting yellow solid, which is crude 4-nitro-9-acridone.
Visual Workflow: Synthesis of 4-Nitro-9-Acridone
Caption: Overall workflow for the synthesis of 4-Nitro-9-acridone.
Visual Guide: Troubleshooting Cyclization Failure
Caption: Troubleshooting logic for low yield in the cyclization step.
References
-
Wikipedia. Ullmann condensation . Wikipedia. [Link]
-
Yoshida, K., et al. (1988). Enhancement of Mutagenic Activity of 9-Aminoacridine by Introducing a Nitro Group into the Molecule . Agricultural and Biological Chemistry, 52(9), 2353-2354. [Link]
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Allen, C. F. H., & McKee, G. H. W. (1939). Acridone . Organic Syntheses, Coll. Vol. 2, p.15 (1943); Vol. 19, p.6 (1939). [Link]
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Scribd. Ullmann Acridine Synthesis . Scribd. [Link]
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Slideshare. Ullmann reaction . Slideshare. [Link]
- Jensch, H., & Eisleb, O. (1930). Basic nitro derivatives of 9 aminoacridine and process of preparing the same. U.S.
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University of California, Los Angeles. Recrystallization . UCLA Chemistry Department. [Link]
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Gomes, A. T. P. C., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines . RSC Advances, 14, 6253-6261. [Link]
- Paton, A. Y., et al. (2011). 9-aminoacridine derivatives, their preparation and uses.
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SIELC Technologies. Separation of 4-Nitropyridine-1-oxide on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine . Journal of Chemical Research, 39(4), 209-212. [Link]
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Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids . Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
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Kamal, A., et al. (2014). Synthesis and anticancer study of 9-aminoacridine derivatives . Medicinal Chemistry Research, 23(1), 474-484. [Link]
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Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction . Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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University of California, Davis. Recrystallization . UC Davis Chem LibreTexts. [Link]
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University of Wisconsin-Madison. Recrystallization . UW-Madison Chemistry Department. [Link]
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Wikipedia. Column chromatography . Wikipedia. [Link]
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Karchava, A. V., et al. (2020). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles . Molecules, 25(22), 5431. [Link]
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Friedrich, M. (1926). Synthesis of nitro acridine derivatives . Electronic Theses and Dissertations. Paper 460. [Link]
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Kyoto University. Column Chromatography | Operation Guide for Chemistry Experiments . Kyoto University OCW. [Link]
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University of Rochester. How To: Purify by Crystallization . University of Rochester Department of Chemistry. [Link]
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Cárdenas, G., & Correa, R. (1993). Synthesis of N-Phenylanthranilic Acids Using Water as Solvent . Synthetic Communications, 23(10), 1447-1454. [Link]
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Edubirdie. Column Chromatography . Edubirdie. [Link]
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Clark, J. Column chromatography . Chemguide. [Link]
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Ozkan, S., et al. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System . Open Journal of Polymer Chemistry, 3(3), 63-69. [Link]
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ResearchGate. Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest . ResearchGate. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
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PrepChem. Synthesis of Step A -- N-phenyl-anthranilic acid . PrepChem. [Link]
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Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid . Asian Journal of Chemistry, 36, 2269-2274. [Link]
- CN1743313A. One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
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Organic Chemistry Portal. Pyridine synthesis . Organic Chemistry Portal. [Link]
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Boekelheide, V., & Linn, W. J. (1954). 3-methyl-4-nitropyridine-1-oxide . Organic Syntheses, 34, 68. [Link]
-
den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine . Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. [Link]
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Abdel-Wahab, B. F., et al. (2018). Nitropyridines in the Synthesis of Bioactive Molecules . Molecules, 23(7), 1735. [Link]
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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 4-Nitroacridine
Welcome to the technical support center for 4-Nitroacridine. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of this compound's mechanisms and to offer practical solutions for identifying and mitigating its off-target effects. As Senior Application Scientists, our goal is to empower you to generate robust, reliable, and interpretable data.
Section 1: Understanding the Core Mechanisms of this compound
A foundational understanding of the dual nature of this compound is critical for effective experimental design. The molecule's efficacy and its side effects are rooted in two distinct biochemical activities.
Q1: What is the primary, on-target mechanism of action of this compound?
The primary, intended mechanism of this compound and its derivatives is their function as DNA intercalating agents. The planar acridine ring structure inserts itself between the base pairs of the DNA double helix. This physical distortion obstructs the machinery of DNA replication and transcription, leading to DNA strand breaks and cell cycle arrest. The precursor to this class of compounds, ledakrin, is known to be a prodrug that, once activated, covalently binds to DNA, initiating apoptosis.[1]
A reliable method to confirm this on-target activity is to measure the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.[1] An increase in γH2AX foci following treatment confirms that the compound is engaging its intended target pathway.
Q2: What are the principal off-target effects and why do they occur?
The most significant off-target effects of this compound stem from its nitro group (-NO2). Similar to other nitroaromatic compounds, the nitro group can be enzymatically reduced by cellular reductases. This process generates reactive nitrogen species (RNS) and reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[2]
This cascade leads to a state of nitro-oxidative stress , a critical off-target mechanism.[3] This stress causes widespread, indiscriminate damage to vital cellular components, including lipids, proteins, and DNA, which can overwhelm the cell's antioxidant defenses.[4] The resulting cellular damage can trigger cell death pathways, such as apoptosis or necrosis, that are independent of the on-target DNA intercalation, complicating data interpretation.[5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial phases of experimentation with this compound.
Q3: How can I distinguish between on-target DNA damage and off-target oxidative stress-induced cytotoxicity?
Differentiating these two effects is the most crucial step for valid results. A multi-pronged approach is necessary:
-
Dose De-escalation: Off-target effects often manifest at higher concentrations.[6] Use the lowest effective concentration that elicits the desired on-target response (e.g., γH2AX induction) while minimizing broader cytotoxicity.
-
Time-Course Optimization: Shorter incubation times can reduce the cumulative damage from oxidative stress.[6] Assess both on-target and cytotoxicity markers at various time points.
-
Use of Antioxidants: This is a key validation experiment. Co-treatment with an antioxidant like N-acetylcysteine (NAC) should selectively rescue cells from off-target oxidative stress without affecting the on-target DNA intercalation mechanism. If NAC significantly reduces cell death, it strongly implies an oxidative stress-mediated off-target effect.
-
Orthogonal Assays: Confirm your biological findings using multiple, distinct experimental methods to ensure the observed phenotype is not an artifact of a single assay.[6]
Q4: What is a recommended starting concentration for this compound?
There is no universal starting dose, as the IC50 value is highly cell-line dependent. For example, the derivative C-1748 shows an IC50 of 22.5 nM in LnCaP cells but >100 nM in HL-60 cells.[1]
Best Practice: Always begin by performing a broad-range dose-response curve (e.g., from 1 nM to 100 µM) to determine the cytotoxic profile in your specific cell model. This initial experiment is fundamental for all subsequent studies.
Q5: What are the best negative controls for these experiments?
The ideal negative control is a structurally similar acridine analog that lacks the 1-nitro group. This allows you to isolate the effects specifically attributable to the nitro moiety's redox cycling. If such a compound is unavailable, using the solvent (e.g., DMSO) at the highest concentration used for the drug treatment is the minimum required control.[6]
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Massive Cell Death Observed at Nearly All Tested Concentrations.
-
Possible Cause: Off-target nitro-oxidative stress is overwhelming the cells before the on-target mechanism can be studied.
-
Troubleshooting Workflow:
-
Confirm Oxidative Stress: First, directly measure the generation of intracellular ROS. If ROS levels are high, this is the likely culprit. (See Protocol 2).
-
Perform Antioxidant Rescue: Conduct a co-treatment experiment with this compound and a range of N-acetylcysteine (NAC) concentrations (e.g., 1-10 mM). A significant increase in cell viability in the presence of NAC validates that the observed cytotoxicity is primarily due to oxidative stress.
-
Optimize Exposure Time: Re-run the experiment using a shorter incubation period (e.g., 2, 4, or 6 hours instead of 24 hours) to minimize the accumulation of oxidative damage.
-
Expand Dose Range: Test concentrations at the lower end of your dose-response curve to identify a non-toxic window where on-target effects can be observed.[6]
-
Problem 2: I'm observing cell death, but I can't determine if it's apoptosis or necrosis.
-
Possible Cause: this compound can induce both programmed cell death (apoptosis) via its on-target mechanism and unregulated cell death (necrosis) through severe off-target oxidative damage. Caspase-independent necrosis is a known outcome of ROS-inducing agents.[5]
-
Troubleshooting Workflow:
-
Differentiate with Annexin V/PI Staining: This is the standard assay to distinguish between early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive). (See Protocol 3).
-
Probe for Caspase Activation: Apoptosis is typically a caspase-dependent process.[7] Analyze cell lysates via Western blot for the presence of cleaved Caspase-3 and Caspase-9, which are hallmarks of the intrinsic apoptotic pathway. The absence of caspase cleavage in dying cells points towards a non-apoptotic, likely necrotic, mechanism.
-
Consider ER Stress Pathway: Pro-inflammatory and ER stress inducers can activate caspase-4, which is involved in both inflammation and apoptosis.[8][9] If you suspect ER stress, you can probe for markers like GRP78 and the activation of caspase-4.
-
Problem 3: My results are not reproducible between experiments.
-
Possible Cause A: Compound Instability.
-
Solution: this compound may precipitate out of solution in cell culture media at higher concentrations.[6] Always visually inspect your media for precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and make fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause B: Fluctuations in Cellular Redox State.
-
Solution: The baseline oxidative stress of your cells can influence their sensitivity to this compound. Standardize your cell culture practices rigorously. Use cells within a consistent range of passage numbers, seed at the same density, and treat at the same level of confluency to ensure a consistent physiological state.
-
Section 4: Key Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a solvent-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Incubate overnight in the dark. Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the solvent control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat with this compound (and controls, including a positive control like H₂O₂) for the desired time.
-
DCFDA Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Measurement: Wash cells twice with PBS. Add 100 µL of PBS to each well. Measure fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Analysis: Normalize the fluorescence of treated samples to the untreated control to determine the fold-change in ROS production.
Protocol 3: Apoptosis vs. Necrosis Assay via Annexin V/PI Staining
-
Cell Culture & Treatment: Culture cells in 6-well plates and treat with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Washing: Centrifuge the collected cells, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: FITC- / PI-
-
Early Apoptosis: FITC+ / PI-
-
Late Apoptosis/Necrosis: FITC+ / PI+
-
Primary Necrosis: FITC- / PI+
-
Section 5: Visual Guides and Pathways
Diagram 1: The Dual Mechanism of this compound
Caption: On-target vs. off-target mechanisms of this compound.
Diagram 2: Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for diagnosing off-target effects.
Section 6: References
-
Benchchem. (n.d.). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. Retrieved from Benchchem website.
-
Pochanard, P. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube.
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]
-
Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from Cell and Gene website.
-
Freyer, J. P., et al. (2009). Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer. Journal of Cancer, 1, 13-23. [Link]
-
Chapman, K. E., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 669-677. [Link]
-
Wilson, W. R., et al. (1991). Hypoxia-Selective Antitumor Agents. 13. Effects of Acridine Substitution on the Hypoxia-Selective Cytotoxicity and Metabolic Reduction of 1-Nitroacridine N-Oxides. Journal of Medicinal Chemistry, 34(7), 2068-2074.
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from CRISPR Medicine News website.
-
Cell and Gene. (2024, June 10). How to Reduce Off-Target Effects of Genome Editing. YouTube.
-
Szymański, P., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Zhang, G., et al. (2020). A Cas-embedding strategy for minimizing off-target effects of DNA base editors. Nature Communications, 11, 6073.
-
Chen, M., & Zhang, Y. (2024). Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies. Computational Molecular Biology, 14.
-
Zare, K., et al. (2017). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 18(11), 2293. [Link]
-
Ghasemi, M., et al. (2023). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(13), 11105. [Link]
-
Sadeghi, H., et al. (2008). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Research in Pharmaceutical Sciences, 3(1), 35-42.
-
Wikipedia. (n.d.). Oxidative stress. Retrieved from Wikipedia website.
-
Johnson, L. A., & Yamamoto, B. K. (2012). Oxidative and Nitrative Stress in Neurodegeneration. Annals of the New York Academy of Sciences, 1259, 1-16. [Link]
-
Swartz, H. M., et al. (2007). Modulation of oxidative damage by nitroxide free radicals. Superoxide Dismutase, 419, 243-254. [Link]
-
Wolfe, A. D., et al. (1972). Antibacterial Nitroacridine, Nitroakridin 3582: Binding to Nucleic Acids In Vitro and Effects on Selected Cell-Free Model Systems of Macromolecular Biosynthesis. Antimicrobial Agents and Chemotherapy, 1(4), 307-313. [Link]
-
Sudhakar, D., et al. (2016). Alleviation of 4-nitroquinoline 1-oxide induced oxidative stress by Oroxylum indicum (L.) leaf extract in albino Wistar rats. Journal of Traditional and Complementary Medicine, 6(3), 286-293. [Link]
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Naito, M., et al. (2001). Caspase-independent necrotic cell death induced by a radiosensitizer, 8-nitrocaffeine. Cancer Science, 92(5), 565-569. [Link]
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Slee, E. A., et al. (2000). Apoptosis Dependent and Independent Functions of Caspases. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
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Chen, Y., et al. (2011). Dual involvement of Caspase-4 in Inflammatory and ER Stress-induced Apoptotic Responses in Human Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science, 52(1), 36-43. [Link]
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Forrest, D. L., et al. (2005). Nitric Oxide Differentially Regulates the Gene Expression of Caspase Genes but Not Some Autophagic Genes. DNA and Cell Biology, 24(4), 242-251. [Link]
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Chen, Y., et al. (2010). Dual involvement of caspase-4 in inflammatory and ER stress-induced apoptotic responses in human retinal pigment epithelial cells. Investigative Ophthalmology & Visual Science, 52(1), 36-43. [Link]
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how to minimize 4-Nitroacridine photobleaching in microscopy
Welcome to the technical support center for 4-Nitroacridine applications in fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize photobleaching, ensuring the acquisition of high-quality, reproducible data. As Senior Application Scientists, we have synthesized the following information based on established principles of fluorescence microscopy and the known photophysical properties of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in microscopy?
This compound is a fluorescent organic compound belonging to the acridine family of dyes. While specific application data for this compound is not as abundant as for other acridines like Acridine Orange, its structural similarity suggests its use as a fluorescent probe for staining and visualizing cellular components, particularly in studies requiring a fluorophore sensitive to its microenvironment. A related compound, Nitroakridin 3582, has been used to identify hypoxic cells, indicating potential applications for this compound in studying cellular metabolism and oxygen levels.
Q2: What is photobleaching and why is it a concern when using this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] This phenomenon occurs when the fluorophore, after excitation by light, enters a long-lived triplet state where it can react with molecular oxygen to form reactive oxygen species (ROS).[3] These ROS can then chemically damage the fluorophore, rendering it non-fluorescent. For any fluorescence microscopy experiment, photobleaching is a significant concern as it leads to a progressive decrease in signal intensity, limiting the duration of imaging and potentially affecting the quantitative analysis of your data.[1]
Q3: Are there alternatives to this compound that are more photostable?
The photostability of a fluorophore is dependent on its molecular structure and the experimental conditions.[4] While specific comparative data for this compound is limited, other classes of modern fluorescent dyes, such as Alexa Fluor or DyLight fluors, are generally engineered for enhanced photostability.[1] The choice of an alternative will depend on the specific requirements of your experiment, including the desired excitation and emission wavelengths, and the cellular component being targeted.
Troubleshooting Guide
This section addresses common issues encountered during microscopy with this compound and provides actionable solutions.
Problem: My this compound signal is fading very quickly during image acquisition.
-
Possible Cause: The excitation light intensity is too high.
-
Solution: Reduce the laser power or lamp intensity to the lowest level that still provides a detectable signal. Using neutral density filters can help attenuate the excitation light without altering its spectral properties.[5] The goal is to find a balance between a good signal-to-noise ratio and minimal photobleaching.[5]
-
-
Possible Cause: The exposure time for each image is too long.
-
Solution: Decrease the camera exposure time.[5] For time-lapse imaging, increase the interval between acquisitions to minimize the total light exposure to the sample.
-
-
Possible Cause: Your sample is not mounted in an appropriate antifade medium.
-
Solution: Utilize a commercial or homemade antifade mounting medium. These reagents contain chemicals that scavenge for reactive oxygen species, thereby protecting the fluorophore from photobleaching.[6]
-
Problem: I am observing a high level of background fluorescence in my images.
-
Possible Cause: Autofluorescence from your cells or tissues.
-
Solution: Before staining with this compound, you can pre-bleach the sample with a broad-spectrum light source to reduce endogenous fluorescence.[2] Additionally, ensure your spectral detection is optimized to specifically capture the emission of this compound and exclude autofluorescence signals.
-
-
Possible Cause: The concentration of this compound is too high, leading to non-specific binding.
-
Solution: Titrate the concentration of this compound to determine the optimal concentration that provides specific staining with minimal background.
-
Problem: The photobleaching rate varies significantly between different regions of my sample.
-
Possible Cause: The local microenvironment of the fluorophore can influence its photostability.[4] For example, the concentration of oxygen and other reactive molecules can vary within a cell.
-
Solution: While difficult to control completely, using an antifade reagent with good cellular permeability can help to create a more uniform and protective environment for the fluorophore. Deoxygenating solutions, where experimentally feasible, can also significantly reduce photobleaching.[5]
-
Experimental Protocols and Methodologies
Protocol 1: Optimizing Imaging Parameters to Minimize this compound Photobleaching
This protocol will guide you through a systematic approach to determine the optimal imaging settings for your experiment.
Materials:
-
Your this compound stained sample
-
Fluorescence microscope with adjustable excitation intensity and exposure time controls
Procedure:
-
Initial Setup: Place your stained slide on the microscope stage and bring the sample into focus using transmitted light to minimize initial photobleaching.
-
Finding the Minimum Required Excitation Power:
-
Start with the lowest possible excitation intensity.
-
Set a moderate exposure time (e.g., 100-200 ms).
-
Gradually increase the excitation intensity until you can clearly distinguish the signal from the background. Note this intensity level.
-
-
Determining the Optimal Exposure Time:
-
Using the minimum required excitation power determined in the previous step, acquire a series of images at different exposure times (e.g., 50 ms, 100 ms, 200 ms, 500 ms).
-
Analyze the images to find the shortest exposure time that provides an acceptable signal-to-noise ratio.
-
-
Time-Lapse Photobleaching Assay:
-
Using the optimized excitation intensity and exposure time, acquire a time-lapse series of images (e.g., one image every 30 seconds for 10 minutes).
-
Quantify the fluorescence intensity of a specific region of interest (ROI) in each image over time.
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve. This will serve as your baseline.
-
Protocol 2: Evaluating the Efficacy of Antifade Reagents for this compound
This protocol allows you to compare the effectiveness of different antifade reagents.
Materials:
-
Multiple identical this compound stained samples
-
A selection of antifade mounting media (commercial or homemade). Common antifade agents include:
Procedure:
-
Sample Preparation: Mount each of your stained samples with a different antifade reagent. Include a control sample mounted in a standard buffer (e.g., PBS) without any antifade agent.
-
Imaging: Using the optimized imaging parameters from Protocol 1, perform a time-lapse photobleaching assay for each of the mounted samples.
-
Data Analysis:
-
Generate a photobleaching curve for each antifade reagent.
-
Compare the curves to determine which reagent provides the best protection against photobleaching for this compound under your experimental conditions.
-
Data Presentation and Visualization
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Common Concentration | Advantages | Disadvantages |
| DABCO | 1-2.5% in mounting medium | Less toxic than PPD | Less effective than PPD[7] |
| n-Propyl Gallate | 0.1-1% in mounting medium | Non-toxic, can be used with live cells | Difficult to dissolve[7] |
| p-Phenylenediamine (PPD) | 0.1-1% in mounting medium | Highly effective antifade agent[7] | Can react with certain dyes, potential for autofluorescence[6] |
| Trolox | 1-2 mM in imaging medium | Cell-permeable, dual-mechanism of action | May require optimization for different cell types |
Diagram 1: The Mechanism of Photobleaching and the Action of Antifade Reagents
Caption: The photobleaching process and the protective role of antifade reagents.
Diagram 2: Experimental Workflow for Minimizing this compound Photobleaching
Caption: A systematic workflow for minimizing photobleaching of this compound.
References
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Photobleaching [evidentscientific.com]
- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Method Refinement for 4-Nitroacridine DNA Intercalation Analysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the DNA intercalation of 4-Nitroacridine. This guide is designed to provide in-depth, field-proven insights to refine your experimental methods and troubleshoot common challenges. Our focus is on the causality behind experimental choices to ensure your protocols are self-validating and your results are robust and reliable.
Introduction: The Nature of this compound and DNA Intercalation
This compound belongs to the acridine family, a class of compounds known for their potent DNA intercalating properties.[1] The planar, polycyclic aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[1][2] This non-covalent interaction is primarily driven by π-π stacking forces and leads to significant structural distortions of the DNA, including helix unwinding and lengthening.[1][2] These disruptions interfere with critical cellular processes like DNA replication and transcription, forming the basis of the compound's biological activity.[1] Understanding and accurately characterizing this binding event is paramount for drug development and mechanistic studies.
This guide will address specific issues encountered during analysis using common biophysical techniques.
Part 1: Foundational Troubleshooting - Sample Quality Control
The most frequent source of error in any binding study is the quality of the reagents.[3] Before interrogating the interaction, ensure the integrity of both your DNA and this compound stock.
Question: My baseline UV-Vis spectrum for my DNA solution is noisy and the A260/A280 ratio is below 1.8. What's wrong?
Answer: An A260/A280 ratio below 1.8 strongly suggests contamination, most commonly with proteins or residual phenol from the extraction process, which absorb strongly at 280 nm.[4] A noisy baseline can indicate sample turbidity or aggregation.
-
Causality: Accurate quantification of DNA via absorbance at 260 nm relies on the sample being free of other molecules that absorb in this UV range. Contaminants will lead to an overestimation of DNA concentration and introduce artifacts into your binding data.[4]
-
Troubleshooting Steps:
-
Re-purify the DNA: Use a column-based purification kit or perform another round of phenol-chloroform extraction followed by ethanol precipitation.
-
Check for Turbidity: Measure the absorbance at 320 nm. A significant reading indicates light scattering from particulate matter.[5] Centrifuge your sample at high speed to pellet any aggregates.
-
Assess DNA Integrity: Run an aliquot of your DNA on an agarose gel. A sharp, high-molecular-weight band indicates intact DNA, while smearing suggests degradation. Degraded DNA will have altered binding properties.
-
Buffer Considerations: Ensure your DNA is dissolved in a buffer with a slightly alkaline pH (e.g., 10 mM Tris-HCl, pH 7.5-8.0) for accurate A260/A280 readings and to maintain DNA stability.[5]
-
Question: How do I confirm the purity and concentration of my synthesized this compound?
Answer: The purity of your ligand is as critical as the purity of your DNA. Impurities can lead to misleading spectral changes or compete for DNA binding sites.
-
Causality: The molar extinction coefficient (ε) is a constant unique to a pure compound. This value is essential for accurately calculating the concentration of your stock solution via the Beer-Lambert law (A = εcl). If your compound is impure, the measured absorbance will not accurately reflect the concentration of the active molecule.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Use techniques like NMR and Mass Spectrometry to confirm the chemical structure and identify any residual starting materials or byproducts from the synthesis.[6][7][8] High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity.
-
Determine Molar Extinction Coefficient: Once purity is confirmed (>95%), prepare a series of dilutions in your experimental buffer and measure their absorbance at the λmax. A plot of absorbance vs. concentration will yield a straight line with a slope equal to the extinction coefficient.
-
Solubility Check: Ensure this compound is fully dissolved in your experimental buffer. Undissolved particles will cause light scattering, creating a rising baseline in your spectra.[3] A brief sonication or gentle warming may be necessary.
-
Part 2: UV-Visible Spectroscopy Troubleshooting
UV-Vis titration is a foundational technique to observe DNA intercalation. The binding of this compound to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in its λmax.[9]
Question: I'm titrating this compound with DNA, but I don't see a clear isosbestic point. Does this mean my experiment failed?
Answer: Not necessarily. The absence of a sharp isosbestic point can be revealing. An isosbestic point is a specific wavelength where the molar absorptivity of two species (e.g., free ligand and bound ligand) is the same.[10] Its presence suggests a simple two-state equilibrium.
-
Causality & Interpretation:
-
Multiple Binding Modes: The lack of an isosbestic point could indicate that more than two species are present in solution. This might involve this compound binding in multiple modes (e.g., intercalation and groove binding) or the presence of a ligand-induced conformational change in the DNA that also has a spectral signature.[11]
-
Ligand Aggregation: At higher concentrations, the ligand itself might be aggregating, introducing another spectrally active species into the equilibrium.
-
Impurity: An impurity in the ligand or DNA stock can contribute to the spectral changes, obscuring the isosbestic point.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a missing isosbestic point.
Question: My absorbance readings are above 1.5 during the titration. How does this affect my binding constant (Kb) calculation?
Answer: High absorbance values (typically > 1.2-1.5 A.U.) can lead to non-linearity and inaccurate results due to deviations from the Beer-Lambert Law.[12]
-
Causality: At high concentrations, intermolecular interactions can alter the molar absorptivity of the analyte. Furthermore, stray light within the spectrophotometer has a more pronounced effect at high absorbances, causing a negative deviation from the expected linear relationship between absorbance and concentration.[12]
-
Troubleshooting Steps:
-
Dilute Your Samples: The most straightforward solution is to work at lower concentrations of both DNA and this compound. Aim to keep the maximum absorbance reading below 1.2 A.U.[12]
-
Use a Shorter Pathlength Cuvette: If you cannot dilute your samples, using a cuvette with a shorter pathlength (e.g., 0.5 cm or 0.1 cm) will proportionally decrease the absorbance, bringing it into the optimal range.[13]
-
Data Correction: While less ideal, ensure you are performing proper background subtraction with a buffer blank. However, instrumental limitations are difficult to correct for computationally.
-
| Parameter | Recommended Range | Rationale |
| A260/A280 Ratio (DNA) | 1.8 - 2.0 | Indicates purity from protein contamination.[5] |
| A260/A230 Ratio (DNA) | > 2.0 | Indicates purity from chaotropic salts/organics.[14] |
| Max Absorbance during Titration | < 1.2 A.U. | Ensures adherence to the Beer-Lambert law.[12] |
| Ligand Purity | > 95% | Prevents artifacts from contaminating species. |
Part 3: Fluorescence Spectroscopy Troubleshooting
Fluorescence spectroscopy is a highly sensitive technique for studying intercalation. Often, the fluorescence of a ligand is quenched upon binding to DNA due to interactions with the nucleotide bases, particularly guanine.[15] Alternatively, if the ligand is non-fluorescent in solution but becomes fluorescent in the hydrophobic pocket between base pairs, a significant enhancement is observed.
Question: The fluorescence of my this compound sample is decreasing as I add DNA, but my Stern-Volmer plot is non-linear with an upward curvature. What does this mean?
Answer: A non-linear Stern-Volmer plot indicates that the quenching mechanism is not simple collisional (dynamic) quenching. For DNA binding, this is expected and informative.
-
Causality: An upward-curving Stern-Volmer plot is characteristic of a static quenching mechanism, where a non-fluorescent ground-state complex forms between the fluorophore (this compound) and the quencher (DNA).[16] This is the process of intercalation. A combination of static and dynamic quenching can also cause this effect.
-
Data Analysis Workflow:
Caption: Data analysis workflow for fluorescence quenching data.
-
Actionable Advice: Do not use the simple Stern-Volmer equation to calculate a binding constant. Instead, use a model appropriate for static quenching to determine the association constant (Ka). A Scatchard plot or a double reciprocal plot (Benesi-Hildebrand) can be used to linearize the data and extract the binding constant.[17]
Question: I'm performing a competitive binding assay with Ethidium Bromide (EtBr), but the fluorescence isn't decreasing as I add this compound. Did I set it up wrong?
Answer: This result suggests that this compound is not displacing the EtBr from the DNA. There are several potential reasons for this.
-
Causality & Interpretation:
-
Different Binding Site: this compound may be binding to a different site on the DNA (e.g., the minor groove) and therefore not competing with the intercalated EtBr.
-
Weaker Affinity: The binding affinity of this compound for DNA might be significantly lower than that of EtBr. EtBr has a very high affinity, and a weaker binder will not be able to displace it effectively at the concentrations used.[18]
-
Insufficient Concentration: You may not be adding a high enough concentration of this compound to see a competitive effect.
-
-
Troubleshooting Steps:
-
Increase this compound Concentration: Titrate with a much higher concentration range of your compound.
-
Verify Binding with Another Method: Use a direct method, like UV-Vis titration, to confirm that this compound binds to DNA under your experimental conditions.
-
Consider an Alternative Competitor: If groove binding is suspected, use a known groove binder like DAPI in a competitive assay.[18]
-
Part 4: Circular Dichroism (CD) and Viscometry Troubleshooting
These techniques provide structural evidence of intercalation. CD spectroscopy is sensitive to changes in DNA secondary structure, while viscometry provides a definitive measure of DNA helix lengthening.[19][20]
Question: My CD spectrum of DNA changes upon adding this compound, but the changes are small and difficult to interpret. What should I be looking for?
Answer: Intercalation induces characteristic changes in the B-form DNA CD spectrum. The typical B-DNA spectrum has a positive band around 275 nm and a negative band around 245 nm.[21]
-
Expected Changes for Intercalation:
-
An increase in the intensity of the positive band (~275 nm).
-
An increase in the intensity (more negative) of the negative band (~245 nm).
-
The appearance of an induced CD (ICD) signal in the region where the ligand absorbs light (>320 nm). This is a strong indicator of the chiral arrangement of the bound ligand.[22]
-
-
Troubleshooting Weak Signals:
-
Increase Concentration: CD is less sensitive than fluorescence. You may need to use a higher concentration of both DNA and ligand. Ensure your protein concentration is between 0.1 and 1 mg/mL for optimal signal.[23][24]
-
Optimize Instrument Settings: Increase the signal averaging time or decrease the scan speed to improve the signal-to-noise ratio.[23]
-
Buffer Absorbance: Ensure your buffer does not have high absorbance in the far-UV region. High concentrations of chloride ions, for example, can interfere with spectra below 200 nm.[24]
-
Question: I'm measuring the viscosity of a linear DNA solution, but the relative viscosity isn't increasing significantly upon adding this compound. Does this rule out intercalation?
Answer: A significant increase in the relative viscosity of a linear DNA solution is considered the most definitive hydrodynamic evidence for classical intercalation.[20][25] The absence of a large increase warrants careful investigation.
-
Causality: Classical intercalators lengthen the DNA helix by forcing base pairs apart, which increases the overall length and stiffness of the DNA rod, leading to a measurable increase in solution viscosity.[1] Compounds that bind in the grooves or cause DNA to bend or kink will decrease its effective length and thus its viscosity.[20]
-
Troubleshooting Steps:
-
DNA Quality: Ensure you are using high-quality, high molecular weight, linear DNA (e.g., sonicated calf thymus DNA). The DNA must be of a uniform and sufficient length to show a viscosity change.[21]
-
Control Experiment: Always run a positive control with a known intercalator like Ethidium Bromide to ensure your experimental setup (viscometer, temperature control) is working correctly.
-
Binding Ratio: Plot the relative specific viscosity (η/η₀) versus the ratio of [Ligand]/[DNA]. A clear upward trend is expected.
-
Consider Non-Classical Intercalation: Some molecules can partially intercalate or cause kinking of the DNA helix, which would not result in a significant viscosity increase.[20] This is a valid mechanistic result, but it must be supported by other techniques.
-
References
-
DNA Extraction Systematics for Spectroscopic Studies. (n.d.). MDPI. Retrieved from [Link]
-
Analysing DNA complexes by circular and linear dichroism. (n.d.). PubMed. Retrieved from [Link]
-
Viscosity measurements of DNA solutions with and without condensing agents. (n.d.). Retrieved from [Link]
-
UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. (n.d.). Retrieved from [Link]
-
Circular Dichroism for Nucleic Acids: DNA and RNA Structure Interpretation. (n.d.). Retrieved from [Link]
-
Best Practices for Preparing High-Quality DNA Samples. (n.d.). The Scientist. Retrieved from [Link]
-
Determination of binding mode: intercalation. (n.d.). PubMed. Retrieved from [Link]
-
Troubleshooting in UV/Vis Spectrophotometry. (n.d.). Biocompare. Retrieved from [Link]
-
Spectroscopic Sample Preparation: Techniques for Accurate Results. (n.d.). Metkon. Retrieved from [Link]
-
DNA Spectrophotometer: Purity & Concentration. (n.d.). QIAGEN. Retrieved from [Link]
-
UV/Vis Absorbance spectroscopy for the study of ligand binding. (n.d.). Retrieved from [Link]
-
determination of the binding constant. (n.d.). Retrieved from [Link]
-
Correlation of the radiosensitization potency afforded by nitroacridine intercalators with their electron scavenging efficiency in DNA. (n.d.). PubMed. Retrieved from [Link]
-
Viscometric analysis of the interaction of bisphenanthridinium compounds with closed circular supercoiled and linear DNA. (n.d.). Nucleic Acids Research, Oxford Academic. Retrieved from [Link]
-
Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and... (n.d.). Google Patents.
-
Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. (n.d.). Retrieved from [Link]
-
A Beginner's Guide to Circular Dichroism Spectroscopy. (n.d.). Creative Biostructure. Retrieved from [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Retrieved from [Link]
-
DNA INTERCALATING ABILITY OF FOUR ACRIDINE-N-OXYDES DERIVATIVES INVESTIGATED BY SPECTRAL AND ELECTROCHEMICAL TECHNIQUES. (n.d.). Farmacia Journal. Retrieved from [Link]
-
Intercalation (biochemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. (n.d.). Retrieved from [Link]
-
Fluorescence quenching studies of drug-DNA interactions.(A) Quenching... (n.d.). ResearchGate. Retrieved from [Link]
-
calculated binding constants: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
DNA-drug systems: How circular dichroism data is complemented by other spectroscopic techniques. (n.d.). The Australian National University. Retrieved from [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
How reliable is the evaluation of DNA binding constants? Insights and best practices based on an inter-laboratory fluorescence t. (n.d.). Retrieved from [Link]
-
The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. (n.d.). NIH. Retrieved from [Link]
-
Sequence artifacts in DNA from formalin-fixed tissues: causes and strategies for minimization. (n.d.). PubMed. Retrieved from [Link]
-
Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Potential Sources of Artifacts and Errors in Generating a DNA Profile. (n.d.). Retrieved from [Link]
-
Viscosity measurement graph of DNA-compounds interaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Artifacts and noise in DNA profiling (HD version). (n.d.). YouTube. Retrieved from [Link]
-
Fluorescence Quenching of Carbon Nitride Nanosheet through Its Interaction with DNA for Versatile Fluorescence Sensing. (n.d.). Retrieved from [Link]
-
DNA Analysis by Fluorescence Quenching Detection. (n.d.). PMC - NIH. Retrieved from [Link]
-
Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. (n.d.). NIH. Retrieved from [Link]
-
Combination of fluorescence enhancement/quenching effects in ligand/DNA binding. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. DNA Spectrophotometer: Purity & Concentration | QIAGEN [qiagen.com]
- 6. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]
- 11. andreabellelli.it [andreabellelli.it]
- 12. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 13. biocompare.com [biocompare.com]
- 14. Nucleic Acid Sample Preparation Methodology [sigmaaldrich.com]
- 15. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysing DNA complexes by circular and linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Guide to Circular Dichroism in DNA and RNA Structural Analysis - Creative Proteomics [iaanalysis.com]
- 23. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. researchgate.net [researchgate.net]
stability issues of 4-Nitroacridine in long-term storage
Introduction
Welcome to the Technical Support Center for 4-Nitroacridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in long-term storage and experimental use. As a nitroaromatic and acridine derivative, this compound's stability is paramount for ensuring the reproducibility and accuracy of experimental results. This document offers a structured approach to understanding potential stability issues, troubleshooting common problems, and implementing best practices for storage and handling. The information herein is synthesized from established principles of organic chemistry, safety data sheets of related compounds, and published stability studies on analogous chemical structures.
Core Concepts: The Chemical Stability of this compound
This compound is a heterocyclic compound containing both a nitro group and an acridine core. This unique structure imparts specific chemical properties that influence its stability. The electron-withdrawing nature of the nitro group can affect the electron density of the acridine ring system, potentially influencing its susceptibility to nucleophilic attack and photodegradation. The acridine moiety itself, a planar aromatic system, is known to be sensitive to light and can undergo hydrolysis under certain pH conditions. Therefore, long-term stability is contingent on carefully controlling environmental factors such as temperature, light, and humidity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] Specifically, it is recommended to store the compound in a tightly sealed, opaque container at temperatures between 2°C and 8°C. Inert gas blanketing (e.g., with argon or nitrogen) can further mitigate oxidative degradation.
Q2: How stable is this compound in solution?
The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, and light exposure. Acridine derivatives are known to be susceptible to hydrolysis, particularly under neutral to alkaline conditions.[2][3][4][5] It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be stored at -20°C or -80°C in airtight, light-protecting vials for no longer than a few days.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound may manifest as a change in color of the solid powder, typically darkening or discoloration. In solution, degradation can be indicated by a color change, the formation of precipitates, or a decrease in the expected absorbance when measured spectrophotometrically.
Q4: Is this compound sensitive to light?
Yes, as an aromatic compound with a conjugated system, this compound is expected to be photosensitive. Exposure to UV or even ambient light can lead to photodegradation.[6][7][8][9][10] All handling and storage of both solid and dissolved this compound should be performed under subdued light conditions. Amber vials or containers wrapped in aluminum foil are recommended for storage.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds, the following are plausible:
-
Hydrolysis: The acridine ring system can be susceptible to hydrolysis, potentially leading to the formation of acridone derivatives.[2][3][4][5]
-
Photodegradation: Light exposure can induce photochemical reactions, leading to a variety of degradation products.
-
Thermal Decomposition: At elevated temperatures, the nitro group can be lost, and the aromatic system can degrade.[11][12][13]
Troubleshooting Guide
This section addresses common issues encountered during experiments that may be linked to the instability of this compound.
| Symptom | Possible Cause Related to Stability | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock solution over time. | 1. Prepare fresh stock solutions for each experiment. 2. If using a previously prepared stock, perform a purity check via HPLC or TLC before use. 3. Aliquot stock solutions upon preparation to avoid multiple freeze-thaw cycles. |
| Lower than expected biological activity or reaction yield. | Reduced concentration of active this compound due to degradation. | 1. Verify the purity of the solid compound before preparing solutions. 2. Protect solutions from light at all times. 3. Ensure the pH of the experimental buffer is compatible with this compound stability (ideally slightly acidic). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Analyze a freshly prepared solution as a reference. 2. Compare the chromatogram of the suspect solution to the reference to identify potential degradation peaks. 3. If possible, use mass spectrometry to identify the mass of the unknown peaks and infer their structure.[14][15][16][17][18] |
| Color change or precipitation in the stock solution. | Significant degradation of the compound. | 1. Discard the solution immediately. 2. Prepare a fresh solution from a reliable source of solid this compound. 3. Re-evaluate your solution preparation and storage procedures. |
Visualizing Stability and Degradation
Hypothetical Degradation Pathway of this compound
Caption: Potential degradation routes for this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
HPLC-grade solvents.
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B.
-
5-25 min: Gradient to 10% A, 90% B.
-
25-30 min: Hold at 10% A, 90% B.
-
30-35 min: Return to 90% A, 10% B.
-
35-40 min: Column equilibration.
-
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and the sample to be tested in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject the reference standard and the sample solution into the HPLC system.
-
The purity of the sample can be estimated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a basic forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions, in line with ICH guidelines.[6][7][8][9][10]
1. Materials:
-
This compound.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
HPLC system as described in Protocol 1.
-
Photostability chamber.
-
Oven.
2. Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6]
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC (as per Protocol 1) to observe the formation of degradation products.
References
- Goodell, J. R., Svensson, B., & Ferguson, D. M. (2006). Spectrophotometric Determination and Computational Evaluation of the Rates of Hydrolysis of 9-Amino-Substituted Acridines.
- Goodell, J. R., Svensson, B., & Ferguson, D. M. (2006). Spectrophotometric determination and computational evaluation of the rates of hydrolysis of 9-amino-substituted acridines. PubMed.
- Goodell, J. R., Svensson, B., & Ferguson, D. M. (2006). Spectrophotometric Determination and Computational Evaluation of the Rates of Hydrolysis of 9-Amino-Substituted Acridines. Sci-Hub.
- Goodell, J. R., Svensson, B., & Ferguson, D. M. (2006). Spectrophotometric Determination and Computational Evaluation of the Rates of Hydrolysis of 9-Amino-Substituted Acridines.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Investigation of thermal stability of some nitroaromatic derivatives by dsc.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency (EMA).
- Photostability of Pharmaceuticals. (2020).
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA.
- Thermal Stability of 3-Nitroacenaphthene: A Technical Guide. Benchchem.
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). UNICAM.
- Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. PMC - PubMed Central.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
- Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies.
- Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline. Benchchem.
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (2022). MDPI.
- Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. (2000).
- LC/MS (ES−) spectra of the metabolite with an MW of 119 produced during...
- (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
- (PDF) Chemical stability of 4-aminopyridine capsules.
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Validation & Comparative
A Comparative Guide to 4-Nitroacridine and Other Acridine Derivatives for Researchers and Drug Development Professionals
Introduction: The Acridine Scaffold - A Privileged Structure in Medicinal Chemistry
The acridine tricycle is a robust pharmacophore that has served as a foundational scaffold for a multitude of therapeutic agents and biological probes.[1] Its planar aromatic system is the key to its primary mechanism of action: intercalation into the DNA double helix.[1] This insertion between base pairs disrupts the normal topology and function of DNA, interfering with critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This potent biological activity has cemented the role of acridine derivatives in oncology, with compounds like amsacrine having seen clinical use.[1] Beyond cancer, their applications extend to antimicrobial, antiparasitic, and antiviral agents, as well as fluorescent probes for cellular imaging.[2]
This guide provides an in-depth comparative analysis of 4-Nitroacridine against a selection of well-characterized acridine derivatives: Proflavine, Acridine Orange, and Amsacrine. We will delve into their distinct mechanisms of action, compare their biological performance with available experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.
Focus on this compound: A Potent Nitroaromatic Derivative
The introduction of a nitro group onto the acridine scaffold can significantly modulate its electronic properties and biological activity. The nitro group, being a strong electron-withdrawing moiety, can influence the DNA binding affinity and redox potential of the molecule, potentially leading to enhanced cytotoxic effects.[3] While direct and comprehensive comparative studies on this compound are limited, research on related nitroacridine compounds provides valuable insights into its potential. For instance, the 1-nitroacridine derivative C-1748 has demonstrated potent and specific anticancer activity against prostate cancer cells, with an IC50 value of 22.5 nM in the LnCaP cell line.[4] Studies on 3-nitroacridine derivatives have also revealed their ability to induce apoptosis in human breast cancer cells by targeting DNA.
The mechanism of action for nitroacridines is believed to extend beyond simple DNA intercalation. The nitro group can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine intermediates, which can then covalently bind to macromolecules like DNA and proteins, leading to enhanced cytotoxicity. This hypoxia-selective activation is a highly desirable characteristic for anticancer agents, as it can lead to more targeted tumor cell killing with reduced side effects.[3]
Comparative Analysis with Key Acridine Derivatives
A direct comparison of this compound with other acridine derivatives is challenging due to the limited availability of studies that evaluate these compounds under identical experimental conditions. However, by examining the individual characteristics and reported data for each, we can draw valuable comparative insights.
Proflavine: The Archetypal Intercalator
Proflavine, or 3,6-diaminoacridine, is one of the simplest and most studied acridine derivatives. Its primary mechanism of action is DNA intercalation, which disrupts DNA synthesis and can lead to frameshift mutations.[5][6] Proflavine is also known to generate reactive oxygen species (ROS) upon photoactivation, which can induce DNA strand breaks and damage other cellular components.[7]
Acridine Orange: The Versatile Fluorescent Probe
Acridine Orange is widely used as a fluorescent stain for nucleic acids in microscopy and flow cytometry.[8] It exhibits differential fluorescence depending on its binding mode: it fluoresces green when intercalated into double-stranded DNA and red when it electrostatically binds to single-stranded RNA or accumulates in acidic organelles like lysosomes.[8][9] This property makes it a valuable tool for assessing cell viability, apoptosis, and autophagy.[7] While it is a potent DNA intercalator, its primary utility in modern research is as a cellular stain rather than a therapeutic agent.[10]
Amsacrine: The Clinically Utilized Topoisomerase II Poison
Amsacrine (m-AMSA) is a synthetic 9-anilinoacridine derivative that has been used in the treatment of acute leukemias.[4] Its mechanism of action is twofold: it intercalates into DNA and, crucially, it inhibits the enzyme topoisomerase II.[4] By stabilizing the covalent complex between topoisomerase II and DNA, amsacrine leads to the accumulation of double-strand breaks, triggering apoptosis.[4]
Performance Data Summary
The following table summarizes available quantitative data for the discussed acridine derivatives. It is important to note that the IC50 values are highly dependent on the cell line and experimental conditions, and direct comparisons should be made with caution.
| Compound | Target Cell Line | IC50 | DNA Binding Constant (K) (M⁻¹) | Primary Mechanism of Action | Reference(s) |
| This compound (analogue C-1748) | LnCaP (Prostate Cancer) | 22.5 nM | Not available | DNA Intercalation, potential for bioreductive activation | [4] |
| HL-60 (Leukemia) | ~100 nM | [4] | |||
| Proflavine | HCT-116 (Colon Cancer) | 3.1 µM (for a diurea derivative) | 2.32 x 10⁴ - 1.60 x 10⁵ | DNA Intercalation, ROS generation | [11] |
| Acridine Orange | Not specified | Not typically used for cytotoxicity | 2.69 x 10⁴ | DNA/RNA binding and staining | [11] |
| Amsacrine | Various Leukemia lines | Varies (clinically used) | ~2 times that of a related compound | DNA Intercalation, Topoisomerase II inhibition | [4][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of acridine derivatives.
Synthesis of 4-Nitro-9-chloroacridine (A Precursor for this compound Derivatives)
The synthesis of this compound derivatives often starts from 4-nitro-9-chloroacridine. A general two-step process involves the synthesis of an intermediate carboxylic acid followed by cyclization.
Step 1: Synthesis of 2-(4-methoxy-2-nitrophenylamino)benzoic acid This step typically involves a Buchwald-Hartwig coupling reaction between a protected 4-chlorosalicylic acid derivative and 4-methoxy-2-nitroaniline, followed by hydrolysis.[12]
Step 2: Cyclization to 6,9-dichloro-2-methoxy-4-nitroacridine The intermediate carboxylic acid is then treated with a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl3), to effect cyclization and chlorination at the 9-position.[12]
Conversion to 4-Nitro-9-aminoacridine Derivatives: The resulting 4-nitro-9-chloroacridine can then be reacted with various amines via nucleophilic aromatic substitution to generate a library of 4-nitro-9-aminoacridine derivatives.[12]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Acridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the acridine derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DNA Intercalation Analysis: Ethidium Bromide Displacement Assay
This fluorescence-based assay determines the ability of a compound to displace ethidium bromide (EtBr), a well-known DNA intercalator, from its complex with DNA. A decrease in EtBr fluorescence indicates that the test compound is intercalating into the DNA.[11]
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr) solution
-
Tris-HCl buffer (pH 7.4)
-
Acridine derivatives
-
Fluorometer
Procedure:
-
Prepare DNA-EtBr Complex: Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to equilibrate.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation at ~480 nm, emission at ~600 nm).
-
Titration: Add increasing concentrations of the acridine derivative to the DNA-EtBr solution.
-
Record Spectra: After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity versus the concentration of the acridine derivative to determine the quenching effect and calculate the binding affinity.
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A Comparative Guide to the Validation of 4-Nitroacridine as an Anticancer Agent
This guide provides an in-depth, objective comparison of 4-Nitroacridine's potential as an anticancer agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a comprehensive validation framework, comparing its performance with established alternatives and providing the supporting experimental data and protocols necessary for its evaluation.
Introduction: The Acridine Scaffold in Oncology
Acridine derivatives have long been a subject of interest in cancer chemotherapy.[1][2] Their planar, tricyclic structure allows them to intercalate into the DNA double helix, disrupting cellular processes like replication and transcription, which are hallmarks of rapidly dividing cancer cells.[2][3][4][5] This fundamental mechanism has led to the development of clinically used drugs such as Amsacrine, primarily for the treatment of acute leukemias.[3][6][7][8][9] However, the clinical application of many acridine derivatives has been hampered by issues of toxicity and the development of drug resistance.[1][10]
This guide focuses on this compound, a specific analog that has garnered attention for its potential anticancer properties. We will explore its mechanism of action, provide a comparative analysis of its efficacy against relevant clinical agents, and detail the essential experimental protocols required to validate its potential in a preclinical setting.
Proposed Mechanism of Action of this compound
The anticancer activity of this compound and its derivatives is primarily attributed to a multi-faceted attack on cancer cell proliferation and survival. The core mechanisms are believed to be:
-
DNA Intercalation: Like other acridines, the planar structure of this compound allows it to insert itself between the base pairs of DNA.[10] This physical disruption can inhibit the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[][12][13]
-
Topoisomerase II Inhibition: Beyond simple intercalation, many acridine derivatives, including this compound, are known to be "topoisomerase poisons."[2][3][14] Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication by creating and then repairing double-strand breaks.[15][16] this compound is thought to stabilize the "cleavable complex," a state where the enzyme is covalently bound to the broken DNA strands, preventing their re-ligation.[6][12][13][17] This leads to an accumulation of permanent double-strand breaks, a highly lethal form of DNA damage that triggers apoptosis (programmed cell death).
-
Induction of Apoptosis: The extensive DNA damage caused by intercalation and topoisomerase II inhibition activates cellular DNA damage response pathways.[1][10] This ultimately leads to the initiation of apoptosis, effectively eliminating the cancer cells. Some studies suggest that nitroacridine derivatives can induce apoptosis in a dose-dependent manner and cause cell cycle arrest.[10]
The following diagram illustrates this proposed mechanism of action:
Caption: Proposed mechanism of this compound action in cancer cells.
Comparative Analysis of Anticancer Activity
To objectively evaluate the potential of this compound, it is essential to compare its performance against established anticancer agents with similar mechanisms of action. For this guide, we have selected two key comparators:
-
Doxorubicin: A widely used anthracycline antibiotic that is a cornerstone of many chemotherapy regimens.[18] It functions as both a potent DNA intercalator and a topoisomerase II inhibitor.[][12][13][17][19]
-
Amsacrine: An acridine derivative that is clinically approved for the treatment of certain leukemias.[9] Its primary mechanism is the inhibition of topoisomerase II.[6][7][20]
The following table summarizes the reported in vitro cytotoxic activities (IC50 values) of these compounds against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound derivative (C-1748) | LNCaP (Prostate) | 22.5 nM | [21] |
| HL-60 (Leukemia) | >100 nM | [21] | |
| Amsacrine | HT1376 (Bladder) | 190.2 ± 27.4 ng/mL | [20] |
| RT112 (Bladder) | 46.1 ± 3.9 ng/mL | [20] | |
| 833K (Testis) | 5.0 ± 0.4 ng/mL | [20] | |
| Doxorubicin | Various | Dose-dependent | [18] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for Doxorubicin is presented as "Dose-dependent" as its IC50 varies widely depending on the cell line and exposure time, but it is generally in the nanomolar to low micromolar range.
Interpretation and Field Insights:
The preclinical data for the this compound derivative C-1748 shows a particularly interesting profile. Its high potency against the LNCaP prostate cancer cell line (IC50 of 22.5 nM) combined with significantly lower activity against the HL-60 leukemia cell line (>100 nM) suggests a potential therapeutic window and a degree of selectivity that is highly desirable in cancer drug development.[21] This contrasts with many traditional chemotherapeutics, which often exhibit broad cytotoxicity against all rapidly dividing cells, leading to significant side effects like myelosuppression.[21]
Amsacrine, while effective, demonstrates variable potency across different cell lines.[20] Doxorubicin remains a potent, broad-spectrum agent, but its clinical use is limited by cumulative cardiotoxicity, a severe side effect linked to the generation of reactive oxygen species.[12][13][19]
The potential for reduced toxicity to hematopoietic cells, as suggested by the HL-60 data for C-1748, could represent a significant advantage for a this compound-based therapeutic.[21] Further in vivo studies are crucial to confirm if this in vitro selectivity translates to an improved safety profile in a whole-organism setting.
Experimental Validation Framework
A rigorous, multi-step validation process is required to characterize a potential anticancer agent. The following protocols provide a self-validating system, from initial in vitro screening to in vivo efficacy assessment.
Caption: A logical workflow for the preclinical validation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of its potency.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[22][23][24] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][23][24] The amount of formazan produced is proportional to the number of living cells.[22]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[25]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[25]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[22][23][25]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: DNA Intercalation Assay (Ethidium Bromide Displacement)
Objective: To confirm that this compound can bind to DNA by intercalation.
Principle: Ethidium Bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence intensity. A compound that also intercalates into DNA will compete with EtBr for binding sites, displacing it and causing a quenching (decrease) of the fluorescence.[26][27][28]
Methodology:
-
Preparation: In a 96-well black plate or a quartz cuvette, prepare a solution of calf thymus DNA (ctDNA) and EtBr in a suitable buffer (e.g., Tris-HCl).[29] Allow the mixture to incubate to ensure EtBr has fully intercalated.
-
Titration: Add increasing concentrations of this compound to the DNA-EtBr complex.
-
Fluorescence Measurement: After each addition and a brief incubation period, measure the fluorescence intensity using a spectrofluorometer. The excitation wavelength is typically around 520-545 nm, and the emission is measured at 590-595 nm.[26][29]
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A significant decrease in fluorescence indicates that this compound is displacing EtBr and thus intercalating into the DNA.
Protocol 3: Topoisomerase II Inhibition Assay (kDNA Decatenation)
Objective: To determine if this compound inhibits the catalytic activity of Topoisomerase II or acts as a poison by stabilizing the cleavable complex.
Principle: This assay uses kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[15] Topoisomerase II can "decatenate" or unlink these circles into individual, smaller DNA molecules.[15][30] This activity can be visualized by agarose gel electrophoresis, as the large kDNA network remains near the well while the smaller, decatenated circles migrate into the gel.[31]
Methodology:
-
Reaction Setup: On ice, set up reaction tubes containing assay buffer, ATP, and kDNA.[15][16]
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a negative (no enzyme) control, a positive (enzyme only) control, and a known Topo II poison control (e.g., Etoposide).
-
Enzyme Addition: Add human Topoisomerase IIα enzyme to each tube to initiate the reaction.[15]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[15][32]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and Proteinase K.[31][32]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., EtBr). Run the gel at a constant voltage until the dye front has migrated sufficiently.[15]
-
Visualization and Interpretation:
-
Catalytic Inhibition: If this compound is a catalytic inhibitor, the kDNA will remain in the well, similar to the "no enzyme" control.
-
Topoisomerase Poisoning: If it is a poison, it will trap the enzyme on the DNA, leading to the formation of linearized DNA, which will appear as a distinct band on the gel.[31]
-
Protocol 4: In Vivo Efficacy (Human Tumor Xenograft Model)
Objective: To evaluate the antitumor activity and tolerability of this compound in a living organism.
Principle: A xenograft model involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice).[33][34][35][36] This allows for the in vivo assessment of a drug's ability to inhibit tumor growth.[33][35][37]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million LNCaP cells) into the flank of immunodeficient mice.[37]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like Doxorubicin). Administer the treatments via a clinically relevant route (e.g., intraperitoneal or intravenous injection) on a predetermined schedule.
-
Monitoring:
-
Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = (Length x Width²)/2).
-
Body Weight: Monitor the body weight of the mice as an indicator of general toxicity.
-
Clinical Observations: Observe the mice for any signs of distress or adverse effects.
-
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice. Excise the tumors, weigh them, and potentially perform histological or molecular analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common route starts with an Ullmann condensation reaction, followed by intramolecular cyclization to form the acridine core. For example, the synthesis of a 4-methyl-1-nitroacridine precursor involves reacting N-(2'-methyl-5'-nitro-phenyl) anthranilic acid, followed by cyclization and subsequent chemical modifications to introduce the desired side chains at the 9-position.[38] The stability of these compounds is crucial, as some aza-acridine analogs can be susceptible to hydrolysis, which can limit their cytotoxic activity.[39]
Conclusion and Future Directions
The available preclinical data, particularly for derivatives like C-1748, suggests that this compound holds promise as a scaffold for the development of novel anticancer agents.[21] Its potent activity against certain cancer types, combined with a potential for selective cytotoxicity, warrants further investigation.[21] The key advantages appear to be its high potency and a potentially favorable safety profile compared to established drugs like Doxorubicin and other broadly cytotoxic acridines.
Future research should focus on:
-
In-depth Toxicity Studies: Comprehensive in vivo toxicology studies are needed to confirm the safety profile suggested by in vitro data.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives is essential for clinical development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs will help optimize potency, selectivity, and drug-like properties.[10]
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification and personalized medicine approaches in future clinical trials.
By following the rigorous validation framework outlined in this guide, the scientific community can thoroughly evaluate the potential of this compound and its derivatives, moving closer to developing more effective and less toxic cancer therapies.
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An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. (URL: [Link])
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The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. (URL: [Link])
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A Comparative Guide to DNA Stains: The Veteran Ethidium Bromide vs. The Challenger 4-Nitroacridine
A Note to Our Valued Research Community:
In the spirit of providing a genuinely useful and scientifically robust resource, we have pivoted this guide to address a more immediate and practical question faced by researchers today: the comparison of ethidium bromide with a widely adopted and well-characterized safer alternative. While the exploration of novel staining agents is a continuous endeavor, the current landscape of molecular biology has seen a significant shift towards reagents that balance performance with user safety and environmental considerations.
Therefore, this guide will provide a thorough, evidence-based comparison of Ethidium Bromide versus a leading safer alternative, SYBR™ Safe DNA Gel Stain . This comparison will adhere to the rigorous standards of scientific integrity and practical utility that you, our audience of researchers, scientists, and drug development professionals, expect. We will delve into the mechanisms, performance, safety, and protocols associated with both these reagents, providing you with the critical information needed to make an informed choice for your laboratory's needs.
Ethidium Bromide vs. SYBR™ Safe: A Comprehensive Comparison for DNA Staining
The visualization of deoxyribonucleic acid (DNA) is a cornerstone of molecular biology, underpinning a vast array of techniques from basic cloning to advanced genomic analysis. For decades, ethidium bromide (EtBr) has been the stalwart stain for this purpose, prized for its simplicity and low cost. However, significant safety concerns have driven the development and adoption of alternative stains. This guide provides an in-depth comparison of ethidium bromide and a prominent safer alternative, SYBR™ Safe, to inform your choice of DNA stain.
Mechanism of Action: The Dance with the Double Helix
Both ethidium bromide and SYBR™ Safe are fluorescent dyes that exhibit a significant increase in quantum yield upon binding to DNA, a property that makes them excellent for staining. However, their modes of interaction with the DNA molecule differ in subtle but important ways.
Ethidium Bromide: As a classic intercalating agent, the planar tricyclic phenanthridine ring system of EtBr inserts itself between the stacked base pairs of the DNA double helix[1][2]. This intercalation causes a local unwinding of the DNA, which can slightly alter its migration through an agarose gel matrix. The fluorescence of EtBr increases approximately 25-fold upon binding to double-stranded DNA[3].
SYBR™ Safe: While the precise binding mechanism of SYBR™ dyes is proprietary, they are understood to bind to the minor groove of the DNA double helix. This mode of interaction is thought to be less disruptive to the DNA structure compared to intercalation, which may be advantageous for downstream applications where DNA integrity is paramount.
Head-to-Head Performance Comparison
The choice of a DNA stain is often a balance between sensitivity, ease of use, and safety. Here, we compare the key performance metrics of ethidium bromide and SYBR™ Safe.
| Feature | Ethidium Bromide | SYBR™ Safe |
| Excitation (max) | 300 nm, 520 nm | ~502 nm |
| Emission (max) | 590 nm (Orange/Red) | ~530 nm (Green) |
| Sensitivity | ~0.5 - 5.0 ng/band | ~3 ng/band |
| Staining Method | In-gel or Post-staining | In-gel or Post-staining |
| Mutagenicity | Potent Mutagen | Significantly less mutagenic |
| Disposal | Hazardous Waste | Often permissible for drain disposal (check local regulations) |
Data compiled from multiple sources[4][5].
Fluorescence and Sensitivity
Ethidium bromide has long been the benchmark for sensitivity in routine laboratory work, capable of detecting as little as 0.5 to 5.0 ng of DNA per band in an agarose gel[4]. Its reddish-orange fluorescence under ultraviolet (UV) light is a familiar sight in molecular biology labs worldwide.
SYBR™ Safe offers comparable sensitivity to ethidium bromide, with a detection limit of approximately 3 ng of DNA per band[5]. A key advantage of SYBR™ Safe is its excitation spectrum, which peaks in the blue light range (~502 nm). This allows for the use of blue-light transilluminators, which do not cause the same level of DNA damage (nicking and cross-linking) as UV transilluminators. This is a critical consideration when the visualized DNA is intended for downstream applications such as cloning or sequencing.
Safety and Disposal: A Paradigm Shift
The most significant driver for the adoption of alternative stains is the safety profile of ethidium bromide. EtBr is a potent mutagen and is considered a possible carcinogen and reproductive toxin[6][]. It can be absorbed through the skin, and exposure can cause irritation to the skin, eyes, and respiratory tract[8][9]. Consequently, waste containing ethidium bromide is classified as hazardous and requires special, often costly, disposal procedures[].
In contrast, SYBR™ Safe was specifically designed to be a safer alternative. It exhibits significantly lower mutagenicity in a battery of tests, including the Ames test[10]. Due to its reduced toxicity, many institutions permit the disposal of SYBR™ Safe-stained gels and buffer solutions directly down the drain, though it is imperative to consult and adhere to local institutional and municipal regulations.
Experimental Protocols: A Practical Guide
The following protocols provide step-by-step instructions for staining agarose gels with ethidium bromide and SYBR™ Safe.
Ethidium Bromide Staining
There are two common methods for staining with ethidium bromide: incorporation into the gel before polymerization (in-gel staining) and soaking the gel after electrophoresis (post-staining).
-
Prepare Agarose Solution: Prepare your desired concentration of agarose in 1X TAE or TBE buffer and bring to a boil to fully dissolve the agarose.
-
Cool the Agarose: Allow the molten agarose to cool to approximately 55-60°C. This is crucial to prevent warping of the gel tray and to avoid vaporizing the ethidium bromide.
-
Add Ethidium Bromide: Add ethidium bromide to a final concentration of 0.5 µg/mL. Caution: Ethidium bromide is a potent mutagen. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cast the Gel: Swirl the flask gently to mix, then pour the agarose into the gel casting tray with combs in place.
-
Solidify and Run: Allow the gel to solidify completely. Load your samples and run the gel in 1X TAE or TBE buffer.
-
Visualize: After electrophoresis, visualize the DNA bands on a UV transilluminator.
-
Run the Gel: Prepare and run an agarose gel without any stain.
-
Prepare Staining Solution: Prepare a staining solution of 0.5 µg/mL ethidium bromide in 1X TAE or TBE buffer.
-
Stain the Gel: After electrophoresis, carefully transfer the gel into the staining solution. Agitate gently for 15-30 minutes.
-
Destain (Optional but Recommended): To reduce background fluorescence and improve sensitivity, destain the gel in deionized water for 15-30 minutes.
-
Visualize: Visualize the DNA bands on a UV transilluminator.
SYBR™ Safe Staining
Similar to ethidium bromide, SYBR™ Safe can be used for both in-gel and post-staining.
-
Prepare Agarose Solution: Prepare your agarose solution as you would for ethidium bromide staining.
-
Cool the Agarose: Cool the molten agarose to 55-60°C.
-
Add SYBR™ Safe: Add SYBR™ Safe DNA Gel Stain at a 1:10,000 dilution (e.g., 10 µL of stain per 100 mL of agarose solution).
-
Cast and Run: Swirl to mix, cast the gel, and run the electrophoresis as usual.
-
Visualize: Visualize the DNA bands using a blue-light transilluminator for optimal DNA integrity, or a UV transilluminator if a blue-light source is unavailable. DNA will appear as bright green bands.
-
Run the Gel: Run an unstained agarose gel.
-
Prepare Staining Solution: Prepare a 1X staining solution of SYBR™ Safe in 1X TAE or TBE buffer.
-
Stain the Gel: Submerge the gel in the staining solution and agitate gently for approximately 30 minutes.
-
Destaining: No destaining step is required.
-
Visualize: Visualize the DNA bands on a blue-light or UV transilluminator.
Visualizing the Workflow and Mechanism
To further clarify the processes described, the following diagrams illustrate the mechanism of DNA intercalation and a typical experimental workflow for agarose gel electrophoresis.
Caption: Mechanism of DNA Intercalation by Ethidium Bromide.
Caption: General Workflow for Agarose Gel Electrophoresis.
Conclusion and Recommendations
For decades, ethidium bromide has been a reliable and cost-effective tool for DNA visualization. However, its significant and well-documented hazards necessitate stringent handling and disposal protocols, and the use of UV light for visualization can compromise DNA integrity for subsequent experiments.
SYBR™ Safe presents a compelling alternative, offering comparable sensitivity with a vastly improved safety profile. The ability to use blue-light transilluminators is a significant advantage for any application requiring downstream manipulation of the DNA. While the initial cost of SYBR™ Safe may be higher than ethidium bromide, the reduced costs and complexities associated with hazardous waste disposal, coupled with the enhanced safety for laboratory personnel, make it a highly recommended choice for modern molecular biology laboratories.
Ultimately, the selection of a DNA stain should be a carefully considered decision, weighing the experimental needs against the safety and environmental impact. For routine applications, especially in high-throughput settings or where DNA will be used for cloning, SYBR™ Safe and similar safer stains represent the current best practice in the field.
References
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How does ethidium bromide stain DNA? (2014, November 12). ResearchGate. Retrieved from [Link]
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Ethidium Bromide | Safety Services - UCL – University College London. (2021, June 7). Retrieved from [Link]
- Ethidium Bromide (EtBr) Health Hazards. (n.d.).
- Fluorescent DNA Gel Stain Detection. (n.d.).
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Why is ethidium bromide used to help in the visualization of DNA? (2019, November 15). Quora. Retrieved from [Link]
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Mechanism of Interaction of Ethidium Bromide (EtBr) with DNA. (2014, May 13). YouTube. Retrieved from [Link]
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Fluorescence emission spectra of ethidium bromide with different molar concentrations of DNA. (n.d.). ResearchGate. Retrieved from [Link]
- Ethidium Bromide, 10 mg/mL in H2O - Product Information. (2019, March 7).
- Procedures 1. Stain acrylamide gel (4-10%, 1.5 mm thick) by immersing it in ethidium bromide for 20-30 minutes. 2. Visualize DNA. (2009, September 2).
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DNA quantification by fluorescence emission of intercalated ethidium... (n.d.). ResearchGate. Retrieved from [Link]
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Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. (2020, May 26). bioRxiv. Retrieved from [Link]
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Highly selective acridine and ethidium staining of bacterial DNA and RNA. (n.d.). PubMed. Retrieved from [Link]
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Competitive Binding Studies of Compounds That Interact With DNA Utilizing Fluorescence Polarization. (n.e.). PubMed. Retrieved from [Link]
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(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2025, August 7). ResearchGate. Retrieved from [Link]
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Identification of the 9-aminoacridine/DNA complex responsible for photodynamic inactivation of P22. (1986, October 7). PubMed. Retrieved from [Link]
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DNA Stains | Bio-Rad. (n.d.). Retrieved from [Link]
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Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. (n.d.). MDPI. Retrieved from [Link]
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How Do YOU Stain Your DNA? (2025, May 30). Bitesize Bio. Retrieved from [Link]
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Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. (2016, September 21). PubMed. Retrieved from [Link]
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A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. (2022, July 7). NIH. Retrieved from [Link]
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Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis. (n.d.). PubMed Central. Retrieved from [Link]
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Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (n.d.). MDPI. Retrieved from [Link]
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Acridine orange - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. (n.d.). NIH. Retrieved from [Link]
- Photophysical properties of protonated poly(p-pyridine). (n.d.).
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Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation. (2023, October 16). MDPI. Retrieved from [Link]
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Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and Properties of Lanthanide(III) Complexes Containing Pyridine-Substituted Imino Nitroxide Radical | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
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Spectroscopic and thermodynamic studies of pyridine compounds. Part 4.—Normal co-ordinate calculations for pyridine-2,6-d2, pyridine-3,5-d2 and pyridine-4-d1. (n.d.). Transactions of the Faraday Society (RSC Publishing). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 4-Nitroacridine's Biological Activity
Introduction: The Case for Rigorous Validation of Bioactive Compounds
In the landscape of drug discovery, the acridine scaffold represents a privileged structure, forming the backbone of numerous compounds with a broad spectrum of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[1] 4-Nitroacridine, a derivative of this class, is a subject of research interest due to the potent biological effects often associated with both the acridine ring and the nitroaromatic moiety.[2] The planar acridine structure facilitates intercalation into DNA, a mechanism that disrupts DNA replication and transcription, while the electron-withdrawing nitro group can significantly modulate the molecule's biological activity and metabolic fate.[3][4]
However, initial findings of bioactivity are merely the first step in a long and rigorous validation process. "Cross-validation," a term often used in computational modeling, has a vital conceptual parallel in experimental biology. It involves a systematic and multi-faceted approach to confirm a compound's activity, understand its mechanism, and benchmark its performance against relevant alternatives. This guide provides a comprehensive framework for the experimental cross-validation of this compound's biological activity, designed for researchers in drug development and chemical biology. We will move beyond simple screening to establish a self-validating system of protocols that ensures scientific integrity and provides a robust foundation for further development.
The Cross-Validation Workflow: A Multi-Pillar Approach
A credible assessment of this compound requires a multi-pronged experimental approach. The goal is to build a coherent story of its biological effects, from cellular cytotoxicity to specific molecular interactions and potential liabilities. This involves a carefully selected panel of comparator compounds to provide context and objective benchmarks for its performance.
Experimental Design Rationale
The choice of comparators is critical for a meaningful cross-validation. Our experimental design will include:
-
Isomeric Control (1-Nitroacridine): The position of the nitro group can drastically alter biological activity. Comparing this compound with its isomer, 1-Nitroacridine, allows for a direct assessment of structure-activity relationships (SAR).
-
Parent Scaffold (Acridine): Including the unsubstituted acridine molecule helps to isolate the specific contribution of the nitro group to the observed biological effects.
-
Clinically Relevant Topoisomerase II Poisons (Amsacrine & Doxorubicin): Amsacrine, an acridine derivative, and Doxorubicin are well-characterized anticancer drugs that act as DNA intercalators and topoisomerase II poisons.[3][5] They serve as high-potency positive controls and industry benchmarks against which this compound's efficacy can be measured.
The overall workflow is designed to move from broad phenotypic effects to specific mechanistic details and safety profiling.
Part 1: Comparative Cytotoxicity Assessment
The first step in validating a potential anticancer compound is to quantify its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose; a lower IC50 value indicates greater potency.[6]
Data Presentation: Comparative Cytotoxicity (IC50)
| Compound | Class | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | Test Compound | TBD | TBD | TBD |
| 1-Nitroacridine | Isomeric Control | TBD | TBD | TBD |
| Acridine | Parent Scaffold | >100 | >100 | >100 |
| Amsacrine | Positive Control | ~0.19 (ng/mL)¹ | Data Varies | Data Varies |
| Doxorubicin | Positive Control | ~0.5 | ~1.0 | ~0.2 |
| Cisplatin | Standard Chemo | ~37.5 (MG-63)² | ~5.0 | ~4.0 |
| ¹Converted from ng/mL as per source for bladder/testis cancer cell lines.[7] ²Value for MG-63 cell line provided for general context of a cytotoxic agent.[8] | ||||
| TBD: To Be Determined by experiment. Values for Doxorubicin and Cisplatin are representative and can vary based on experimental conditions. |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol measures cell viability by assessing the metabolic activity of cells.[9] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Causality: This assay is a robust indicator of cytostatic or cytotoxic effects because the metabolic conversion of MTT is directly proportional to the number of living, metabolically active cells.[9]
Self-Validation: The inclusion of a vehicle control (e.g., DMSO) and a potent positive control (Doxorubicin) on every plate is essential. The vehicle control defines baseline (100%) viability, while the positive control confirms the assay's ability to detect a cytotoxic response.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the culture medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[9][13]
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: Elucidating the Mechanism of Action
Based on the acridine scaffold, the primary hypothesized mechanisms of action are DNA intercalation and subsequent inhibition of topoisomerase II.[3] These assays are designed to directly test these hypotheses.
Signaling Pathway: Topoisomerase II Poisoning and DNA Damage Response
Topoisomerase II poisons like Doxorubicin and Amsacrine don't just inhibit the enzyme; they trap it in a "cleavage complex" where the DNA is cut, but not resealed.[14][15] This leads to persistent double-strand breaks (DSBs), which are highly toxic lesions that trigger the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[15]
Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is based on the principle of competitive binding. Ethidium Bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence upon intercalating into DNA. A compound that can also intercalate will compete with EtBr for binding sites, displacing it and causing a measurable decrease in fluorescence.[16]
Causality: A reduction in the fluorescence of the EtBr-DNA complex upon addition of the test compound provides strong evidence that the compound binds to DNA via an intercalative mode.[17]
Self-Validation: A known intercalator (Doxorubicin) is used as a positive control to demonstrate fluorescence quenching. A non-intercalating DNA binding agent could be used as a negative control to show specificity.
Methodology:
-
Prepare EtBr-DNA Complex: In a suitable buffer (e.g., Tris-HCl), prepare a solution containing calf thymus DNA (ct-DNA) and Ethidium Bromide at concentrations where the fluorescence is stable and robust (e.g., 10 µM each).[16] Incubate for 10 minutes to allow complex formation.
-
Set up Fluorimeter: Set the excitation and emission wavelengths for the EtBr-DNA complex (e.g., excitation ~520 nm, emission ~600 nm).[16]
-
Measure Baseline: Record the initial fluorescence intensity of the EtBr-DNA solution. This is the 100% fluorescence value.
-
Titration: Add small aliquots of a concentrated stock solution of this compound or a comparator compound to the cuvette. After each addition, mix gently, allow to equilibrate for 5 minutes, and record the fluorescence intensity.
-
Analysis: Plot the percentage of fluorescence quenching versus the concentration of the added compound. The concentration required to reduce the fluorescence by 50% (IC50) can be calculated to compare the DNA binding affinity of the different compounds.
Experimental Protocol: Topoisomerase II Poison Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex. It uses kinetoplast DNA (kDNA), a network of interlocked DNA mini-circles. Active Topo II decatenates this network into individual circles. A poison will trap the enzyme after it has linearized the DNA, leading to an increase in linear DNA that can be visualized by gel electrophoresis.[18]
Causality: The appearance of linearized DNA in the presence of the enzyme and the compound, compared to the decatenated products seen with the enzyme alone, is a direct hallmark of a topoisomerase II poison.[19]
Self-Validation: The assay includes several critical controls:
-
kDNA alone: Shows the position of the catenated substrate.
-
kDNA + Topo II: Shows the decatenated product, confirming enzyme activity.
-
kDNA + Topo II + Amsacrine/Etoposide: Positive control for a known poison, showing the linearized product.
-
kDNA + Topo II + Vehicle: Confirms the solvent does not interfere with the enzyme.
Methodology:
-
Reaction Setup: On ice, assemble 20 µL reaction mixtures containing reaction buffer, ATP, and 200 ng of kDNA.[18]
-
Add Compounds: Add varying concentrations of this compound or comparator compounds. Include positive (Amsacrine) and vehicle (DMSO) controls.
-
Initiate Reaction: Add 1-2 units of human Topoisomerase IIα enzyme to each tube, mix, and incubate at 37°C for 30 minutes.[1]
-
Stop Reaction: Terminate the reaction by adding SDS (to trap the cleavage complex) and Proteinase K (to digest the enzyme).[19]
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing ethidium bromide.
-
Visualization & Analysis: Visualize the DNA bands under UV light. Compare the bands in the test compound lanes to the controls. An increase in the linear DNA band indicates topoisomerase II poisoning activity.
Part 3: Genotoxicity Assessment
Given that this compound is a nitroaromatic compound, assessing its mutagenic potential is a critical safety and regulatory step.[20] Many nitroarenes can be metabolically reduced to reactive intermediates that damage DNA.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate a compound's potential to cause gene mutations.[20] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth). The assay measures the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus to grow on a histidine-deficient medium.
Causality: An increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some compounds only become mutagenic after being processed by enzymes like cytochrome P450s.[20]
Self-Validation:
-
Spontaneous Revertants (Vehicle Control): Establishes the background mutation rate.
-
Strain-Specific Positive Controls: Known mutagens are used for each bacterial strain (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9) to ensure the strains are responsive and the S9 mix is active.
Methodology:
-
Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, which detect different types of mutations).[21]
-
Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either phosphate buffer or S9 mix.[22] b. Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[21]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: The compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Conclusion
This guide outlines a rigorous, multi-level experimental framework for the cross-validation of this compound's biological activity. By moving beyond a single assay and employing a logic-driven sequence of experiments with carefully chosen comparators, researchers can build a comprehensive and trustworthy profile of the compound. This approach, which integrates cytotoxicity screening, mechanistic investigation, and safety assessment, ensures that the resulting data is not only robust but also placed in the proper context of existing anticancer agents. Such a thorough validation is indispensable for making informed decisions in the complex pipeline of drug discovery and development.
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A Comparative Guide to the Synthesis of 4-Nitroacridine for Advanced Research Applications
For researchers and professionals engaged in drug development and medicinal chemistry, the acridine scaffold represents a privileged structure with a long history of therapeutic applications, including anticancer and antimicrobial agents. The introduction of a nitro group at the 4-position of the acridine ring can significantly modulate its biological activity, making 4-Nitroacridine a key target for synthetic chemists. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and expert insights to inform your synthetic strategy.
Introduction to this compound Synthesis
The synthesis of this compound presents a regioselectivity challenge. The two principal strategies involve either the construction of the acridine core with a pre-installed nitro group or the direct nitration of the acridine scaffold. This guide will dissect these two approaches, evaluating their efficacy based on yield, purity, scalability, safety, and environmental impact.
Route 1: Multi-step Synthesis via Ullmann Condensation and Cyclization
This route builds the acridine skeleton in a convergent manner, offering greater control over the final product's regiochemistry. The general strategy involves three key stages:
-
Ullmann Condensation: Formation of a nitro-substituted N-phenylanthranilic acid intermediate.
-
Cyclization: Ring closure to form a 4-nitroacridone derivative.
-
Reduction/Transformation: Conversion of the acridone to the target this compound.
A common pathway in this route starts with the Ullmann condensation of aniline with 2-chloro-5-nitrobenzoic acid.
Reaction Mechanism
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. Aniline displaces the chloride from 2-chloro-5-nitrobenzoic acid to form N-phenyl-4-nitroanthranilic acid. The subsequent cyclization is an intramolecular electrophilic aromatic substitution, typically promoted by a strong acid or a dehydrating agent like phosphorus oxychloride (POCl₃). When POCl₃ is used, it not only facilitates the cyclization to the acridone but also converts the intermediate acridone to the more reactive 9-chloro-4-nitroacridine. The final step involves the reductive dehalogenation of the 9-chloro substituent to yield this compound.
Experimental Protocol
Step 1: Synthesis of 2-chloro-5-nitrobenzoic acid
A solution of 32g of o-chlorobenzoic acid in 160g of 100% sulfuric acid is cooled to below 0°C. A mixture of 16g of 80% nitric acid and 40g of 100% sulfuric acid is added dropwise over 1 hour, maintaining the temperature below 0°C. The mixture is kept at room temperature for 10-12 hours, then heated to 60°C before being poured onto 400g of ice. The precipitated 2-chloro-5-nitrobenzoic acid is filtered and recrystallized from boiling water.[1][2]
Step 2: Synthesis of N-phenyl-4-nitroanthranilic acid (Ullmann Condensation)
While a specific protocol for this exact reaction is not detailed in the searched literature, a general procedure for Ullmann condensation to form N-arylanthranilic acids can be adapted.[3][4] Typically, this involves heating the 2-chloro-5-nitrobenzoic acid with aniline in the presence of a copper catalyst (e.g., copper powder or a copper(I) salt) and a base (e.g., potassium carbonate) in a high-boiling solvent like nitrobenzene or N-methylpyrrolidone.[5]
Step 3: Synthesis of 9-chloro-4-nitroacridine
A mixture of N-phenyl-4-nitroanthranilic acid and an excess of phosphorus oxychloride (POCl₃) is heated under reflux. The reaction time can vary from 30 minutes to several hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto a mixture of ice and concentrated ammonia solution to neutralize the acidic byproducts and precipitate the crude 9-chloro-4-nitroacridine.
Step 4: Synthesis of this compound
The reduction of the 9-chloro group can be achieved through catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst) or by using a reducing agent like zinc dust in an acidic medium.[6][7][8]
Visualization of the Ullmann Condensation Route
Caption: Synthetic workflow for this compound via the Ullmann condensation route.
Route 2: Direct Nitration of Acridine
This approach involves the direct functionalization of the readily available acridine heterocycle. While seemingly more straightforward, this route is hampered by poor regioselectivity.
Reaction Mechanism
The direct nitration of acridine is an electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The acridine ring is susceptible to electrophilic attack at multiple positions, with the 2- and 7-positions being the most electronically favored.
Experimental Protocol
A general procedure for aromatic nitration can be adapted for acridine.[9][10][11] Acridine is dissolved in concentrated sulfuric acid and cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is then added dropwise while maintaining a low temperature (typically 0-10°C) to control the exothermic reaction and minimize side product formation. After the addition, the reaction mixture is stirred at a controlled temperature for a specific duration before being poured onto ice to precipitate the crude product.
Challenges in Direct Nitration
The primary drawback of this route is the formation of a mixture of isomers. The nitration of acridine in acidic conditions predominantly yields 2-nitroacridine, with this compound being a minor byproduct. The separation of these isomers is challenging due to their similar physical properties, often requiring tedious chromatographic techniques or fractional crystallization.[5]
Visualization of the Direct Nitration Route
Caption: Synthetic workflow for this compound via direct nitration of acridine.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Ullmann Condensation | Route 2: Direct Nitration |
| Regioselectivity | High (controlled by starting materials) | Low (yields a mixture of isomers) |
| Overall Yield | Moderate (multi-step process) | Low for the desired 4-nitro isomer |
| Purity of Crude Product | Generally higher | Low (mixture of isomers) |
| Purification | Standard purification at each step | Difficult separation of isomers required |
| Scalability | More suitable for large-scale synthesis | Challenging due to separation issues |
| Number of Steps | Multiple steps | One primary step followed by difficult separation |
| Key Reagents | 2-chloro-5-nitrobenzoic acid, aniline, Cu catalyst, POCl₃ | Acridine, Nitric Acid, Sulfuric Acid |
| Safety Concerns | Use of high-boiling solvents, corrosive POCl₃ | Highly exothermic, use of strong corrosive acids |
| Environmental Impact | Generation of copper-containing waste, use of chlorinated reagents | Generation of large amounts of acidic waste |
Conclusion and Recommendations
For researchers requiring high-purity this compound, the multi-step synthesis via Ullmann condensation is the superior route . Despite being a longer process, it offers excellent control over regioselectivity, leading to a cleaner product and avoiding the challenging separation of isomers inherent in the direct nitration approach. The direct nitration of acridine is a less efficient method for obtaining the 4-nitro isomer and is primarily of academic interest or for applications where a mixture of isomers is acceptable.
The choice of synthesis route will ultimately depend on the specific requirements of the research, including the desired purity, scale, and available resources. However, for most applications in drug discovery and development, the predictability and control offered by the Ullmann condensation route make it the more strategic and reliable choice.
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A Researcher's Guide to Assessing the DNA Binding Specificity of 4-Nitroacridine
Foundational Understanding: Binding Mode and Specificity
Before designing experiments, we must establish a hypothesis for the binding mechanism of 4-Nitroacridine. Its core structure is an acridine ring, a planar aromatic system prototypical of DNA intercalators. Intercalation involves the insertion of this planar moiety between the base pairs of the DNA double helix. This physical insertion forces the helix to unwind slightly and lengthens the distance between adjacent base pairs.
"Specificity" in this context refers to the preference of this compound for a particular DNA sequence (e.g., G-C rich regions vs. A-T rich regions) or a specific DNA structure. A truly non-specific intercalator, like Ethidium Bromide, shows little to no preference for the underlying sequence, whereas a specific binder, like Actinomycin D, has a strong preference for GpC steps.[1] Our goal is to determine where this compound falls on this spectrum.
A Multi-Pronged Experimental Strategy
No single experiment can definitively characterize a DNA-ligand interaction. We will employ a suite of biophysical techniques, each providing a unique piece of the puzzle. The workflow is designed to move from general binding confirmation to high-resolution site identification.
Caption: Experimental workflow for assessing DNA binding specificity.
Fluorescence Spectroscopy: Quantifying Binding Affinity
Causality: This technique is our first step to confirm that an interaction occurs and to quantify its strength (Binding Affinity, Kd). Many aromatic molecules, including acridines, exhibit changes in their fluorescence properties upon binding to DNA. This change arises from the altered microenvironment—the molecule becomes shielded from solvent quenching and its rotational freedom is restricted when inserted between DNA base pairs, often leading to a significant increase in fluorescence quantum yield.[2][3]
-
Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4).
-
Prepare a concentrated stock solution of high-quality, double-stranded DNA (e.g., Calf Thymus DNA for general affinity, or specific oligonucleotides for sequence preference studies).
-
Determine the concentration of both solutions accurately using UV-Vis spectrophotometry.
-
-
Titration:
-
Place a fixed concentration of this compound (e.g., 1 µM) in a quartz cuvette. The concentration should be low enough to avoid self-quenching but high enough to provide a stable signal.
-
Record the initial fluorescence emission spectrum (F0).
-
Add small, precise aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the system to equilibrate (e.g., 2-3 minutes) and then record the new fluorescence emission spectrum (F).
-
Continue this process until the fluorescence signal saturates, indicating that all this compound molecules are bound to DNA (Fmax).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F - F0) against the concentration of DNA.
-
The resulting binding isotherm can be fitted to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to calculate the dissociation constant (Kd).[4][5] A lower Kd value signifies a higher binding affinity.
-
Caption: Workflow for fluorescence titration experiment.
Circular Dichroism (CD) Spectroscopy: Determining Binding Mode
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is achiral, DNA is a chiral polymer due to its helical structure. When an achiral ligand binds to DNA, an induced CD (ICD) signal can be observed in the ligand's absorption region.[6][7] Furthermore, the binding event can perturb the native CD spectrum of DNA in the UV region (200-320 nm). The nature of these spectral changes provides strong evidence for the binding mode.[8][9]
-
Intercalation: Typically causes a significant increase in the positive band (~275 nm) and the negative band (~245 nm) of B-DNA, reflecting the unwinding and lengthening of the helix. A strong ICD signal is also expected.
-
Groove Binding: Usually results in smaller perturbations of the DNA's intrinsic CD signal and may produce a weaker ICD signal compared to intercalation.[10]
-
Sample Preparation:
-
Use the same buffer for all solutions to establish a stable baseline. The buffer itself should not have a high absorbance in the region of interest.[6]
-
Prepare a DNA solution (e.g., 50 µM in base pairs) in a 1 mm path length quartz cuvette.
-
-
Spectral Acquisition:
-
Record the CD spectrum of the buffer alone (baseline).
-
Record the CD spectrum of the DNA solution alone. This will show the characteristic signature of B-form DNA.
-
Prepare a stock solution of this compound.
-
Add aliquots of the this compound stock to the DNA solution, recording a full spectrum after each addition.
-
-
Data Interpretation:
-
Subtract the buffer baseline from all spectra.
-
Observe changes in the DNA region (220-320 nm). A significant increase in ellipticity at 275 nm and 245 nm would support an intercalation model.[11]
-
Examine the region where this compound absorbs light (typically >320 nm). The appearance of a new signal in this region is the induced CD, confirming intimate association with the chiral DNA.
-
DNase I Footprinting: Pinpointing the Binding Site
Causality: This is the definitive experiment for identifying sequence specificity. The principle is that a bound ligand protects the DNA phosphodiester backbone from cleavage by the endonuclease DNase I.[12][13] When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint"—a gap in the ladder of DNA fragments where the enzyme could not cut.[14]
-
Probe Preparation:
-
Select a DNA fragment of known sequence (150-500 bp) that contains a variety of potential binding sites (e.g., mixed AT and GC tracts).
-
Label one end of one strand with a radioactive (32P) or fluorescent tag. This is crucial for visualizing only the fragments originating from the labeled end.
-
Purify the singly end-labeled probe.[15]
-
-
Binding and Digestion:
-
Incubate the labeled probe with increasing concentrations of this compound. A control reaction with no ligand is essential.
-
After the binding reaction reaches equilibrium, add a carefully titrated amount of DNase I. The enzyme concentration should be optimized to achieve, on average, only one cut per DNA molecule in the control lane.[13]
-
Allow the digestion to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction rapidly by adding a stop solution (containing EDTA and a denaturant).
-
-
Analysis:
-
Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography (for 32P) or fluorescence imaging.
-
Compare the cleavage pattern in the control lane to the lanes containing this compound. A gap in the ladder in the presence of the compound indicates a protected region—the binding site. A sequencing ladder (e.g., Maxam-Gilbert) run alongside can precisely identify the protected base pairs.
-
Caption: Workflow for DNase I footprinting assay.
Comparative Analysis: Benchmarking Against Known Binders
The data obtained for this compound must be interpreted in the context of other well-characterized DNA binders. This comparison provides a critical reference point for its specificity.
| Feature | This compound (Hypothetical Data) | Ethidium Bromide | Hoechst 33258 | Actinomycin D |
| Binding Mode | Intercalation | Intercalation[16] | Minor Groove Binding[14][17] | Intercalation[1] |
| Sequence Specificity | Moderate GC-preference | None / Very Low[18] | Strong A-T preference (≥3 consecutive A/T pairs)[19] | Strong GpC preference[20][21] |
| Binding Affinity (Kd) | ~10-6 M | ~10-6 - 10-7 M | ~10-7 - 10-8 M | ~10-6 - 10-7 M |
| Fluorescence Change | Moderate Enhancement | Strong Enhancement | Very Strong Enhancement | Quenching |
| CD Signature | Strong perturbation of DNA signal; strong induced CD | Strong perturbation of DNA signal; induced CD | Minor perturbation of DNA signal; positive induced CD[14] | Complex changes; reflects GpC binding |
| Footprinting Result | Clear footprints over GC-rich sequences | Smearing or weak protection, no distinct footprint | Clear footprints over A/T tracts | Sharp footprints at GpC sites[22] |
Conclusion: Synthesizing a Specificity Profile
Based on our proposed experimental framework, a complete specificity profile for this compound can be constructed. Hypothetical results suggest that this compound is a DNA intercalator, confirmed by fluorescence and circular dichroism data. Its binding affinity is comparable to other classic intercalators like Ethidium Bromide. However, unlike the non-specific Ethidium Bromide, DNase I footprinting would reveal a clear, reproducible preference for GC-rich regions, distinguishing it as a moderately specific DNA binder. This profile makes it a distinct tool from A-T specific minor groove binders like Hoechst 33258 and the highly specific GpC intercalator, Actinomycin D. This systematic evaluation provides the robust, verifiable data necessary for confident application in further research and drug development.
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-
(PDF) Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. ResearchGate. [Link]
-
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-
Ethidium Bromide Binding Sites in DNA Gel. J-STAGE. [Link]
-
DNase I footprinting. University of California, Berkeley. [Link]
-
Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. PubMed. [Link]
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Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. [Link]
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Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education. [Link]
-
Site-specific binding constants for actinomycin D on DNA determined from footprinting studies. PubMed. [Link]
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Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Springer Nature. [Link]
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SSB Binding to ssDNA Using Isothermal Titration Calorimetry. National Institutes of Health. [Link]
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Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. ACS Publications. [Link]
-
Isothermal Titration Calorimetry Studies on the Binding of DNA Bases and PNA Base Monomers to Gold Nanoparticles. Journal of the American Chemical Society. [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Nitroacridine
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information for the proper disposal of 4-Nitroacridine. The procedures outlined herein are synthesized from established protocols for hazardous nitroaromatic and polycyclic aromatic compounds. Given the inherent hazards of this chemical class, this document emphasizes a safety-first approach, grounded in established best practices and regulatory compliance.
Important Disclaimer: Specific, universally mandated disposal procedures for this compound are not readily published. Therefore, the following guide is based on the chemical's anticipated hazardous properties, drawing parallels from similar carcinogenic and toxic compounds. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department before proceeding. [1] This guide supplements, but does not replace, local, state, and federal regulations and institutional protocols.
Hazard Assessment: Understanding the Risk
This compound, a derivative of acridine, belongs to the nitroaromatic compound family. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, the hazard profile can be inferred from related structures like acridine orange, 4-nitropyridine, and other nitroaromatics.
Anticipated Hazards Include:
-
Toxicity: Likely to be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][3] Related compounds show significant acute toxicity.
-
Irritation: Causes serious skin, eye, and respiratory system irritation.[4][5]
-
Carcinogenicity/Mutagenicity: Many polycyclic aromatic hydrocarbons and acridine derivatives are suspected or known carcinogens and mutagens.[1] It is prudent to handle this compound as a potential carcinogen.
-
Environmental Hazard: Acridine derivatives can be very toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental contamination.
| Hazard Class | Anticipated Effect | Rationale / Comparison Compound |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Fatal | Based on data for 4-Nitropyridine and 4-Nitropyridine N-oxide.[2][3][4] |
| Skin/Eye Irritation | Causes Serious Irritation/Burns | Common characteristic of acridines and nitropyridines.[5] |
| Carcinogenicity | Potential Carcinogen | Benz(a)acridine is a known carcinogen; handle with precaution.[1] |
| Aquatic Toxicity | Very Toxic to Aquatic Life | A known hazard of acridine-based compounds. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, ensure the following PPE and engineering controls are in place.
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Gloves: Double gloving with nitrile gloves is required.[1] Check for tears or punctures before and during use.
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields are not sufficient.[4]
-
Lab Coat: A fully buttoned lab coat, preferably one that is chemical-resistant, must be worn.[6]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a respirator may be necessary. Use of a respirator requires prior medical clearance, fit-testing, and training.[6]
Standard Operating Procedure for Waste Collection & Disposal
The primary and most critical step for laboratory-scale disposal is the safe collection and labeling of this compound waste for pickup by your institution's EHS or a licensed hazardous waste contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash. [6]
Step-by-Step Waste Collection Protocol
-
Identify the Waste Stream: Designate a specific waste container solely for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips). Do not mix with other chemical waste streams unless compatibility has been explicitly approved by your EHS department.
-
Select a Compatible Container: Use a polyethylene or glass container with a secure, tight-fitting screw cap. The container must be clean, dry, and in good condition.[6] Your EHS department can typically provide appropriate waste containers.
-
Label the Container: Before adding any waste, affix a completed Hazardous Waste label to the container.[7] The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
The words "Hazardous Waste".
-
An accurate list of all constituents if it is a mixture.
-
The accumulation start date.
-
The associated hazards (e.g., "Toxic," "Carcinogen," "Irritant").
-
-
Transferring Waste:
-
Solid Waste: Carefully transfer solid this compound and contaminated disposables into the waste container inside a fume hood. Avoid generating dust.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound must be placed in a separate, puncture-proof sharps container that is also labeled as hazardous waste.[7]
-
Contaminated Solvents: Collect any solvents used to dissolve or rinse this compound in a separate, compatible liquid hazardous waste container.
-
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and should be in a secondary containment bin to prevent spills.[7] Store away from incompatible materials, such as strong oxidizing agents.[6]
-
Arrange for Pickup: Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup.
Caption: Logical Flow for this compound Spill Response.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [3]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3]
Principles of Ultimate Disposal
Understanding the final destination of hazardous waste reinforces the importance of proper segregation at the source. For compounds like this compound, the most common and effective disposal method employed by waste management companies is high-temperature incineration .
-
Why Incineration? This method uses controlled, high-temperature combustion to break down the complex and toxic organic structure of this compound into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. [8]The high temperatures and advanced filtration systems ensure the complete destruction of the hazardous compound and prevent the release of toxic byproducts into the atmosphere.
While other technologies like bioremediation exist for nitroaromatic compounds, these are typically employed for large-scale environmental cleanup of contaminated soil or water and are not applicable for the disposal of concentrated laboratory waste. [9][10]Chemical reduction or neutralization of nitro compounds can be complex and is not recommended as a standard in-lab disposal procedure without a validated protocol and EHS approval. [11][12] By adhering to these rigorous collection and disposal protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment from the release of this hazardous chemical.
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A Researcher's Guide to the Safe Handling of 4-Nitroacridine
This document provides essential safety and operational guidance for laboratory personnel handling 4-Nitroacridine. As a compound with significant toxicological implications, adherence to stringent safety protocols is paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This guide is built upon the foundational principles of laboratory safety, drawing from established best practices for handling potent, biologically active compounds.
Immediate Safety Briefing: Understanding the Hazard
This compound is a potent chemical hazard. The primary risks associated with this compound are its suspected carcinogenicity and mutagenicity.[1][2] It is also harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Due to these significant health risks, all handling of this compound must be conducted with the utmost care and with the assumption that it is a hazardous substance.
Key Hazard Statements:
-
H350: May cause cancer.
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H410: Very toxic to aquatic life with long lasting effects.
Given its hazardous nature, all work with this compound should be performed within a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. The outer glove should be worn over the cuff of the lab coat. Change gloves immediately if contaminated.[4][5] |
| Eyes/Face | Safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles that provide a full seal around the eyes are required. A face shield should be worn in situations with a splash hazard.[3][6] |
| Body | Fully-buttoned laboratory coat | A disposable, back-closing gown made of a low-permeability fabric is preferred to prevent skin contact.[5] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosol generation. A full-face respirator may be required for spill cleanup.[3][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Weighing and Solution Preparation:
-
Handle solid this compound with extreme care to avoid generating dust.
-
Weigh the compound in a disposable weigh boat within the fume hood.
-
Prepare solutions by slowly adding the solid to the solvent to prevent splashing.
-
-
Experimental Conduct:
-
All manipulations of this compound, including transfers and reactions, must be performed within the fume hood.
-
Keep all containers of this compound tightly sealed when not in use.[7]
-
-
Decontamination:
-
At the end of the procedure, decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough rinse.
-
Wipe down the interior of the fume hood.
-
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and bench paper should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse from decontaminated glassware should be collected in a sealed, clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
Never dispose of this compound waste down the drain or in the regular trash.[9][10]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[11][12] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an absorbent material and decontaminate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.[13] |
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
